Product packaging for Perseitol(Cat. No.:CAS No. 527-06-0)

Perseitol

Katalognummer: B1196775
CAS-Nummer: 527-06-0
Molekulargewicht: 212.20 g/mol
InChI-Schlüssel: OXQKEKGBFMQTML-RYRJNEICSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Perseitol is a heptitol that is heptane-1,2,3,4,5,6,7-heptol that has R-configuration at positions 2, 3, 4 and 5, and S-configuration at position 6.
This compound has been reported in Parmotrema cetratum and Persea americana with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O7 B1196775 Perseitol CAS No. 527-06-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2/t3-,4+,5-,6-,7?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQKEKGBFMQTML-RYRJNEICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C([C@@H]([C@H](CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527-06-0
Record name Perseitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-glycero-D-galacto-heptitol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PERSEITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/565PO82AT6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Perseitol

This document provides a comprehensive overview of the chemical structure, properties, and biological relevance of this compound. All quantitative data is summarized in tables, and key processes are visualized using Graphviz diagrams to ensure clarity and accessibility for technical audiences.

Introduction to this compound

This compound is a naturally occurring seven-carbon sugar alcohol, also known as a heptitol.[1][2] It is most notably found in mature avocado plants (Persea americana), where it plays a role as a transport carbohydrate and may function as a ripening inhibitor.[1] In the context of human digestion, this compound is classified as a polyol and a FODMAP (Fermentable Oligosaccharides, Disaccharides, Monosaccharides, and Polyols), which can cause gastrointestinal symptoms in sensitive individuals due to its poor absorption in the small intestine.[2][3][4] Its molecular structure is larger than the more commonly known polyol, sorbitol, potentially leading to more significant digestive effects.[3][4]

Chemical and Structural Properties

The fundamental chemical and structural properties of this compound are detailed below. The molecule is a stereoisomer of heptitol, specifically D-glycero-D-galacto-heptitol.[5][6][7]

Core Chemical Data

The key identifiers and molecular properties of this compound are summarized in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₆O₇[5][8]
Molecular Weight 212.20 g/mol [5][7]
IUPAC Name (2R,3R,5R,6S)-heptane-1,2,3,4,5,6,7-heptol[7]
Systematic Name D-glycero-D-galacto-heptitol[5][7][8][9]
CAS Number 527-06-0[1][5]
Melting Point 188 °C[7]
InChI Key OXQKEKGBFMQTML-BIVRFLNRSA-N[7][8]
SMILES OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--CO[7]
Stereochemistry

This compound has a defined stereochemical structure with five chiral centers, leading to its specific spatial arrangement.[8] The configuration of these centers dictates its identity as D-glycero-D-galacto-heptitol. The relationship between different types of isomers is critical for understanding its biological activity and physical properties.

G cluster_isomers Isomer Classification Isomers Isomers Constitutional Isomers Constitutional Isomers Isomers->Constitutional Isomers Stereoisomers Stereoisomers Isomers->Stereoisomers Enantiomers Enantiomers Stereoisomers->Enantiomers Diastereomers Diastereomers Stereoisomers->Diastereomers This compound (Chiral) This compound (Chiral) Enantiomers->this compound (Chiral) exists as one of a pair Meso Compounds Meso Compounds Diastereomers->Meso Compounds (achiral subset)

Figure 1: Logical relationship of chemical isomer types, highlighting the classification of this compound.

Biological Role and Pathway Interaction

This compound's primary biological significance is in plant metabolism and human digestion.

Role in Avocado Metabolism

In avocados, this compound is a key carbohydrate that can be converted into D-mannoheptulose. Its synthesis is thought to be related to the aldolase (B8822740) reaction within the Calvin cycle.[1]

G cluster_pathway Hypothesized Metabolic Role of this compound in Avocados Calvin_Cycle Calvin Cycle Intermediates Aldolase Aldolase Reaction Calvin_Cycle->Aldolase provides precursors This compound This compound Aldolase->this compound synthesizes Transport Carbohydrate Transport This compound->Transport D_Mannoheptulose D-Mannoheptulose (Energy Source) This compound->D_Mannoheptulose is converted to

Figure 2: Simplified pathway of this compound synthesis and conversion in avocado plants.
Interaction with Human Digestion (FODMAP Pathway)

As a polyol, this compound is poorly absorbed in the human small intestine. This leads to an osmotic effect, drawing water into the gut, and fermentation by colonic bacteria, which produces gas. This mechanism is common to all FODMAPs.

G cluster_fodmap FODMAP Classification and Mechanism FODMAPs FODMAPs Polyols Polyols FODMAPs->Polyols Others Oligo-, Di-, Monosaccharides FODMAPs->Others This compound This compound Polyols->this compound Sorbitol Sorbitol Polyols->Sorbitol Mechanism Poor Small Intestine Absorption -> Osmotic Effect + Bacterial Fermentation -> Symptoms (Gas, Bloating) This compound->Mechanism

Figure 3: Classification of this compound as a FODMAP and its general mechanism of action in the gut.

Experimental Protocols

Detailed experimental data for this compound is primarily derived from crystallographic and spectroscopic methods.

X-ray Crystallography

The precise three-dimensional structure of this compound has been determined using X-ray crystallography. A study on racemic this compound (a mix of D and L enantiomers) provided detailed bond lengths and angles.

  • Methodology: Single-crystal X-ray diffraction.

  • Key Findings: The study confirmed the molecule adopts a planar zigzag conformation and is interconnected by a complex network of intermolecular hydrogen bonds involving all hydroxyl groups.[6] The crystal system was determined to be monoclinic.[6]

Crystal System DataValueReference
Crystal System Monoclinic[6]
Space Group Cc[6]
Z value 4[6]
Density (Dx) 1.529 g cm⁻³[6]
General Isolation from Natural Sources (Avocado)

While a specific, detailed protocol is proprietary to various research labs, a general workflow for the isolation of polyols like this compound from plant material can be outlined.

G cluster_workflow General Workflow for this compound Isolation start Avocado Fruit Tissue homogenize 1. Homogenization (e.g., in Ethanol/Water) start->homogenize extract 2. Solvent Extraction homogenize->extract filter 3. Filtration/Centrifugation (Remove Solids) extract->filter concentrate 4. Concentration (Rotary Evaporation) filter->concentrate chromatography 5. Chromatographic Separation (e.g., HPLC, Column Chromatography) concentrate->chromatography analyze 6. Analysis & Purity Check (MS, NMR) chromatography->analyze end Pure this compound analyze->end

Figure 4: A generalized experimental workflow for the isolation of this compound from avocado tissue.

Conclusion

This compound is a structurally defined heptitol with significant roles in both plant biology and human nutrition. Its well-characterized chemical structure, including its specific stereochemistry, is fundamental to its function as a transport carbohydrate in avocados and its classification as a FODMAP. For professionals in drug development, understanding the structure and properties of polyols like this compound is crucial for research into sweeteners, laxatives, and excipients, as well as for gastroenterological studies related to diet and digestive health.

References

Perseitol: A Technical Guide to its Discovery, Natural Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Abstract

Perseitol, a seven-carbon sugar alcohol (polyol), has emerged from relative obscurity to become a compound of significant interest in nutritional science and plant biochemistry. Initially mistaken for sorbitol, its definitive identification in avocado has clarified aspects of carbohydrate metabolism in this unique fruit and has implications for dietary guidelines, particularly for individuals with sensitivities to FODMAPs (Fermentable Oligosaccharides, Disaccharides, Monosaccharides, and Polyols). This technical guide provides an in-depth overview of the discovery of this compound, its known natural sources, quantitative distribution, and the experimental protocols for its extraction, isolation, and analysis. Furthermore, it elucidates the current understanding of its biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, food science, and drug development.

Discovery and Identification

The identification of this compound as the primary polyol in avocado (Persea americana) is a relatively recent development, correcting a long-standing classification. For over 15 years, avocados were considered high in the polyol sorbitol.[1] However, recent re-testing of avocados by researchers at Monash University, a leading center for FODMAP analysis, revealed inconsistencies.

During High-Performance Liquid Chromatography (HPLC) analysis, scientists observed a prominent peak that was close to, but did not exactly match, the retention time of the sorbitol standard.[1] This "peculiar looking 'peak'" prompted a deeper investigation into the unique carbohydrate profile of avocados.[1] By sourcing a pure this compound standard and running it concurrently with avocado samples, the team confirmed that the mystery peak was indeed this compound.[1][2] This discovery has led to a re-evaluation of the FODMAP content of avocados and has significant implications for dietary advice given to individuals with Irritable Bowel Syndrome (IBS).

Natural Sources and Distribution

This compound is a distinctive seven-carbon sugar alcohol primarily associated with the Persea genus.

  • Persea americana (Avocado): The most significant natural source of this compound is the avocado. It is found throughout the plant, including the fruit (mesocarp/flesh and peel), seed (cotyledons), leaves, bark, and is transported in the phloem sap. Avocado seeds are particularly rich in this polyol.

  • Persea indica : This relative of the commercial avocado is also known to contain this compound.

  • Avocado Honey: this compound is present in honey produced by bees foraging on avocado blossoms. Its concentration in the honey has been shown to correlate significantly with the avocado pollen content, making it a potential botanical marker for authenticating monofloral avocado honey.

Quantitative Data

The concentration of this compound varies significantly depending on the plant tissue, cultivar, and stage of ripeness. Unripe avocados have been found to contain higher levels of this compound than ripe ones, with concentrations decreasing as the fruit softens. The following tables summarize the reported quantitative data for this compound in various natural sources.

Source (Avocado - Persea americana) Tissue Cultivar Concentration Notes Reference(s)
Avocado FruitMesocarp (Flesh)Hass0.5 - 23 mg/g Dry Weight (DW)Concentration decreases with ripening.
Avocado FruitMesocarp (Flesh)BaconUp to ~60 mg/g DW (total C7 sugars)Highest C7 content among cultivars tested.
Avocado FruitMesocarp (Flesh)FuerteUp to ~38 mg/g DW (total C7 sugars)
Avocado FruitMesocarp (Flesh)Hass~2.0 g per one-half fruit (combined with D-mannoheptulose)Average consumption size.
Avocado SeedSeedHass88.3 mg/g Dry Weight (DW)Seeds are a major storage site.
Source (Other) Specifics Concentration Notes Reference(s)
Avocado HoneySouthern Spain0.31 - 1.56 g/100 g (0.31% - 1.56%)Correlates with avocado pollen count. A minimum of 0.30 g/100g is suggested to characterize monofloral honey.
Avocado HoneyGeneral0.01% - 1.5% (Average 0.48%)This compound is a specific marker for avocado nectar.

Experimental Protocols

Extraction and Isolation of this compound from Avocado Seed

This protocol is synthesized from methods described for the extraction of polyols and other compounds from avocado.

Objective: To extract and purify this compound from avocado seeds for analytical or other downstream applications.

Materials:

  • Fresh avocado seeds

  • Deionized (DI) water

  • Ethanol (B145695) (95%)

  • Yeast (e.g., Saccharomyces cerevisiae)

  • Diatomaceous earth (optional, for filtration)

  • Macroporous adsorbent resin (e.g., XAD-16)

  • Strong acid cation exchange resin (Ca²⁺ form, e.g., Amberlite CR1320Ca)

  • Anion exchange resin

  • Rotary evaporator

  • Lyophilizer (Freeze-dryer)

  • Centrifuge

  • Chromatography columns

Methodology:

  • Preparation of Plant Material:

    • Wash fresh avocado seeds to remove any adhering flesh.

    • Chop the seeds into small pieces and lyophilize until fully dry.

    • Grind the dried seeds into a fine powder using a blender or mill.

  • Solvent Extraction:

    • Suspend the avocado seed powder in 70% aqueous ethanol at a ratio of 1:8 (w/v).

    • Perform the extraction using ultrasonication for 60 minutes at 50°C. Repeat the extraction process twice more with fresh solvent.

    • Pool the ethanol extracts and filter to remove solid plant material.

    • Concentrate the pooled extract under reduced pressure using a rotary evaporator at <60°C to remove the ethanol, yielding a crude aqueous extract.

  • Removal of Sugars by Fermentation:

    • Adjust the pH of the aqueous extract to 4.5-5.0.

    • Add yeast to the extract (approx. 1-2% w/v) and incubate at 28-30°C for 24-48 hours to ferment glucose, fructose, and sucrose.

    • Monitor the fermentation process for the cessation of CO₂ production.

    • Centrifuge the fermented liquid at 5000 x g for 15 minutes to pellet the yeast and any precipitated material. Collect the supernatant.

  • Column Chromatography Purification:

    • Step 1 (Decolorization): Pass the supernatant through a column packed with macroporous adsorbent resin to remove pigments and other nonpolar compounds. Wash the column with DI water and collect the entire aqueous eluate.

    • Step 2 (Deionization): Pass the eluate sequentially through an anion exchange resin column and a cation exchange resin column to remove salts and ionic compounds.

    • Step 3 (this compound Separation): Load the deionized, decolorized extract onto a column packed with a strong acid cation exchange resin in the calcium form (Ca²⁺). Elute the column with DI water at a controlled flow rate (e.g., 1-2 bed volumes per hour) at 60°C. This type of resin separates sugars and polyols based on ligand exchange chromatography.

    • Step 4 (Fraction Collection): Collect fractions of the eluate. Monitor the fractions for the presence of this compound using HPLC-RI (as described in section 4.2).

    • Pool the fractions rich in this compound.

  • Final Product Preparation:

    • Concentrate the pooled this compound fractions using a rotary evaporator.

    • Lyophilize the concentrated solution to obtain a high-purity this compound powder.

Analytical Quantification by HPLC

This method is based on established protocols for the analysis of sugars and polyols in plant extracts.

Objective: To quantify the concentration of this compound in an extracted sample.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Refractive Index (RI) Detector or UV Detector (at 195 nm)

  • Column: Sugar-Pak I column (300 mm x 6.5 mm) or similar carbohydrate analysis column.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase: 5 mg/L Calcium Disodium EDTA (Ca-EDTA) in HPLC-grade water.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 85-90°C

  • Detector Temperature: 40°C (for RI detector)

  • Injection Volume: 20 µL

  • Detection: Refractive Index (RI) or UV at 195 nm.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of pure this compound (e.g., from 0.1 mg/mL to 5 mg/mL) in DI water.

  • Sample Preparation: Dilute the extracted and purified sample to a concentration within the linear range of the standard curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.

Biosynthesis of this compound

The biochemical pathway for this compound synthesis in avocado is not fully elucidated, but research indicates it originates from intermediates of the primary photosynthetic carbon reduction pathway, the Calvin Cycle, rather than the oxidative pentose (B10789219) phosphate (B84403) pathway. D-mannoheptulose, a seven-carbon ketose sugar also abundant in avocado, is believed to be the direct precursor to this compound.

The proposed pathway involves the following key steps:

  • Formation of the C7 Backbone: The pathway initiates in photosynthetic tissues with the condensation of a three-carbon metabolite, Dihydroxyacetone phosphate (DHAP) , and a four-carbon metabolite, Erythrose-4-phosphate (E4P) . Both are intermediates of the Calvin Cycle.

  • Aldolase (B8822740) Reaction: An aldolase enzyme catalyzes this condensation to form Sedoheptulose-1,7-bisphosphate .

  • Isomerization: This C7 bisphosphate is then believed to be isomerized to a phosphorylated derivative of D-mannoheptulose. The exact nature of this intermediate (mono- or bis-phosphate) and the specific isomerase involved are yet to be fully characterized.

  • Reduction: The final step is the reduction of the D-mannoheptulose derivative to its corresponding polyol, this compound. The specific reductase enzyme that catalyzes this reaction has not been identified.

Below is a diagram illustrating the proposed biosynthetic pathway.

Perseitol_Biosynthesis cluster_calvin_cycle Calvin Cycle Intermediates cluster_c7_pathway This compound Biosynthesis Pathway DHAP Dihydroxyacetone phosphate (DHAP) S17BP Sedoheptulose-1,7-bisphosphate DHAP->S17BP Aldolase (condensation) E4P Erythrose-4-phosphate (E4P) E4P->S17BP Aldolase (condensation) M7P_intermediate Phosphorylated D-mannoheptulose (Intermediate) S17BP->M7P_intermediate Isomerase(s) (Proposed) This compound This compound M7P_intermediate->this compound Reductase (Proposed)

Proposed biosynthetic pathway of this compound from Calvin Cycle intermediates.

Conclusion and Future Directions

The formal identification of this compound in avocado marks a significant update in food composition science. For researchers, this opens new avenues for exploring the physiological roles of C7 carbohydrates, from their function as transport and storage molecules in plants to their potential as ripening inhibitors. For professionals in drug development, the unique structure of this compound may warrant investigation for novel biological activities. The detailed protocols provided herein offer a foundation for the consistent extraction and quantification of this compound, facilitating further research into its metabolism, bioavailability, and potential health effects. Future research should focus on the complete enzymatic characterization of the biosynthetic pathway and a broader survey of this compound distribution across the plant kingdom.

References

The Perseitol Biosynthesis Pathway in Persea americana: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the perseitol biosynthesis pathway in Persea americana (avocado). It details the known enzymatic steps, presents quantitative data on key metabolites, outlines relevant experimental protocols, and provides visualizations of the biochemical pathway and associated experimental workflows.

Introduction

Persea americana is unique among fruits for its high concentration of seven-carbon (C7) sugars, particularly the sugar alcohol this compound (D-glycero-D-ido-heptitol) and its precursor, the ketose mannoheptulose. These C7 sugars are major products of photosynthesis and play significant roles in carbon transport, storage, and potentially in the regulation of fruit ripening.[1][2][3][4] this compound, in particular, is a primary storage carbohydrate, with its concentration fluctuating in different tissues and throughout fruit development.[1][5] Understanding the biosynthesis of this compound is crucial for insights into avocado physiology, and may have implications for agricultural applications and the exploration of novel therapeutic agents, given the role of similar sugar alcohols in various biological systems.

The Core Biosynthesis Pathway

The biosynthesis of this compound in Persea americana is intrinsically linked to the Calvin cycle of photosynthesis. The pathway originates with intermediates from this central carbon fixation process. While the complete enzymatic cascade is still under investigation, a putative pathway has been proposed based on radiolabeling studies and analysis of enzyme activities in avocado tissues.[1][3]

The key steps are as follows:

  • Formation of Sedoheptulose-1,7-bisphosphate: The C7 backbone is synthesized through the condensation of two Calvin cycle intermediates: dihydroxyacetone phosphate (B84403) (DHAP), a three-carbon molecule, and erythrose-4-phosphate (E4P), a four-carbon molecule. This aldolase-catalyzed reaction yields sedoheptulose-1,7-bisphosphate.[1][3]

  • Isomerization to a Phosphorylated Mannoheptulose Derivative: Sedoheptulose-1,7-bisphosphate is then believed to be isomerized to a phosphorylated form of D-mannoheptulose.[1][3] The specific isomerase responsible for this conversion in avocado has not yet been fully characterized.

  • Dephosphorylation: The phosphorylated mannoheptulose derivative is dephosphorylated to yield D-mannoheptulose.

  • Reduction to this compound: Finally, D-mannoheptulose is reduced to its corresponding sugar alcohol, this compound. This reaction is likely catalyzed by an aldose reductase or a similar enzyme. An aldolase (B8822740) enzyme has been detected in various avocado tissues and is implicated in the interconversion of D-mannoheptulose and this compound.[5]

Pathway Visualization

Perseitol_Biosynthesis cluster_calvin_cycle Calvin Cycle DHAP Dihydroxyacetone phosphate (DHAP) S17BP Sedoheptulose-1,7-bisphosphate DHAP->S17BP Aldolase E4P Erythrose-4-phosphate (E4P) E4P->S17BP Aldolase M7P Phosphorylated D-mannoheptulose derivative S17BP->M7P Isomerase Mannoheptulose D-Mannoheptulose M7P->Mannoheptulose Phosphatase This compound This compound Mannoheptulose->this compound Aldose Reductase (implicated aldolase)

Caption: Proposed this compound biosynthesis pathway in Persea americana.

Quantitative Data

The concentrations of this compound and mannoheptulose vary significantly depending on the tissue type, developmental stage, and ripening state of the avocado fruit. The following tables summarize quantitative data from various studies.

Table 1: Concentration of this compound and Mannoheptulose in Different Avocado Tissues

TissueThis compound (mg/g Dry Weight)Mannoheptulose (mg/g Dry Weight)Reference
Unripened Fruit Flesh~30Low[2]
Ripe Fruit FleshBelow sucrose (B13894) and hexosesLow[2]
Seed88.363.8[1]
LeafPredominant soluble sugarHigh[6]
Phloem SapHigher than sucrose (molar basis)Present[6]

Table 2: Changes in this compound and Mannoheptulose Concentrations During Fruit Ripening ('Hass' Avocado)

Ripening StageThis compound (mg/g Dry Weight)Mannoheptulose (mg/g Dry Weight)Reference
Unripe~20>20[6]
Ripening Initiated< 20< 20[6]
Fully RipeSignificantly decreasedSignificantly decreased[2]

Table 3: Sugar Composition in 'Hass' Avocado Fruit Flesh During Storage at 20°C

Days after HarvestThis compound (mg/g Dry Weight)Mannoheptulose (mg/g Dry Weight)
0~25~18
4~20~15
8< 5< 5

Data estimated from graphical representations in Liu et al., 2002.

Experimental Protocols

This section details common methodologies used in the study of this compound biosynthesis and related carbohydrate metabolism in Persea americana.

Extraction and Quantification of C7 Sugars

Objective: To extract and measure the concentration of this compound and mannoheptulose from avocado tissues.

Protocol:

  • Sample Preparation: Freeze-dry fresh tissue samples (e.g., fruit mesocarp, leaves, seeds) and grind to a fine powder.

  • Extraction: Extract soluble sugars by homogenizing the powdered tissue in a solvent, typically 80% ethanol, at a ratio of approximately 10 ml of solvent per gram of dry tissue.

  • Incubation: Incubate the homogenate at a raised temperature (e.g., 60-80°C) for a specified time (e.g., 15-30 minutes) to enhance extraction efficiency.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet insoluble material.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble sugars.

  • Purification (Optional): For cleaner samples, the supernatant can be passed through ion-exchange resins (e.g., Dowex-50W and Dowex-1) to remove charged compounds.

  • Analysis: Analyze the sugar composition using High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID). A specialized column for carbohydrate analysis (e.g., a Rezex RCM-Monosaccharide column) is typically used with deionized water as the mobile phase.[7]

  • Quantification: Determine the concentrations of this compound and mannoheptulose by comparing peak areas to those of known standards.

Enzyme Extraction and Assay (General Protocol)

Objective: To extract crude enzyme preparations from avocado tissues and assay their activity.

Protocol:

  • Tissue Homogenization: Homogenize fresh or frozen avocado tissue in a cold extraction buffer. The buffer composition will vary depending on the target enzyme but often contains a buffering agent (e.g., phosphate or Tris-HCl), a reducing agent (e.g., dithiothreitol (B142953) or β-mercaptoethanol), and polyvinylpyrrolidone (B124986) (PVP) to bind phenolic compounds that can inhibit enzyme activity.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to remove cell debris.

  • Protein Quantification: Determine the total protein concentration of the supernatant (crude enzyme extract) using a standard method such as the Bradford or Lowry assay. This is necessary to calculate specific enzyme activity.

  • Enzyme Assay: The specific assay conditions will depend on the enzyme of interest. Generally, the crude extract is added to a reaction mixture containing the substrate(s) and any necessary cofactors in an appropriate buffer. The reaction is incubated at a controlled temperature, and the rate of product formation or substrate consumption is measured over time. This can be done spectrophotometrically by monitoring changes in absorbance at a specific wavelength.

For example, an aldolase assay could be coupled to a dehydrogenase reaction where the product of the aldolase reaction is a substrate for the dehydrogenase, and the change in NADH or NADPH concentration is monitored at 340 nm.

Experimental Workflow Visualization

Experimental_Workflow cluster_extraction Sugar Extraction cluster_analysis Analysis cluster_enzyme Enzyme Assay Tissue Avocado Tissue (Fruit, Leaf, Seed) Grinding Freeze-drying & Grinding Tissue->Grinding Homogenization Homogenization in Extraction Buffer Tissue->Homogenization Extraction 80% Ethanol Extraction Grinding->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Purification Ion-exchange Purification (Optional) Supernatant->Purification HPLC HPLC-RID Analysis Purification->HPLC Quantification Quantification vs. Standards HPLC->Quantification Centrifugation2 Centrifugation Homogenization->Centrifugation2 CrudeExtract Crude Enzyme Extract Centrifugation2->CrudeExtract ProteinAssay Protein Quantification CrudeExtract->ProteinAssay Assay Specific Enzyme Assay (e.g., Spectrophotometric) CrudeExtract->Assay

Caption: General experimental workflow for C7 sugar analysis and enzyme assays.

Regulatory Aspects and Future Directions

The biosynthesis of this compound and other C7 sugars in avocado appears to be developmentally and environmentally regulated. The decline in this compound and mannoheptulose concentrations is correlated with the onset of ripening, suggesting a potential regulatory role for these sugars, possibly as ripening inhibitors.[2][4][6] Further research is needed to elucidate the precise regulatory mechanisms, including the identification and characterization of the genes and enzymes specific to the this compound biosynthesis pathway.

Future research efforts should focus on:

  • Identification and characterization of key enzymes: This includes the isomerase that converts sedoheptulose-1,7-bisphosphate and the reductase that converts mannoheptulose to this compound.

  • Gene expression studies: Transcriptomic analyses of avocado tissues at different developmental stages could reveal candidate genes involved in the pathway.

  • Metabolic flux analysis: Elucidating the flow of carbon through the C7 pathway relative to other carbohydrate metabolic pathways.

  • Functional studies: Investigating the precise physiological roles of this compound and mannoheptulose in fruit development, ripening, and stress responses.

A deeper understanding of the this compound biosynthesis pathway holds promise for improving avocado cultivation and post-harvest management. Furthermore, the unique biological activities of C7 sugars may present opportunities for the development of novel pharmaceuticals and nutraceuticals.

References

The Enigmatic Role of Perseitol in Avocado Ripening: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Physiological Significance, Metabolism, and Analysis of a Unique Seven-Carbon Sugar Alcohol in Persea americana

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avocado (Persea americana Mill.) fruit exhibit a unique ripening physiology characterized by the presence and dynamic fluctuation of the seven-carbon sugar alcohol, perseitol. Unlike most fruits where six-carbon sugars dominate, this compound, alongside its keto-sugar counterpart D-mannoheptulose, plays a pivotal role in the carbohydrate metabolism and ripening cascade of avocados. This technical guide provides a comprehensive overview of the current understanding of this compound's physiological function, its metabolic pathway, and its intricate relationship with the initiation of ripening. Detailed experimental protocols for the extraction, quantification, and enzymatic analysis of this compound are provided, alongside a quantitative summary of its changing concentrations during the ripening process. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this unique aspect of avocado biochemistry. This guide is intended to serve as a valuable resource for researchers in postharvest physiology, plant biochemistry, and for professionals in drug development interested in the unique biological activities of seven-carbon sugars.

Introduction: The Unconventional Carbohydrate Profile of Avocado

Avocado fruit are distinguished by their high lipid content and a carbohydrate profile dominated by the seven-carbon (C7) sugars, D-mannoheptulose, and its polyol form, this compound.[1][2] These C7 sugars are not only the primary products of photosynthesis but are also the main forms of transportable and storage sugars within the avocado tree.[1][3] this compound, in particular, is found in substantial quantities in the mesocarp of unripe avocado fruit, often exceeding the levels of common hexoses like glucose and fructose.[2]

A key aspect of avocado physiology is that the fruit does not ripen while attached to the tree.[2] This phenomenon has been linked to the high concentrations of C7 sugars, which are thought to act as ripening inhibitors.[2] The initiation of the ripening process, marked by the climacteric rise in respiration and ethylene (B1197577) production, coincides with a significant decline in the concentration of this compound and mannoheptulose.[2][4] This has led to the hypothesis that a threshold concentration of these C7 sugars must be reached before ripening can commence.[4]

This guide delves into the physiological role of this compound, summarizing the quantitative data on its dynamics, providing detailed methodologies for its study, and visualizing the key pathways involved.

Quantitative Data on this compound and Other Carbohydrates During Avocado Ripening

The concentration of this compound and other key carbohydrates undergoes dramatic changes during the ripening of avocado fruit. The following tables summarize quantitative data from various studies on 'Hass' avocados, providing a comparative overview of these changes in the mesocarp (flesh).

Table 1: Concentration of this compound and Mannoheptulose in 'Hass' Avocado Mesocarp During Ripening.

Ripening StageThis compound (mg/g DW)Mannoheptulose (mg/g DW)Reference
Unripe (Harvest)~30Low[2]
Unripe (Harvest)7.915.9[5]
Ripe (Day 13 post-harvest)0.62.1[5]
Fully RipeBelow hexose (B10828440) levelsLow[2]

Table 2: Concentration of Six-Carbon Sugars in 'Hass' Avocado Mesocarp During Ripening.

Ripening StageGlucose (mg/g DW)Fructose (mg/g DW)Sucrose (mg/g DW)Reference
Unripe (Harvest)NegligibleNegligible2.8 - 4.5[5]
Ripe (Day 13 post-harvest)1.40.8Variable[5]

Table 3: Ethylene Biosynthesis Precursors and Ripening Enzymes in Avocado Fruit.

Ripening StageEthylene ProductionACC (1-aminocyclopropane-1-carboxylic acid)MACC (1-(malonylamino)cyclopropane-1-carboxylic acid)Cellulase ActivityPolygalacturonase ActivityReference
Pre-climacteric (Attached to tree)Trace amountsLowPresentVery lowNot detectable[3][6][7]
Climacteric Rise (Post-harvest)HighIncreases significantlyPresentMarkedly increasesIncreases[3][6][7]

Signaling Pathways and Metabolic Relationships

The interplay between this compound, mannoheptulose, and the ethylene-driven ripening process is a key area of research. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed metabolic and signaling pathways.

Proposed Metabolic Pathway of this compound Biosynthesis

The biosynthesis of C7 sugars in avocado is linked to the Calvin cycle. The proposed pathway involves the condensation of three-carbon and four-carbon intermediates.

Perseitol_Metabolism cluster_calvin_cycle Calvin Cycle cluster_c7_synthesis C7 Sugar Synthesis DHAP Dihydroxyacetone-P SBP Sedoheptulose-1,7-bis-P DHAP->SBP E4P Erythrose-4-P E4P->SBP M7P Phosphorylated D-Mannoheptulose SBP->M7P Isomerization Mannoheptulose D-Mannoheptulose M7P->Mannoheptulose Dephosphorylation This compound This compound Mannoheptulose->this compound Reduction This compound->Mannoheptulose Oxidation

Proposed metabolic pathway for this compound synthesis.
This compound as a Putative Ripening Inhibitor: A Signaling Cascade

The "tree factor" hypothesis suggests that a continuous supply of C7 sugars from the parent tree inhibits ripening. Once the fruit is harvested, this supply is cut off, leading to the metabolism of these sugars and the initiation of ripening.

Ripening_Inhibition cluster_tree Fruit Attached to Tree cluster_fruit Avocado Fruit Tree Parent Tree Phloem Phloem Sap Tree->Phloem Transport This compound High this compound Concentration Phloem->this compound Mannoheptulose High Mannoheptulose Concentration Phloem->Mannoheptulose Ripening Ripening (Ethylene Synthesis, Softening) This compound->Ripening Inhibits Mannoheptulose->Ripening Inhibits Harvest Harvest Harvest->Phloem Harvest->this compound Metabolized Harvest->Mannoheptulose Metabolized

Proposed signaling role of this compound in inhibiting avocado ripening.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound in avocado ripening.

Quantification of this compound and Other Sugars by HPLC-RID

This protocol is adapted from methodologies described in the literature for the analysis of non-structural carbohydrates in avocado.[5]

4.1.1. Sample Preparation and Extraction

  • Tissue Homogenization: Freeze avocado mesocarp tissue in liquid nitrogen immediately after sampling and grind to a fine powder using a mortar and pestle or a cryogenic grinder. Store the powdered tissue at -80 °C until extraction.

  • Soluble Sugar Extraction:

    • Weigh approximately 1 g of the frozen powder into a 15 mL centrifuge tube.

    • Add 5 mL of 80% (v/v) ethanol (B145695).

    • Incubate at 60 °C for 1 hour, with vortexing every 15 minutes.

    • Centrifuge at 5,000 x g for 10 minutes at 4 °C.

    • Collect the supernatant.

    • Repeat the extraction of the pellet with another 5 mL of 80% ethanol and combine the supernatants.

    • Dry the combined supernatant under a stream of nitrogen gas or using a rotary evaporator.

  • Deionization:

    • Resuspend the dried extract in 1 mL of deionized water.

    • Pass the aqueous extract through coupled anion (e.g., AG1-X8, formate (B1220265) form) and cation (e.g., AG50W-X8, H+ form) exchange columns to remove charged compounds.

    • Collect the eluate and filter through a 0.22 µm syringe filter into an HPLC vial.

4.1.2. HPLC-RID Analysis

  • HPLC System: An HPLC system equipped with a refractive index detector (RID).

  • Column: A carbohydrate analysis column (e.g., Sugar-Pak I or similar anion-exchange column).

  • Mobile Phase: Degassed, deionized water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 80-90 °C.

  • Injection Volume: 20 µL.

  • Quantification: Prepare standard curves for this compound, D-mannoheptulose, glucose, fructose, and sucrose. Identify and quantify peaks in the sample chromatograms by comparing retention times and integrating peak areas against the standard curves.

Measurement of Ethylene Production

This protocol is based on standard methods for measuring ethylene evolution in climacteric fruit.

  • Incubation: Place a single, intact avocado fruit in an airtight container of known volume at a controlled temperature (e.g., 20-25 °C).

  • Gas Sampling: After a defined period (e.g., 1-2 hours), withdraw a gas sample (e.g., 1 mL) from the headspace of the container using a gas-tight syringe.

  • Gas Chromatography (GC) Analysis:

    • GC System: A gas chromatograph equipped with a flame ionization detector (FID).

    • Column: A column suitable for separating light hydrocarbons (e.g., alumina-packed column).

    • Carrier Gas: Nitrogen or helium.

    • Temperatures: Injector, column, and detector temperatures should be optimized for ethylene separation (e.g., 100-150 °C).

  • Quantification: Calculate the rate of ethylene production based on the concentration of ethylene in the headspace, the volume of the container, the weight of the fruit, and the incubation time. Express the results as µL or nL of ethylene per kg of fruit per hour.

Aldolase (B8822740) and Transketolase Activity Assays (Adapted for Avocado)

While specific optimized protocols for avocado are not widely published, the following are generalized spectrophotometric methods that can be adapted.

4.3.1. Enzyme Extraction

  • Homogenize 1 g of frozen avocado mesocarp powder in 5 mL of ice-cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 5 mM DTT, 10% (v/v) glycerol, and 1% (w/v) PVPP).

  • Centrifuge at 15,000 x g for 20 minutes at 4 °C.

  • Collect the supernatant as the crude enzyme extract. Desalt the extract using a desalting column (e.g., Sephadex G-25) equilibrated with the extraction buffer without PVPP.

4.3.2. Aldolase Activity Assay

This assay is based on the conversion of fructose-1,6-bisphosphate to glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, coupled to the oxidation of NADH.

  • Reaction Mixture (in a 1 mL cuvette):

    • 800 µL of 100 mM Tris-HCl buffer (pH 7.5)

    • 50 µL of 10 mM fructose-1,6-bisphosphate

    • 50 µL of 2 mM NADH

    • 10 µL of triosephosphate isomerase/glycerol-3-phosphate dehydrogenase (coupling enzymes)

  • Initiate the reaction: Add 50-100 µL of the desalted enzyme extract.

  • Measurement: Monitor the decrease in absorbance at 340 nm for 5-10 minutes at 25 °C.

  • Calculation: Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).

4.3.3. Transketolase Activity Assay

This assay measures the production of glyceraldehyde-3-phosphate from xylulose-5-phosphate and ribose-5-phosphate, coupled to the oxidation of NADH.

  • Reaction Mixture (in a 1 mL cuvette):

    • 750 µL of 50 mM Tris-HCl buffer (pH 7.6)

    • 50 µL of 10 mM MgCl₂

    • 20 µL of 1 mM thiamine (B1217682) pyrophosphate (TPP)

    • 50 µL of 10 mM xylulose-5-phosphate

    • 50 µL of 10 mM ribose-5-phosphate

    • 50 µL of 2 mM NADH

    • 10 µL of triosephosphate isomerase/glycerol-3-phosphate dehydrogenase

  • Initiate the reaction: Add 50-100 µL of the desalted enzyme extract.

  • Measurement: Monitor the decrease in absorbance at 340 nm for 5-10 minutes at 25 °C.

  • Calculation: Calculate the enzyme activity as described for the aldolase assay.

Experimental Workflow

The following diagram illustrates a comprehensive workflow for investigating the role of this compound in avocado ripening.

Experimental_Workflow cluster_sampling Sample Collection cluster_analysis Biochemical Analyses cluster_data Data Interpretation Avocado Avocado Fruit (Different Ripening Stages) Ethylene Ethylene Production (GC-FID) Avocado->Ethylene Carbs Carbohydrate Analysis (HPLC-RID) Avocado->Carbs Enzymes Enzyme Activity Assays (Spectrophotometry) Avocado->Enzymes Correlation Correlational Analysis Ethylene->Correlation Carbs->Correlation Enzymes->Correlation Conclusion Conclusion on this compound's Role Correlation->Conclusion

A comprehensive experimental workflow for studying this compound in avocado ripening.

Conclusion

This compound is a key, yet not fully understood, player in the complex process of avocado ripening. Its high concentration in unripe fruit and subsequent decline at the onset of ripening strongly suggest an inhibitory or regulatory role. The data and protocols presented in this guide provide a foundation for further research into the precise mechanisms by which this compound and other C7 sugars influence the hormonal and enzymatic cascades that govern avocado ripening. A deeper understanding of this compound metabolism could lead to novel strategies for controlling postharvest ripening, extending shelf life, and improving the quality of this commercially important fruit. Furthermore, the unique biological activity of these seven-carbon sugars may present opportunities for exploration in the field of drug development.

References

Perseitol: A Deep Dive into its Role as a FODMAP Polyol in Human Digestion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Perseitol, a seven-carbon sugar alcohol, has been identified as the primary FODMAP polyol in avocados, challenging previous assumptions that attributed avocado-related digestive symptoms to sorbitol. As a larger polyol, this compound is likely poorly absorbed in the small intestine, leading to osmotic effects and subsequent fermentation by the gut microbiota. This guide provides a comprehensive technical overview of this compound's role in human digestion, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the key physiological pathways involved. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating FODMAPs, gut health, and related therapeutic interventions.

Introduction

Fermentable Oligosaccharides, Disaccharides, Monosaccharides, and Polyols (FODMAPs) are a group of short-chain carbohydrates that are poorly absorbed in the small intestine and rapidly fermented by gut bacteria. This can lead to symptoms such as gas, bloating, abdominal pain, and diarrhea in individuals with sensitive guts, such as those with Irritable Bowel Syndrome (IBS)[1][2]. Polyols, or sugar alcohols, are a key component of the FODMAP group.

Recent research by Monash University, a leading authority on FODMAPs, has revealed that the primary polyol present in avocados is not sorbitol, as was previously believed, but a unique seven-carbon sugar alcohol called this compound[1][3][4]. This discovery has significant implications for dietary management of IBS and highlights the need for a deeper understanding of this compound's specific effects on human digestion. As a larger polyol, it is speculated that this compound may have more significant osmotic and fermentative effects than smaller polyols like sorbitol.

This technical guide will synthesize the current knowledge on this compound, focusing on its quantitative aspects, the methodologies used to study it, and the physiological mechanisms it triggers in the human gastrointestinal tract.

Quantitative Data on this compound

To date, specific quantitative data on the malabsorption rate, osmotic pressure, and fermentation end-products of pure this compound in humans is limited in the publicly available scientific literature. However, we can compile and extrapolate from existing data on avocado composition and general polyol characteristics.

This compound Content in Avocados

The concentration of this compound in avocados can vary depending on the variety and ripeness of the fruit. Unripe avocados tend to have a higher this compound content than ripe ones.

Avocado VarietyRipenessThis compound Content (mg/g dry weight)Reference
HassUnripeHigher than ripe
VariousNot specified0.5–23

Note: Further research is needed to establish a comprehensive database of this compound content across different avocado cultivars and stages of ripeness.

Recommended Serving Sizes for Low FODMAP Diet

Based on the this compound content, Monash University has updated its low FODMAP diet guidelines for avocados.

Serving SizeFODMAP RatingPredominant FODMAP
60g (approx. 1/4 - 1/3 avocado)Low-
80g or moreHighThis compound

These serving sizes are general recommendations, and individual tolerance may vary.

Experimental Protocols

Standardized protocols for specifically studying this compound are still emerging. However, established methodologies for other polyols can be adapted.

Quantification of this compound in Food and Biological Samples: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for quantifying this compound in food matrices and potentially in biological samples.

Principle: HPLC separates compounds based on their affinity for a stationary phase and a mobile phase. The Refractive Index Detector (RID) measures the difference in the refractive index between the mobile phase and the eluting sample, allowing for the quantification of compounds that do not have a UV chromophore, such as polyols.

Sample Preparation (Avocado Pulp):

  • Homogenize a known weight of avocado pulp.

  • Extract the sugars and polyols using a solvent such as 80% ethanol (B145695) with heating (e.g., 80°C for 15 minutes).

  • Centrifuge the extract to pellet solid debris.

  • Collect the supernatant and filter it through a 0.45 µm filter before injection into the HPLC system.

HPLC-RID Conditions (Adapted from similar polyol analysis):

  • Column: A column suitable for sugar and polyol analysis, such as a Shodex SUGAR SP0810 column with a lead (Pb²⁺) form.

  • Mobile Phase: Deionized water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 80°C.

  • Detector: Refractive Index Detector (RID).

  • Injection Volume: 20 µL.

  • Standard: A pure this compound standard is required for calibration and quantification.

Workflow for HPLC-RID Analysis:

HPLC_Workflow Sample Avocado Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC-RID Analysis Filtration->HPLC Quantification Quantification HPLC->Quantification

HPLC-RID experimental workflow for this compound quantification.
Assessment of this compound Malabsorption: Hydrogen Breath Test

The hydrogen breath test is a non-invasive method to assess the malabsorption of carbohydrates.

Principle: If this compound is not fully absorbed in the small intestine, it travels to the large intestine where it is fermented by bacteria, producing hydrogen gas (H₂). This H₂ is absorbed into the bloodstream, transported to the lungs, and exhaled. An increase in breath hydrogen concentration after ingesting a this compound solution indicates malabsorption.

Patient Preparation:

  • 4 weeks prior: Avoid antibiotics.

  • 1 week prior: Discontinue laxatives and prokinetics.

  • 1 day prior: Follow a low-FODMAP diet, avoiding high-fiber foods, fruits, and vegetables.

  • 12 hours prior: Fast overnight (water is permitted).

  • Morning of the test: Avoid smoking and vigorous exercise. Brush teeth thoroughly.

Test Procedure:

  • Collect a baseline breath sample by having the patient exhale into a breath collection bag.

  • The patient ingests a solution of a specific dose of this compound (e.g., 10-20 grams) dissolved in water.

  • Collect breath samples at regular intervals (e.g., every 15-30 minutes) for up to 3 hours.

  • Analyze the hydrogen concentration in the breath samples using a gas chromatograph.

  • Record any gastrointestinal symptoms experienced by the patient during the test.

Interpretation: A rise in breath hydrogen of ≥20 parts per million (ppm) above the baseline within the first 90-120 minutes is generally considered indicative of malabsorption.

Experimental Workflow for Hydrogen Breath Test:

HBT_Workflow Preparation Patient Preparation Baseline Baseline Breath Sample Preparation->Baseline Ingestion Ingest this compound Solution Baseline->Ingestion Collection Serial Breath Collection Ingestion->Collection Analysis Gas Chromatography Collection->Analysis Interpretation Interpret Results Analysis->Interpretation

Workflow for assessing this compound malabsorption via hydrogen breath test.
In Vitro Fermentation of this compound by Human Gut Microbiota

This method simulates the fermentation of this compound in the colon to study its effects on the gut microbiota and the production of metabolites like short-chain fatty acids (SCFAs) and gases.

Principle: A fecal inoculum from healthy human donors is used to represent the gut microbiota in an anaerobic environment. The addition of this compound as a substrate allows for the study of its fermentation.

Methodology:

  • Fecal Inoculum Preparation: Collect fresh fecal samples from healthy donors who have not taken antibiotics recently. Pool and homogenize the samples in an anaerobic chamber with a buffer solution.

  • In Vitro Fermentation:

    • In an anaerobic environment, add the fecal inoculum to a basal nutrient medium that supports bacterial growth.

    • Add a known concentration of this compound to the experimental vessels. A control vessel with no added substrate should also be included.

    • Incubate the vessels at 37°C for a specified period (e.g., 24-48 hours).

  • Sample Analysis:

    • SCFA Analysis: At different time points, collect samples from the fermentation vessels. Analyze the concentration of SCFAs (acetate, propionate, butyrate) using gas chromatography (GC) or HPLC.

    • Gas Analysis: The volume of gas produced can be measured using a pressure transducer or by displacement. The composition of the gas (H₂, CO₂, CH₄) can be analyzed by GC.

    • Microbiota Analysis: DNA can be extracted from the fermentation samples at different time points to analyze changes in the microbial community composition using 16S rRNA gene sequencing.

Workflow for In Vitro Fermentation:

Fermentation_Workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis Fecal_Sample Fecal Sample Collection Homogenization Homogenization & Inoculum Prep Fecal_Sample->Homogenization Incubation Incubation with this compound Homogenization->Incubation SCFA SCFA Analysis (GC/HPLC) Incubation->SCFA Gas Gas Analysis (GC) Incubation->Gas Microbiota Microbiota Analysis (16S rRNA) Incubation->Microbiota

Workflow for in vitro fermentation of this compound.

Signaling Pathways and Physiological Effects

The gastrointestinal symptoms associated with this compound malabsorption are a result of two primary mechanisms: its osmotic effect in the small and large intestines and its rapid fermentation in the large intestine.

Osmotic Effect and Water Influx

Being a large, poorly absorbed molecule, this compound exerts an osmotic effect in the intestinal lumen. This draws water into the gut to maintain isotonicity, leading to increased luminal water content.

Osmotic_Effect This compound This compound in Small Intestine Malabsorption Poor Absorption This compound->Malabsorption Osmotic_Load Increased Osmotic Load Malabsorption->Osmotic_Load Water_Influx Water Influx into Lumen Osmotic_Load->Water_Influx Symptoms Diarrhea, Bloating Water_Influx->Symptoms

Osmotic effect of this compound leading to gastrointestinal symptoms.
Fermentation and Gas Production

Unabsorbed this compound that reaches the large intestine is rapidly fermented by the resident gut microbiota. This fermentation process produces gases, primarily hydrogen (H₂), carbon dioxide (CO₂), and in some individuals, methane (B114726) (CH₄), as well as short-chain fatty acids (SCFAs).

Fermentation_Pathway This compound This compound in Large Intestine Fermentation Fermentation This compound->Fermentation Microbiota Gut Microbiota Microbiota->Fermentation Gases Gas Production (H₂, CO₂, CH₄) Fermentation->Gases SCFAs SCFA Production Fermentation->SCFAs Symptoms Bloating, Flatulence, Abdominal Pain Gases->Symptoms

Fermentation of this compound by gut microbiota.
Gut-Brain Axis and Symptom Perception

The distension of the gut caused by increased water and gas can activate mechanoreceptors in the intestinal wall. In individuals with visceral hypersensitivity, a common feature of IBS, this stimulation can be perceived as pain or discomfort. The signals are transmitted to the central nervous system via the gut-brain axis, leading to the perception of symptoms.

Gut_Brain_Axis Gut_Distension Gut Distension (Gas & Water) Mechanoreceptors Activation of Mechanoreceptors Gut_Distension->Mechanoreceptors Afferent_Nerves Afferent Nerve Signaling Mechanoreceptors->Afferent_Nerves CNS Central Nervous System Afferent_Nerves->CNS Symptom_Perception Perception of Pain & Discomfort CNS->Symptom_Perception

Involvement of the gut-brain axis in symptom perception.

Conclusion and Future Directions

The identification of this compound as the primary FODMAP in avocados represents a significant advancement in our understanding of diet-induced gastrointestinal symptoms. While the general mechanisms of polyol malabsorption and fermentation provide a framework for understanding its effects, further research is critically needed to elucidate the specific physiological properties of this compound.

Future research should focus on:

  • Quantitative Malabsorption Studies: Conducting human trials to determine the precise malabsorption rate of this compound at different doses.

  • Osmotic Potential Measurement: Quantifying the osmotic coefficient of this compound to better predict its osmotic effects.

  • Detailed Fermentation Profiling: Performing in vitro fermentation studies with metabolomic analysis to identify the full spectrum of metabolites produced from this compound fermentation.

  • Clinical Dose-Response Trials: Establishing the relationship between the dose of this compound consumed and the severity of gastrointestinal symptoms in individuals with and without IBS.

  • Signaling Pathway Elucidation: Investigating the specific interactions of this compound and its metabolites with enteroendocrine cells and the gut-brain axis.

A more complete understanding of this compound will enable more precise dietary recommendations for individuals with functional gut disorders and may open new avenues for the development of targeted therapies.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Perseitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perseitol, a seven-carbon sugar alcohol (heptitol), is a naturally occurring polyol found in significant quantities in avocado (Persea americana)[1][2][3]. As a major non-structural carbohydrate in this fruit, it plays a crucial role in its metabolism, transport, and storage of sugars[2][3]. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, offering valuable data and experimental insights for researchers in natural product chemistry, drug development, and food science.

Chemical Properties of this compound

This compound, systematically named D-glycero-D-galacto-heptitol, possesses a unique stereochemistry that dictates its physical and chemical behavior. While specific experimental data for some properties of pure this compound are not widely published, this guide consolidates available information and provides context based on related sugar alcohols.

Table 1: Physicochemical Properties of this compound
PropertyValueSource/Comment
Molecular Formula C₇H₁₆O₇--INVALID-LINK--
Molecular Weight 212.20 g/mol --INVALID-LINK--
Melting Point 188 °C--INVALID-LINK--
Boiling Point 483.7±40.0 °C (Predicted)--INVALID-LINK--
Density 1.631±0.06 g/cm³ (Predicted)--INVALID-LINK--
pKa 12.96±0.20 (Predicted)--INVALID-LINK--
Appearance White to off-white solidGeneral observation for polyols
Specific Rotation ([α]D) +1.5° (c=1, H₂O)--INVALID-LINK--
Solubility

This compound, like other polyols, is expected to be highly soluble in water due to the presence of multiple hydroxyl groups that can form hydrogen bonds. Its solubility in other solvents will vary based on the polarity of the solvent.

Table 2: Solubility of this compound
SolventSolubilityExperimental Notes
Water SolubleHigh solubility is expected due to its polyol structure.
Ethanol Slightly SolubleLower solubility compared to water is anticipated.
Methanol Slightly SolubleSimilar to ethanol, limited solubility is expected.

Stability of this compound

The stability of this compound under various conditions is a critical parameter for its extraction, purification, storage, and potential applications. While specific degradation kinetics for this compound are not extensively documented, its stability can be inferred from the behavior of other sugar alcohols.

Thermal Stability

Sugar alcohols are generally more thermally stable than their corresponding aldose or ketose sugars as they lack a reactive carbonyl group[4]. However, at elevated temperatures, degradation can occur. Studies on other sugar alcohols like mannitol (B672) and sorbitol show that they are stable up to their melting points but can undergo decomposition at higher temperatures[4][5][6]. It is anticipated that this compound exhibits similar thermal behavior.

pH Stability

Polyols are generally stable over a wide pH range. In acidic conditions, unlike glycosides, the ether linkages are absent, preventing acid-catalyzed hydrolysis. Under strongly alkaline conditions and at high temperatures, some degradation may occur, but they are generally more resistant to pH-mediated degradation than reducing sugars.

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Methodology:

  • A small, dry sample of purified this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range over which the sample melts is recorded as the melting point.

Determination of Specific Rotation

The specific rotation of this compound is measured using a polarimeter.

Methodology:

  • A solution of this compound of a known concentration (c) is prepared in a suitable solvent (e.g., water).

  • The polarimeter cell of a known path length (l) is filled with the solution.

  • The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm)[7][8].

  • The specific rotation ([α]λT) is calculated using the formula: [α]λT = α / (l * c)[8].

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the quantification of this compound in biological samples like avocado pulp[9][10].

Methodology:

  • Sample Preparation: An aqueous extract of the sample (e.g., avocado pulp) is prepared and filtered.

  • Chromatographic System:

    • Column: A carbohydrate analysis column (e.g., an amino- or ligand-exchange column) is typically used.

    • Mobile Phase: An isocratic mobile phase, often a mixture of acetonitrile (B52724) and water, is common for amino columns.

    • Detector: A refractive index detector (RID) or an evaporative light scattering detector (ELSD) is suitable for detecting non-UV absorbing compounds like this compound.

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to that of a standard curve prepared with pure this compound.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the analysis of this compound, especially in complex matrices[11][12].

Methodology:

  • Sample Preparation: Similar to HPLC, an aqueous extract is prepared, and may require further cleanup using solid-phase extraction (SPE).

  • Chromatographic System:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for polar compounds like this compound.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically employed.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

Stability Testing Protocol (Thermal and pH)

This protocol can be adapted to study the stability of this compound under various temperature and pH conditions.

Methodology:

  • Sample Preparation: Prepare aqueous solutions of this compound at a known concentration.

  • pH Adjustment: For pH stability testing, adjust the pH of the solutions using appropriate buffers (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and borate (B1201080) buffer for alkaline pH).

  • Incubation:

    • Thermal Stability: Incubate the solutions at different temperatures (e.g., 40°C, 60°C, 80°C) for various time intervals.

    • pH Stability: Incubate the pH-adjusted solutions at a constant temperature for various time intervals.

  • Analysis: At each time point, withdraw an aliquot of the solution and analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The biosynthesis of C7 sugars like this compound in avocado is linked to the pentose (B10789219) phosphate pathway and glycolysis[2]. While the complete pathway is not fully elucidated, a proposed route involves the condensation of smaller sugar phosphates.

Perseitol_Biosynthesis E4P Erythrose-4-P S17BP Sedoheptulose-1,7-bisP E4P->S17BP DHAP Dihydroxyacetone-P DHAP->S17BP M7P Mannoheptulose-7-P S17BP->M7P Isomerization Mannoheptulose D-Mannoheptulose M7P->Mannoheptulose Phosphatase This compound This compound Mannoheptulose->this compound Reduction

Caption: Proposed biosynthetic pathway of this compound from precursors of glycolysis and the pentose phosphate pathway.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from a plant matrix.

Perseitol_Analysis_Workflow Sample Plant Material (e.g., Avocado Pulp) Homogenization Homogenization in Water Sample->Homogenization Extraction Aqueous Extraction Homogenization->Extraction Filtration Filtration/Centrifugation Extraction->Filtration SPE Solid-Phase Extraction (Optional) Filtration->SPE Analysis HPLC or LC-MS/MS Analysis Filtration->Analysis Direct Injection SPE->Analysis Quantification Quantification against Standard Curve Analysis->Quantification

Caption: General experimental workflow for the analysis of this compound from plant material.

Conclusion

This compound is a significant natural product with unique chemical properties. This guide has summarized the current knowledge regarding its physicochemical characteristics and stability. The provided experimental protocols offer a starting point for researchers to further investigate this intriguing sugar alcohol. Future research should focus on obtaining more precise experimental data for its physical constants and elucidating the detailed mechanisms of its biosynthesis and degradation. Such information will be invaluable for its potential applications in various scientific and industrial fields.

References

Perseitol (D-glycero-D-galacto-heptitol): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perseitol, a seven-carbon sugar alcohol, is a naturally occurring polyol predominantly found in avocado (Persea americana). It plays a crucial role in the plant's metabolism as a primary product of photosynthesis, a major phloem-mobile sugar, and a significant storage carbohydrate. Recent studies have also highlighted its potential role as a ripening inhibitor in avocado fruit and its classification as a FODMAP (Fermentable Oligo-, Di-, Mono-saccharides And Polyols). This technical guide provides a comprehensive overview of this compound, including its various synonyms, chemical properties, proposed biosynthetic and metabolic pathways, and detailed experimental protocols for its extraction, purification, and quantification.

Alternate Names and Chemical Properties of this compound

This compound is known by several synonyms and systematic names in scientific literature. A comprehensive list of these names and key chemical identifiers is provided below for clear identification and cross-referencing.

Identifier Type Identifier Reference
Systematic Name D-glycero-D-galacto-heptitol[1][2]
Common Name This compound[1][2]
IUPAC Name (2S,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol[1]
CAS Number 527-06-0
PubChem CID 10709
ChEBI ID CHEBI:8029
Molecular Formula C₇H₁₆O₇
Molecular Weight 212.20 g/mol
Other Synonyms L-glycero-D-manno-heptitol

Biochemical Context and Physiological Role

This compound, along with its related C7 ketosugar mannoheptulose, constitutes a significant portion of the non-structural carbohydrates in avocado trees. It is synthesized in the leaves during photosynthesis and is transported via the phloem to various sink tissues, including the fruit and seeds, where it serves as a storage compound.

Biosynthesis of this compound

The biosynthesis of the C7 backbone for mannoheptulose and subsequently this compound is believed to originate from the Calvin cycle. The proposed pathway involves the condensation of a three-carbon metabolite (dihydroxyacetone-P) with a four-carbon metabolite (erythrose-4-P) by an aldolase (B8822740) to form sedoheptulose-1,7-bisphosphate. This is then converted to a phosphorylated D-mannoheptulose derivative. The reduction of mannoheptulose to this compound is catalyzed by a reductase, though the specific enzyme has not been fully characterized in avocado.

Perseitol_Biosynthesis DHAP Dihydroxyacetone-P S17BP Sedoheptulose-1,7-bis-P DHAP->S17BP E4P Erythrose-4-P E4P->S17BP Aldolase M7P Phosphorylated D-mannoheptulose S17BP->M7P Isomerase Mannoheptulose D-Mannoheptulose M7P->Mannoheptulose This compound This compound Mannoheptulose->this compound Reductase

Proposed biosynthetic pathway of this compound.
Role in Fruit Ripening

Avocados exhibit the unique characteristic of not ripening on the tree. Research strongly suggests that the continuous supply of C7 sugars, particularly this compound and mannoheptulose, from the leaves to the fruit acts as a ripening inhibitor. The ripening process, characterized by fruit softening, ethylene (B1197577) production, and a climacteric rise in respiration, is initiated only after the fruit is harvested and the levels of these C7 sugars fall below a certain threshold. Girdling the fruit stalk to cut off phloem transport can induce ripening on the tree, further supporting this hypothesis.

Ripening_Inhibition Leaves Leaves (Source) Phloem Phloem Transport Leaves->Phloem Photosynthesis Fruit Fruit (Sink) Phloem->Fruit High_C7 High this compound & Mannoheptulose Levels Fruit->High_C7 Harvest Harvest / Girdling Fruit->Harvest Ripening_Inhibited Ripening Inhibited High_C7->Ripening_Inhibited Low_C7 Low this compound & Mannoheptulose Levels Harvest->Low_C7 Ripening_Initiated Ripening Initiated Low_C7->Ripening_Initiated

Logical relationship of this compound and avocado ripening.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and quantification of this compound from plant tissues, primarily avocado.

Extraction of this compound from Avocado Tissue

This protocol is adapted from methods described for the analysis of sugars in avocado.

Materials:

  • Avocado tissue (mesocarp or seed)

  • Liquid nitrogen

  • Freeze-dryer (lyophilizer)

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • Deionized water

  • Mortar and pestle or homogenizer

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • 0.2 µm syringe filters

Procedure:

  • Immediately freeze fresh avocado tissue in liquid nitrogen to quench metabolic activity.

  • Lyophilize the frozen tissue to a constant dry weight.

  • Grind the dried tissue to a fine powder using a mortar and pestle or a homogenizer.

  • Weigh approximately 100 mg of the dried powder into a centrifuge tube.

  • Add 1 mL of a methanol:chloroform:water (12:5:3 v/v/v) extraction solvent.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate at 70°C for 15 minutes in a shaking water bath.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Carefully collect the supernatant (the polar phase containing this compound) into a new tube.

  • For GC-MS analysis, an aliquot of the supernatant can be dried under a stream of nitrogen before derivatization. For HPLC analysis, the supernatant can be filtered through a 0.2 µm syringe filter prior to injection.

Purification of this compound by Chromatography

For applications requiring purified this compound, a combination of chromatographic techniques can be employed. The following is a general workflow.

1. Gel-Filtration Chromatography (Size-Exclusion):

  • Purpose: To separate this compound from larger molecules like proteins and polysaccharides, and smaller molecules.

  • Stationary Phase: A gel-filtration medium such as Sephadex G-25 or Bio-Gel P-2.

  • Mobile Phase: Deionized water or a volatile buffer like ammonium (B1175870) acetate.

  • Procedure:

    • Pack a column with the chosen gel-filtration medium and equilibrate with the mobile phase.

    • Apply the concentrated crude extract to the column.

    • Elute with the mobile phase and collect fractions.

    • Analyze fractions for the presence of this compound using a suitable method (e.g., TLC or HPLC).

    • Pool the this compound-containing fractions.

2. Anion-Exchange Chromatography:

  • Purpose: To remove any remaining charged contaminants.

  • Stationary Phase: A weak anion-exchange resin.

  • Mobile Phase: Deionized water.

  • Procedure:

    • Pass the pooled fractions from gel-filtration through a column packed with the anion-exchange resin.

    • This compound, being a neutral polyol, will not bind to the resin and will be collected in the flow-through.

Quantification of this compound

3.3.1. High-Performance Liquid Chromatography (HPLC)

This method is adapted from the analysis of sugars in honey and avocado.

  • Instrumentation: HPLC system with a Refractive Index Detector (RID).

  • Column: A carbohydrate analysis column, such as an Alltech 700CH (300 x 6.5 mm) or a similar column designed for sugar and polyol separation.

  • Mobile Phase: Degassed, HPLC-grade deionized water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 90 °C.

  • Injection Volume: 20 µL.

  • Quantification: Prepare a standard curve using pure this compound. The concentration of this compound in the samples is determined by comparing the peak area to the standard curve.

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of polar metabolites in plant tissues.

  • Instrumentation: GC-MS system.

  • Derivatization (Essential for Volatility):

    • Dry 50-150 µL of the polar extract under a stream of nitrogen.

    • Add 40 µL of methoxyamine hydrochloride (20 mg/mL in pyridine) to protect carbonyl groups. Vortex and incubate at 37°C for 2 hours with shaking.

    • Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS as a catalyst for silylation of hydroxyl groups. Vortex and incubate at 37°C for 30 minutes.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a 30 m DB-5ms or equivalent.

    • Injection: 1 µL in splitless mode at 230°C.

    • Carrier Gas: Helium at a constant flow of 2 mL/min.

    • Oven Program: Initial temperature of 80°C, ramp at 15°C/min to 330°C, and hold for 5 minutes.

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 33-600.

  • Quantification: Identification of the this compound derivative is based on its retention time and mass spectrum compared to a derivatized standard. Quantification is typically achieved by using an internal standard (e.g., ribitol) added before extraction and comparing the peak area ratios.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Tissue Avocado Tissue Freeze Freeze in Liquid N₂ Tissue->Freeze Lyophilize Lyophilize Freeze->Lyophilize Grind Grind to Powder Lyophilize->Grind Extract Extract with Methanol:Chloroform:Water Grind->Extract Centrifuge Centrifuge Extract->Centrifuge Supernatant Collect Supernatant (Crude Extract) Centrifuge->Supernatant HPLC_Prep Filter (0.2 µm) Supernatant->HPLC_Prep GCMS_Prep Dry Down & Derivatize Supernatant->GCMS_Prep HPLC HPLC-RID Analysis HPLC_Prep->HPLC GCMS GC-MS Analysis GCMS_Prep->GCMS

References

An In-depth Technical Guide to Perseitol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perseitol, a seven-carbon sugar alcohol, is a naturally occurring polyol found predominantly in avocado (Persea americana). While structurally similar to more common polyols like sorbitol, this compound possesses unique physiological roles and metabolic pathways that are of growing interest to researchers in plant biology, human nutrition, and drug development. This guide provides a comprehensive overview of the technical details surrounding this compound, including its chemical properties, biosynthesis, analytical methods, and physiological significance.

Core Chemical and Physical Properties

This compound, also known as D-glycero-D-galacto-heptitol, is a C7 sugar alcohol. Its fundamental properties are crucial for its analysis and understanding its biological interactions.

PropertyValueReference
CAS Number 527-06-0[1]
Molecular Formula C₇H₁₆O₇[1]
Molecular Weight 212.20 g/mol [1]
Alternate Names D-Glycero-D-galacto-heptitol[1]

Quantitative Data on this compound Occurrence

This compound is a major soluble carbohydrate in various tissues of the avocado plant, where its concentration changes dynamically with tissue development and fruit ripening.

TissueConditionConcentrationReference
Avocado Fruit (unripened)Predominant soluble sugar> 20 mg/g fresh weight[2]
Avocado SeedMature88.3 mg/g dry weight[3]

Experimental Protocols

Accurate quantification and characterization of this compound require specific analytical methodologies. Below are summaries of experimental protocols employed in this compound research.

Extraction and Quantification of this compound from Plant Tissues

This method is based on the protocols described for the analysis of carbohydrates in avocado tissues.

Objective: To extract and quantify this compound from avocado fruit or leaf tissue.

Methodology:

  • Sample Preparation: A known weight of fresh plant tissue is frozen in liquid nitrogen and lyophilized to a constant dry weight. The dried tissue is then ground into a fine powder.

  • Extraction: The powdered tissue is extracted with a solvent system, typically an ethanol/water mixture (e.g., 80% ethanol), at an elevated temperature to facilitate the solubilization of sugars. This step is repeated multiple times to ensure complete extraction.

  • Purification: The pooled extracts are centrifuged to remove insoluble material. The supernatant may be further purified using solid-phase extraction (SPE) cartridges (e.g., C18) to remove interfering compounds like lipids and pigments.

  • Quantification: The purified extract is analyzed by High-Performance Liquid Chromatography (HPLC).

    • Column: A carbohydrate analysis column (e.g., an amino-based column).

    • Mobile Phase: An isocratic mobile phase, typically an acetonitrile/water mixture.

    • Detection: A refractive index detector (RID) is commonly used for sugar alcohol detection.

    • Standard Curve: A standard curve is generated using pure this compound standards of known concentrations to quantify the amount of this compound in the sample.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound in Honey

This protocol is adapted from a study on the determination of this compound in avocado honey.

Objective: To quantify the concentration of this compound in honey samples.

Methodology:

  • Sample Preparation: Approximately 200 mg of each honey sample is solubilized in 1.5 mL of double-distilled water. The mixture is heated (e.g., at 70 °C for 2 hours) to ensure complete dissolution.

  • Filtration: The solubilized honey sample is filtered through a 0.2-µm nylon filter prior to HPLC analysis to remove any particulate matter.

  • HPLC Analysis:

    • Column: A specialized carbohydrate column (e.g., Alltech 700CH, 300 × 6.5 mm) is used at an elevated temperature (e.g., 90 °C).

    • Mobile Phase: HPLC-grade water is used as the mobile phase.

    • Detection: A refractive index detector is employed for the detection of this compound.

    • Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a standard curve prepared from a pure this compound standard.

Biosynthesis and Physiological Role

This compound plays a significant role in the carbon metabolism of the avocado plant. It is a major product of photosynthesis and is involved in carbon transport and storage.

Biosynthetic Pathway of this compound

The biosynthesis of the seven-carbon backbone of this compound originates from intermediates of the Calvin Cycle. The proposed pathway involves the condensation of a three-carbon and a four-carbon metabolite.

Perseitol_Biosynthesis DHAP Dihydroxyacetone-P branch DHAP->branch E4P Erythrose-4-P E4P->branch S17BP Sedoheptulose-1,7-bis-P Mann_P Phosphorylated D-mannoheptulose derivative S17BP->Mann_P Isomerization This compound This compound Mann_P->this compound Reduction Calvin_Cycle Calvin Cycle Calvin_Cycle->DHAP Calvin_Cycle->E4P branch->S17BP Aldolase

Proposed biosynthetic pathway of this compound from Calvin Cycle intermediates.
Physiological Significance in Avocado

  • Phloem-Mobile Sugar: this compound, along with mannoheptulose, is a primary sugar transported in the phloem of avocado trees, indicating its role in carbon allocation throughout the plant.[2]

  • Carbon Storage: It serves as a significant storage carbohydrate, particularly in the seeds.[3]

  • Ripening Inhibition: The levels of this compound and mannoheptulose in the fruit appear to play a role in inhibiting ripening. Ripening processes, such as fruit softening and ethylene (B1197577) production, do not commence until the concentration of these C7 sugars falls below a certain threshold.[2][3]

Relevance in Human Nutrition and Health

This compound is classified as a polyol and is relevant in the context of human digestion, particularly for individuals sensitive to FODMAPs (Fermentable Oligosaccharides, Disaccharides, Monosaccharides, and Polyols).

  • FODMAP: As a polyol, this compound can be poorly absorbed in the small intestine and may be fermented by gut bacteria, potentially leading to digestive symptoms in sensitive individuals.[4]

  • Avocado and FODMAPs: Recent research has identified this compound as the primary polyol in avocados, not sorbitol as previously thought.[5] This has implications for dietary recommendations for individuals with Irritable Bowel Syndrome (IBS). Small servings of avocado (around 30g) are considered low in FODMAPs, while larger portions are high due to their this compound content.[4]

Logical Workflow for FODMAP Consideration of this compound

FODMAP_Consideration Intake Ingestion of this compound (e.g., from avocado) Absorption Poor Absorption in Small Intestine Intake->Absorption Osmotic Osmotic Effect (Water drawn into gut) Absorption->Osmotic Fermentation Fermentation by Gut Bacteria Absorption->Fermentation Symptoms Potential Digestive Symptoms (Gas, bloating, etc.) Osmotic->Symptoms Fermentation->Symptoms

Mechanism of this compound as a FODMAP in the human gut.

References

Methodological & Application

Application Notes and Protocols for the Analytical Quantification of Perseitol in Fruit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perseitol, a seven-carbon sugar alcohol (polyol), is a significant carbohydrate component in certain fruits, most notably avocado (Persea americana). Its quantification is of increasing interest in food science, nutrition, and drug development due to its potential physiological effects. As a polyol, this compound can have osmotic effects in the digestive system and is a factor in the dietary management of conditions like Irritable Bowel Syndrome (IBS) through low FODMAP (Fermentable Oligosaccharides, Disaccharides, Monosaccharides, and Polyols) diets.[1][2][3] Furthermore, understanding the distribution of this compound in different fruit tissues and cultivars is crucial for agricultural and food processing applications. This document provides detailed application notes and protocols for the analytical quantification of this compound in fruit samples, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The quantification of this compound in fruit matrices primarily relies on chromatographic techniques. Due to its polar nature and lack of a strong chromophore, specialized columns and detection methods are required.

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) : This is the most direct and common method for quantifying underivatized this compound. Ion-exchange columns, such as those packed with a sulfonated styrene-divinylbenzene resin in the calcium form (e.g., Rezex RCM-Monosaccharide), are effective for separating this compound from other sugars and polyols.[4] Refractive index detection is suitable for detecting compounds like this compound that do not absorb UV light.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique offers high sensitivity and specificity. However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound, typically through silylation. GC-MS is particularly useful for comprehensive metabolite profiling of fruit samples, where it can simultaneously identify and quantify a wide range of compounds.

Currently, specific enzymatic assays for the direct quantification of this compound are not widely reported in the scientific literature.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the fruit part, cultivar, and ripeness stage. Avocados are the most well-documented source of this compound.

Table 1: this compound Content in Different Parts of Avocado Fruit

Fruit PartThis compound Concentration (mg/g Dry Weight)Reference
Seed88.3[5]
Seed12.54[5]
PeelHigher concentrations than pulp[1][6]
Pulp (Mesocarp)Varies by cultivar and ripeness[1]

Table 2: this compound and Other Carbohydrate Content in Avocado Seed (mg/g Dry Weight)

CarbohydrateConcentration (mg/g DW) - Study 1Concentration (mg/g DW) - Study 2
This compound 88.3 12.54
D-mannoheptulose63.810.51
Sucrose18.57.86
Glucose-5.62
Fructose-12.93
Hexose (total)1.9-
Starch246.1-
Data from Liu, Sievert, Lu Arpaia, & Madore, 2002[5] and Tesfay, Bertling, Bower, & Lovatt, 2012[5]

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC-RID

This protocol is based on the use of a Rezex RCM-Monosaccharide column, which is designed for the analysis of monosaccharides and sugar alcohols.

1. Sample Preparation:

  • Obtain a representative sample of the fruit tissue (pulp, peel, or seed).
  • Freeze-dry the sample to a constant weight to remove all moisture.
  • Grind the lyophilized tissue into a fine, homogeneous powder.
  • Accurately weigh approximately 100 mg of the dried powder into a centrifuge tube.
  • Add 10 mL of 80% ethanol (B145695) and vortex thoroughly for 5 minutes to extract the soluble carbohydrates.
  • Centrifuge the mixture at 10,000 x g for 15 minutes.
  • Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 10 mL of 80% ethanol and the supernatants combined.
  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-RID Analysis:

  • HPLC System: An isocratic HPLC system equipped with a refractive index detector.
  • Column: Rezex RCM-Monosaccharide (Ca+2), 300 x 7.8 mm, 8 µm particle size.[4][7]
  • Mobile Phase: Degassed, deionized water.[4]
  • Flow Rate: 0.6 mL/min.
  • Column Temperature: 80-85 °C.[4]
  • Detector Temperature: 35-40 °C.
  • Injection Volume: 20 µL.
  • Run Time: Approximately 30-40 minutes (adjust as needed based on system and resolution).

3. Calibration and Quantification:

  • Prepare a stock solution of pure this compound standard (e.g., 10 mg/mL in deionized water).
  • Create a series of calibration standards by serial dilution of the stock solution (e.g., 0.1, 0.5, 1, 2.5, 5, and 10 mg/mL).
  • Inject each standard into the HPLC system to generate a calibration curve by plotting peak area against concentration.
  • Inject the prepared fruit extracts.
  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Quantification of this compound using GC-MS

This protocol involves a two-step derivatization process to make the this compound volatile for GC analysis.

1. Sample Preparation and Extraction:

  • Follow steps 1.1 to 1.7 from the HPLC-RID sample preparation protocol.
  • Transfer 100 µL of the filtered supernatant to a clean, dry GC vial.
  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40-50 °C.

2. Derivatization:

  • Step 1: Methoxyimation
  • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).
  • Seal the vial tightly and vortex to dissolve the residue.
  • Incubate the mixture at 37°C for 90 minutes with shaking.[8] This step converts carbonyl groups to methoximes, preventing the formation of multiple sugar isomers.[8]
  • Step 2: Silylation
  • After cooling to room temperature, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
  • Seal the vial and vortex briefly.
  • Incubate at 37°C for 30 minutes with shaking.[8] This step replaces active hydrogens on hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility.

3. GC-MS Analysis:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injection: 1 µL, splitless mode.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 70 °C, hold for 1 minute.
  • Ramp 1: Increase to 150 °C at a rate of 5 °C/min.
  • Ramp 2: Increase to 300 °C at a rate of 10 °C/min.
  • Hold at 300 °C for 5 minutes.
  • Mass Spectrometer Parameters:
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 50-600.
  • Ionization Energy: 70 eV.

4. Data Analysis and Quantification:

  • Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum by comparing to a derivatized standard.
  • For quantification, create a calibration curve using a derivatized this compound standard.
  • Use a suitable internal standard (e.g., sorbitol-d6) added before extraction to correct for variations in sample preparation and injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-RID Analysis cluster_gcms GC-MS Analysis fruit_sample Fruit Tissue (Pulp, Peel, Seed) freeze_dry Freeze-Drying fruit_sample->freeze_dry grinding Grinding to Powder freeze_dry->grinding extraction Solvent Extraction (80% EtOH) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection drying Drying under Nitrogen filtration->drying separation Chromatographic Separation (Rezex RCM-Monosaccharide) hplc_injection->separation detection Refractive Index Detection separation->detection quantification_hplc Quantification detection->quantification_hplc derivatization Derivatization (Methoxyimation & Silylation) drying->derivatization gcms_injection GC-MS Injection derivatization->gcms_injection separation_gc Gas Chromatographic Separation gcms_injection->separation_gc detection_ms Mass Spectrometric Detection separation_gc->detection_ms quantification_gcms Quantification detection_ms->quantification_gcms

Caption: General workflow for this compound quantification in fruit samples.

signaling_pathway_placeholder Logical Relationship of Analytical Choices cluster_decision Method Selection cluster_hplc_path Direct Analysis cluster_gcms_path High-Sensitivity Analysis start Quantify this compound in Fruit is_derivatization_ok Derivatization Acceptable? start->is_derivatization_ok hplc_method HPLC-RID is_derivatization_ok->hplc_method No gcms_method GC-MS is_derivatization_ok->gcms_method Yes hplc_adv Advantage: No derivatization needed hplc_method->hplc_adv hplc_disadv Disadvantage: Lower sensitivity hplc_method->hplc_disadv gcms_adv Advantage: High sensitivity & specificity gcms_method->gcms_adv gcms_disadv Disadvantage: Requires derivatization gcms_method->gcms_disadv

Caption: Decision logic for selecting an analytical method for this compound.

References

High-Performance Liquid Chromatography (HPLC) Analysis of Perseitol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perseitol, a seven-carbon sugar alcohol (polyol), is a significant carbohydrate found predominantly in avocado (Persea americana) tissues, including the fruit, seeds, and nectar.[1] Unlike more common six-carbon polyols such as sorbitol and mannitol, this compound is unique to avocados and plays a role in the fruit's metabolism and ripening process.[2] Its presence can be used as a marker for the botanical origin of avocado honey.[1] The analysis and quantification of this compound are crucial for food science, particularly in quality control and authenticity testing of avocado products, as well as in metabolic studies and potentially in drug development due to the unique physiological effects of seven-carbon sugars.

Since this compound lacks a UV-absorbing chromophore, standard HPLC with UV detection is not suitable for its direct analysis.[3] This application note details a robust High-Performance Liquid Chromatography (HPLC) method utilizing a Refractive Index Detector (RID) for the quantitative analysis of this compound. This method is applicable to various sample matrices, particularly fruit extracts.

Principle of the Method

This protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) to separate polar compounds like this compound. An Atlantis Premier BEH Z-HILIC column is used, which enhances the retention of highly polar analytes.[4] The mobile phase consists of an isocratic mixture of acetonitrile (B52724) and water, which is compatible with Refractive Index (RI) detection.[4] The RI detector measures the difference in the refractive index between the mobile phase and the sample eluting from the column, providing a signal proportional to the analyte's concentration.[5]

Experimental Protocols

Sample Preparation (Avocado Pulp)

This protocol is optimized for the extraction of this compound from avocado pulp.

  • Homogenization: Weigh 5 grams of fresh avocado pulp into a blender or homogenizer. Add 20 mL of 80% ethanol.

  • Extraction: Homogenize the mixture for 2 minutes at high speed.

  • Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 15 minutes to pellet solid debris.

  • Supernatant Collection: Carefully decant the supernatant into a clean collection tube.

  • Filtration: Filter the supernatant through a 0.45 µm nylon syringe filter into an HPLC vial.

  • Dilution: Depending on the expected concentration, the sample may need to be diluted with the mobile phase to fall within the calibration curve's linear range.

HPLC Instrumentation and Conditions
ParameterSetting
HPLC System Standard HPLC system with RI Detector
Column Atlantis Premier BEH Z-HILIC, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (75:25, v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector Refractive Index (RI) Detector
Detector Temp. 35°C
Injection Volume 10 µL
Run Time Approximately 20 minutes
Preparation of Standards and Calibration
  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound in deionized water.

  • Working Standards: Create a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 mg/mL to 5 mg/mL.

  • Calibration Curve: Inject each standard in triplicate and plot the average peak area against the concentration to generate a calibration curve.

Quantitative Data

The following table summarizes representative validation parameters for the HPLC-RID analysis of sugar alcohols. These values are based on established methods for similar compounds and serve as a guideline for the expected performance of this this compound analysis method.

ParameterResult
Linearity (R²) ≥ 0.999
Linear Range 0.1 - 5.0 mg/mL
Limit of Detection (LOD) ~0.04 mg/mL
Limit of Quantification (LOQ) ~0.11 mg/mL
Precision (Repeatability, %RSD) < 2%
Accuracy (Recovery, %) 95 - 105%

Visualizations

Biochemical Pathway of this compound

The following diagram illustrates a simplified proposed biosynthetic pathway for this compound in avocado, highlighting its origin from the Calvin cycle and its relationship with mannoheptulose and fruit ripening.

cluster_0 Calvin Cycle Erythrose-4-P Erythrose-4-P Sedoheptulose-1,7-bis-P Sedoheptulose-1,7-bis-P Erythrose-4-P->Sedoheptulose-1,7-bis-P Aldolase Dihydroxyacetone-P Dihydroxyacetone-P Dihydroxyacetone-P->Sedoheptulose-1,7-bis-P Mannoheptulose-P Mannoheptulose-P Sedoheptulose-1,7-bis-P->Mannoheptulose-P Isomerization Mannoheptulose Mannoheptulose Mannoheptulose-P->Mannoheptulose This compound This compound Mannoheptulose->this compound Reduction Fruit Ripening Fruit Ripening This compound->Fruit Ripening Metabolized during

Caption: Simplified biosynthesis of this compound in avocado.

Experimental Workflow for this compound Analysis

This diagram outlines the logical flow of the experimental protocol, from sample collection to final data analysis.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Avocado Pulp Sample Homogenize Homogenize in 80% Ethanol Sample->Homogenize Centrifuge Centrifuge at 10,000 x g Homogenize->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter Inject Inject 10 µL into HPLC Filter->Inject Separate HILIC Column Separation (ACN:H2O 75:25) Inject->Separate Detect Refractive Index Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate this compound Peak Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Workflow for HPLC-RID analysis of this compound.

Conclusion

The described HPLC-RID method provides a reliable and robust approach for the quantification of this compound in various samples, particularly from avocado. The use of a HILIC column allows for effective separation of this polar compound, while the refractive index detector offers universal detection for non-chromophoric analytes. This application note provides researchers, scientists, and drug development professionals with a detailed protocol and expected performance parameters to aid in the analysis of this unique seven-carbon sugar alcohol.

References

Application Note: High-Resolution Separation of Perseitol using Hydrophilic Interaction Liquid Chromatography (HILIC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the separation and quantification of Perseitol, a seven-carbon sugar alcohol, using Hydrophilic Interaction Liquid Chromatography (HILIC). Due to its high polarity, this compound is poorly retained on traditional reversed-phase columns. HILIC provides an effective alternative for retaining and resolving such highly hydrophilic compounds.[1][2] This document provides a comprehensive protocol for the analysis of this compound, suitable for researchers in the fields of natural product chemistry, food science, and drug development. The method utilizes a HILIC stationary phase with a mobile phase gradient of acetonitrile (B52724) and water, coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) for sensitive detection.

Introduction

This compound (D-glycero-D-galacto-heptitol) is a sugar alcohol found in various plants, notably in avocadoes.[3] As a polyol, its high hydrophilicity presents a significant challenge for separation and quantification using conventional reversed-phase high-performance liquid chromatography (RP-HPLC). In RP-HPLC, polar analytes have little interaction with the non-polar stationary phase, leading to poor retention and co-elution with the solvent front.[4]

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful separation technique that has emerged as a solution for the analysis of polar and hydrophilic compounds.[4][5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[6] A water-rich layer is formed on the surface of the stationary phase, and the separation is based on the partitioning of the analyte between this aqueous layer and the bulk organic mobile phase.[6] More polar analytes, like this compound, are more strongly retained in the aqueous layer, leading to longer retention times and improved separation from less polar compounds.[1]

This application note presents a detailed HILIC method for the separation of this compound, offering enhanced retention and resolution. The described protocol is suitable for routine analysis in quality control and research laboratories.

Experimental Workflow

The logical workflow for the HILIC-based separation of this compound is depicted below. This process begins with sample preparation, followed by chromatographic separation and data analysis.

HILIC_Workflow cluster_prep Sample Preparation cluster_hilic HILIC Separation cluster_analysis Data Analysis Sample Sample Containing this compound Extraction Extraction of this compound Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Dilution Dilution in Mobile Phase Filtration->Dilution HPLC HPLC System Dilution->HPLC Injection Column HILIC Column HPLC->Column Mobile Phase Gradient Detection ELSD/CAD/MS Detector Column->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound separation by HILIC.

Materials and Methods

Instrumentation
  • HPLC or UHPLC system with a binary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS).

Chemicals and Reagents
  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Ammonium acetate (B1210297) (optional, for MS detection)

Chromatographic Conditions

Table 1: HILIC Chromatographic Parameters

ParameterCondition
Column Amide, Diol, or Zwitterionic HILIC Column (e.g., 150 x 4.6 mm, 3 µm)
Mobile Phase A 95:5 Acetonitrile:Water
Mobile Phase B 50:50 Acetonitrile:Water
Gradient 0-15 min, 0-100% B; 15-20 min, 100% B; 20-25 min, 0% B
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Detector ELSD (Drift Tube: 50 °C, Nebulizer Gas: 3 bar)

Detailed Experimental Protocol

  • Standard Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Generate a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 0.05 mg/mL to 0.5 mg/mL.

  • Sample Preparation:

    • For solid samples, accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.

    • Add 10 mL of 50:50 acetonitrile:water, vortex for 1 minute, and sonicate for 15 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Equilibrate the HILIC column with the initial mobile phase conditions (100% A) for at least 30 minutes.

    • Inject the prepared standards and samples onto the HPLC system.

    • Acquire the chromatograms using the conditions specified in Table 1.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in the chromatograms from the standard and sample injections.

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathway and Logical Relationships

The separation mechanism in HILIC is primarily based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the polar stationary phase. The logical relationship of how analyte properties and chromatographic conditions affect retention is illustrated below.

HILIC_Mechanism cluster_analyte Analyte Properties cluster_conditions Chromatographic Conditions cluster_retention Retention Mechanism Polarity High Polarity (e.g., this compound) Solubility Solubility in Aqueous Layer Polarity->Solubility Partitioning Analyte Partitioning into Aqueous Layer Solubility->Partitioning StationaryPhase Polar Stationary Phase AqueousLayer Formation of Aqueous Layer StationaryPhase->AqueousLayer MobilePhase High Organic Content in Mobile Phase MobilePhase->AqueousLayer AqueousLayer->Partitioning Retention Increased Retention Time Partitioning->Retention

Caption: HILIC retention mechanism for polar analytes like this compound.

Expected Results and Discussion

Under the described HILIC conditions, this compound is expected to be well-retained and exhibit a symmetrical peak shape. The retention time will be significantly longer than what would be observed in a reversed-phase system. A typical calibration curve for this compound should demonstrate good linearity with a correlation coefficient (R²) greater than 0.995 over the specified concentration range.

Table 2: Quantitative Performance Data (Representative)

ParameterExpected Value
Retention Time (min) 8.5 ± 0.2
Linearity (R²) > 0.995
Limit of Detection (LOD) 10 ng on column
Limit of Quantification (LOQ) 30 ng on column
Precision (RSD%) < 2%
Accuracy (Recovery %) 95-105%

The use of a high concentration of acetonitrile in the mobile phase enhances the sensitivity when using mass spectrometry detection due to more efficient desolvation and ionization.[7] For universal detectors like ELSD and CAD, this method provides consistent and reproducible results for the quantification of this compound in various sample matrices. The separation of this compound from other isomeric sugar alcohols, such as sorbitol and mannitol, may require further method optimization, including adjustments to the mobile phase composition and temperature, as these factors can influence selectivity.[8]

Conclusion

The HILIC method presented in this application note provides a reliable and robust approach for the separation and quantification of this compound. This technique overcomes the challenges associated with the analysis of highly polar compounds by conventional RP-HPLC. The detailed protocol and expected performance characteristics will be a valuable resource for researchers and scientists working with this compound and other sugar alcohols.

References

Application Note and Protocol: Quantitative Analysis of Perseitol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantitative analysis of perseitol, a seven-carbon sugar alcohol, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its low volatility, this compound requires a chemical derivatization step to enable its analysis by GC. This protocol details a robust two-step derivatization process involving methoximation and subsequent trimethylsilylation (TMS). The described methodology provides a sensitive and reliable approach for the quantification of this compound in various sample matrices, which is crucial for research in areas such as metabolomics and natural product analysis.

Introduction

This compound (D-glycero-D-galacto-heptitol) is a sugar alcohol found in various natural sources, including avocado seeds and other plants. Its analysis is of interest in fields ranging from food chemistry to metabolic research. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique that offers high resolution and sensitivity for the identification and quantification of a wide range of compounds. However, polar and non-volatile molecules like this compound must be chemically modified to increase their volatility for GC analysis.[1] This is typically achieved through derivatization.[1][2]

The most common derivatization method for polar metabolites like sugar alcohols is silylation, which involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group.[3][4] A widely used and effective approach is a two-step reaction. First, methoximation of any carbonyl groups is performed to prevent the formation of multiple isomers, followed by silylation of hydroxyl groups using a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][6][7][8][9][10] This protocol provides a detailed, step-by-step guide for the derivatization and subsequent GC-MS analysis of this compound.

Experimental Protocol

This protocol is adapted from established methods for the GC-MS analysis of polar metabolites and sugar alcohols.[5][7][8]

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS) (e.g., Myristic acid-d27 or Ribitol)

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Ultrapure water

  • Nitrogen gas (high purity)

  • Sample vials (2 mL) with inserts

  • Heating block or thermomixer

2. Sample Preparation

  • Accurately weigh or measure the sample containing this compound into a 2 mL microtube.

  • For liquid samples, an extraction step may be necessary. A common method is a methanol-chloroform-water extraction to separate polar metabolites.[8]

  • Add a known amount of internal standard to each sample.[7][8]

  • Evaporate the sample to complete dryness under a gentle stream of nitrogen gas or using a vacuum concentrator. It is critical to remove all water and protic solvents as they interfere with the derivatization reagents.[7]

3. Derivatization

This is a two-step process: methoximation followed by trimethylsilylation.[3][7][8]

Step 1: Methoxyamination

  • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.[8]

  • Add 40 µL of the methoxyamine hydrochloride solution to the dried sample residue.[8]

  • Vortex the mixture for 30 seconds to ensure the residue is fully dissolved.

  • Incubate the mixture at 37°C for 90 minutes with gentle shaking (e.g., 1000 rpm in a thermomixer).[8]

  • After incubation, briefly centrifuge the tubes to collect any droplets from the cap.

Step 2: Trimethylsilylation

  • Add 70 µL of MSTFA + 1% TMCS to the methoxyaminated sample.[8]

  • Vortex the mixture for 30 seconds.

  • Incubate the mixture at 37°C for 30 minutes with gentle shaking.[7][8]

  • After incubation, cool the samples to room temperature.

  • Transfer the derivatized sample to a GC vial with an insert for analysis. Derivatized samples should ideally be analyzed within 24 hours.[7]

4. GC-MS Analysis

The following are typical GC-MS parameters and can be optimized for the specific instrument and column used.[5][8][11][12]

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: TG-5 SILMS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column[5]

  • Injector: Splitless mode

  • Injector Temperature: 230°C[5][8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[5]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute[5]

    • Ramp: 15°C/min to 325°C[5]

    • Hold: 4 minutes at 325°C[5]

  • MS Transfer Line Temperature: 300°C[5]

  • Ion Source Temperature: 250°C[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[5]

  • Scan Range: m/z 50-750[5]

Data Presentation

The following table summarizes the expected quantitative data for the TMS-derivatized this compound. The exact retention time and mass fragments may vary slightly depending on the specific instrumentation and chromatographic conditions.

AnalyteDerivatization ProductExpected Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compoundThis compound-TMS18-2221773, 147, 205, 319
Internal Standard (e.g., Ribitol)Ribitol-TMS15-1821773, 147, 307

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow Sample Sample Receipt (e.g., Plant Extract, Biofluid) Extraction Extraction of Polar Metabolites (if necessary) Sample->Extraction IS_Spike Internal Standard Spiking Extraction->IS_Spike Drying Evaporation to Dryness (Nitrogen Stream) IS_Spike->Drying Deriv Two-Step Derivatization Drying->Deriv Methox 1. Methoxyamination (Methoxyamine HCl in Pyridine) Deriv->Methox TMS 2. Silylation (MSTFA + 1% TMCS) Methox->TMS GCMS GC-MS Analysis TMS->GCMS Data_Acq Data Acquisition (Full Scan or SIM Mode) GCMS->Data_Acq Data_Proc Data Processing Data_Acq->Data_Proc Integration Peak Integration & Identification Data_Proc->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Final Report Quant->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of this compound by GC-MS. The key to successful analysis of this non-volatile sugar alcohol is a robust and complete derivatization step. The described two-step methoximation and silylation procedure is a well-established method for preparing polar metabolites for GC-MS analysis.[7][8] By following this protocol, researchers can achieve reliable and sensitive quantification of this compound, facilitating further studies into its biological roles and distribution.

References

Application Notes and Protocols for the Derivatization of Perseitol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of perseitol (C7H16O7), a seven-carbon sugar alcohol, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a critical step to increase the volatility and thermal stability of polar analytes like this compound, enabling their successful separation and detection by GC-MS. Two common and effective derivatization methods, silylation and acetylation, are described herein.

Introduction

This compound, a natural heptitol found in various plants, including avocado, plays a role in carbohydrate metabolism and transport. Its analysis is crucial in various research areas, including plant biology, food science, and drug development, where it may be used as a tracer or studied for its metabolic effects. Due to its high polarity and low volatility, direct analysis of this compound by GC-MS is not feasible. Chemical derivatization of its hydroxyl groups is therefore essential. This note provides a comparative overview and detailed protocols for two primary derivatization techniques: silylation and acetylation.

Derivatization Strategies for this compound

The two most common derivatization techniques for polyols like this compound are silylation and acetylation. Both methods replace the active hydrogens on the hydroxyl groups with less polar, more volatile moieties.

  • Silylation: This process involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group. Silylation is a widely used and robust method for the derivatization of sugars and polyols.[1] A common approach is a two-step reaction involving methoximation followed by silylation.[2] The methoximation step is crucial for reducing the number of isomers by locking the sugar in its open-chain form.[3]

  • Acetylation: This method introduces acetyl groups to the hydroxyl moieties. Acetylation is another effective technique for increasing the volatility of polyols.[4] The reaction is typically carried out using acetic anhydride (B1165640) in the presence of a catalyst such as pyridine (B92270) or 1-methylimidazole.[4]

While both methods are effective, the choice of derivatization agent can impact reaction efficiency, derivative stability, and chromatographic performance. Silylation is often favored for its ability to derivatize a wide range of metabolites, though the resulting TMS derivatives can be sensitive to moisture. Acetylation can offer stable derivatives, but the reaction conditions may be harsher.

Quantitative Comparison of Derivatization Methods

Currently, a direct quantitative comparison of derivatization yields for this compound using silylation versus acetylation is not extensively documented in publicly available scientific literature. Such a comparison would require a dedicated study analyzing this compound with both methods under optimized conditions and quantifying the derivatization efficiency, for instance, by using an internal standard and calculating the molar response factors.

In the absence of specific comparative data for this compound, the following table provides a general, qualitative comparison based on the known characteristics of each method for polyols.

FeatureSilylation (TMS)Acetylation
Reagents N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylchlorosilane (TMCS) (catalyst)Acetic Anhydride, Pyridine (catalyst/solvent), 1-Methylimidazole (catalyst)
Reaction Conditions Generally milder, can often be performed at room temperature or slightly elevated temperatures (e.g., 30-70°C).Can require higher temperatures (e.g., 70-100°C) and longer reaction times.
Derivative Stability TMS derivatives can be sensitive to moisture and may degrade over time.Acetyl derivatives are generally more stable and less susceptible to hydrolysis.
Byproducts Silylation byproducts are often volatile and can sometimes interfere with analysis.Acetic acid is a major byproduct, which needs to be removed.
Generality Silylating agents are highly versatile and react with a broad range of functional groups.Acylation is also broadly applicable to compounds with active hydrogens.
Potential Issues Incomplete derivatization of sterically hindered hydroxyl groups; moisture sensitivity.Potential for incomplete reaction; removal of excess reagent and byproducts can be challenging.

Experimental Protocols

The following are detailed protocols for the silylation and acetylation of this compound. It is recommended to optimize these protocols for your specific experimental setup and sample matrix.

Protocol 1: Silylation of this compound using Methoximation and MSTFA

This two-step protocol is a widely adopted method for the derivatization of sugars and polyols for GC-MS analysis.

Materials:

  • This compound standard or dried sample extract

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx·HCl)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. Lyophilization or drying under a stream of nitrogen is recommended.

  • Methoximation: a. Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine. b. Add 50 µL of the methoxyamine hydrochloride solution to the dried sample. c. Vortex the mixture until the sample is completely dissolved. d. Incubate the reaction mixture at 30°C for 90 minutes with gentle shaking.

  • Silylation: a. After the methoximation step, add 80 µL of MSTFA (with 1% TMCS) to the reaction vial. b. Vortex the mixture thoroughly. c. Incubate the reaction at 37°C for 30 minutes.

  • GC-MS Analysis: a. After cooling to room temperature, the sample is ready for injection into the GC-MS system. b. A typical injection volume is 1 µL.

Protocol 2: Acetylation of this compound using Acetic Anhydride and Pyridine

This protocol describes the acetylation of this compound, a robust method for preparing volatile derivatives.

Materials:

  • This compound standard or dried sample extract

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

  • Toluene (B28343) (for removal of pyridine)

  • Dichloromethane (B109758) (for extraction)

  • Deionized water

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.

  • Acetylation Reaction: a. Add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride to the dried sample. b. Vortex the mixture to dissolve the sample. c. Heat the sealed vial at 70°C for 1 hour. For polyols, a higher temperature of 100°C for 1 hour might be necessary for complete acetylation.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Add 1 mL of deionized water to quench the excess acetic anhydride. c. Add 1 mL of dichloromethane and vortex to extract the acetylated this compound. d. Allow the layers to separate and carefully transfer the lower organic layer to a clean vial. e. To remove residual pyridine, add toluene and evaporate the solvent under a stream of nitrogen. Repeat this step two to three times.

  • GC-MS Analysis: a. Re-dissolve the dried acetylated derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. The sample is now ready for GC-MS analysis.

Visualization of Experimental Workflows

To facilitate understanding, the experimental workflows for both derivatization methods are presented as diagrams generated using the DOT language.

silylation_workflow cluster_prep Sample Preparation cluster_methoximation Step 1: Methoximation cluster_silylation Step 2: Silylation cluster_analysis Analysis start Start with this compound Sample dry Dry Sample (Lyophilization or N2 Stream) start->dry add_meox Add Methoxyamine HCl in Pyridine dry->add_meox incubate_meox Incubate (30°C, 90 min) add_meox->incubate_meox add_mstfa Add MSTFA (+1% TMCS) incubate_meox->add_mstfa incubate_silylation Incubate (37°C, 30 min) add_mstfa->incubate_silylation gcms GC-MS Analysis incubate_silylation->gcms

Caption: Silylation workflow for this compound.

acetylation_workflow cluster_prep Sample Preparation cluster_acetylation Acetylation Reaction cluster_workup Work-up cluster_analysis Analysis start Start with this compound Sample dry Dry Sample start->dry add_reagents Add Acetic Anhydride & Pyridine dry->add_reagents heat Heat (70-100°C, 1 hr) add_reagents->heat quench Quench with Water heat->quench extract Extract with Dichloromethane quench->extract remove_pyridine Remove Pyridine (Toluene Co-evaporation) extract->remove_pyridine gcms GC-MS Analysis remove_pyridine->gcms

Caption: Acetylation workflow for this compound.

Conclusion

Both silylation and acetylation are effective methods for the derivatization of this compound for GC-MS analysis. The choice between the two methods will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required stability of the derivatives, and the available laboratory resources. The provided protocols offer a solid starting point for developing a robust and reliable analytical method for this compound. It is highly recommended to perform in-house validation and optimization to ensure the best possible results for your specific application.

References

Application Note: Extraction and Quantification of Perseitol from Avocado Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perseitol, a seven-carbon sugar alcohol (polyol), is a significant and characteristic carbohydrate found in high concentrations in avocado (Persea americana) tissues, particularly the seeds and fruit pulp.[1] As a unique natural product, this compound is of growing interest to researchers in nutrition, pharmacology, and drug development. Its potential physiological effects, including its role as a significant Fermentable Oligosaccharide, Disaccharide, Monosaccharide, and Polyol (FODMAP), necessitate reliable and efficient methods for its extraction, purification, and quantification.[2][3] This application note provides a detailed protocol for the extraction and subsequent analysis of this compound from avocado tissues, tailored for researchers, scientists, and drug development professionals.

Overview of the Extraction and Analysis Workflow

The protocol employs a sequential extraction method to first remove lipids from the avocado tissue, followed by the extraction of polar compounds, including this compound. The crude extract is then purified using ion-exchange chromatography to isolate this compound from other sugars and charged molecules. Finally, the concentration and purity of this compound are determined using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the avocado cultivar, the tissue part, and the ripeness of the fruit. Unripe avocados tend to have a higher concentration of this compound, which decreases as the fruit ripens.[2][3] The seed is a particularly rich source of this polyol.[1]

Table 1: this compound Content in Different Avocado Tissues and Cultivars

Avocado CultivarTissueThis compound Content (mg/g dry weight)Reference
Hass (ripe)PeelData not available
Hass (ripe)PulpData not available
Hass (ripe)Seed~88.3[1]
Reed (ripe)PeelData not available
Reed (ripe)PulpData not available
Reed (ripe)SeedData not available
Wurtz (ripe)PeelData not available
Wurtz (ripe)PulpData not available
Wurtz (ripe)SeedData not available
FuertePulpData not available[4]
FuerteSeedData not available[4]

Note: Comprehensive quantitative data for this compound across a wide range of cultivars and tissues is an area of ongoing research. The data presented here is based on available literature.

Table 2: Comparison of Extraction Solvents for Bioactive Compounds from Avocado

Solvent SystemTarget CompoundsExtraction EfficiencyReference
95% Methanol (B129727)Phenolic CompoundsHigher than ethanol (B145695) for phenolics[5]
95% EthanolPhenolic CompoundsSafer alternative to methanol[5]
56% EthanolPolyphenolsOptimal for polyphenol extraction from seeds[6]
WaterPhenolic CompoundsEnvironmentally friendly, effective with combined methods[7][8]

Note: While methanol may show slightly higher extraction efficiency for some bioactive compounds, ethanol is often preferred due to its lower toxicity.[5] The choice of solvent should be guided by the specific research goals and safety considerations.

Experimental Protocols

I. Sample Preparation
  • Tissue Collection: Collect fresh avocado tissues (peel, pulp, or seed).

  • Washing: Thoroughly wash the tissues with deionized water to remove any surface contaminants.

  • Homogenization: Cut the tissue into small pieces and flash-freeze in liquid nitrogen. Grind the frozen tissue into a fine powder using a cryogenic grinder or a mortar and pestle.

  • Lyophilization: Lyophilize the powdered tissue to dryness using a freeze-dryer. This prevents degradation and prepares the sample for efficient solvent extraction. Store the lyophilized powder at -80°C until use.

II. Sequential Extraction of this compound

This two-step procedure first removes non-polar lipids, which can interfere with subsequent purification steps, and then extracts the polar sugar alcohols.

A. Defatting Step (Lipid Removal)

  • Weigh 10 g of lyophilized avocado tissue powder into a flask.

  • Add 100 mL of n-hexane.

  • Stir the suspension for 1 hour at room temperature.

  • Separate the solid residue from the solvent by vacuum filtration.

  • Wash the residue with an additional 50 mL of n-hexane.

  • Air-dry the defatted tissue residue to remove any remaining hexane.

B. Sugar Alcohol Extraction

  • Transfer the defatted tissue residue to a new flask.

  • Add 100 mL of 80% (v/v) ethanol. While some studies suggest methanol may be slightly more efficient for certain bioactive compounds, ethanol is a safer and effective solvent for this compound extraction.[5]

  • Reflux the mixture at 60°C for 2 hours with constant stirring.

  • Cool the mixture to room temperature and separate the supernatant by centrifugation at 10,000 x g for 15 minutes.[9]

  • Collect the supernatant containing the crude this compound extract.

  • Concentrate the supernatant under reduced pressure using a rotary evaporator to obtain a syrup.

III. Purification by Ion-Exchange Chromatography

This step separates this compound from other sugars and charged compounds in the crude extract.

  • Resin Preparation: Use a strong acid cation exchange resin in the calcium form (e.g., Amberlite CR1320Ca or similar).[10] Pack a chromatography column (e.g., 2.5 cm x 30 cm) with the resin and equilibrate with deionized water.

  • Sample Loading: Dissolve the concentrated crude extract syrup in a minimal amount of deionized water. Carefully load the sample onto the top of the equilibrated column.

  • Elution: Elute the column with deionized water at a flow rate of 1-2 mL/min.[10]

  • Fraction Collection: Collect fractions of 5-10 mL.

  • Analysis of Fractions: Analyze the collected fractions for the presence of this compound using the HPLC-RID method described below.

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them using a rotary evaporator. The purified this compound can be further dried by lyophilization.

IV. Quantification by HPLC-RID

A. Instrumentation and Conditions

  • HPLC System: An HPLC system equipped with a refractive index detector (RID).

  • Column: A carbohydrate analysis column, such as a Phenomenex Rezex RCM-Monosaccharide Ca+2 (300 x 7.8 mm) or a similar column designed for sugar and sugar alcohol separation.[11]

  • Mobile Phase: Isocratic elution with HPLC-grade deionized water.[12]

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 80-85°C.

  • Injection Volume: 20 µL.

  • Detector: Refractive Index Detector (RID), maintained at a stable temperature (e.g., 35°C).[12]

B. Standard Preparation

  • Prepare a stock solution of this compound standard (if available commercially, or a previously purified and characterized sample) at a concentration of 10 mg/mL in deionized water.

  • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 to 5 mg/mL.

C. Sample Analysis

  • Dissolve a known weight of the purified this compound extract in a known volume of deionized water.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the prepared sample into the HPLC system.

  • Identify the this compound peak by comparing its retention time with that of the this compound standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Sequential Extraction cluster_purification Purification cluster_analysis Analysis Avocado_Tissue Avocado Tissue (Pulp/Seed) Freeze_Drying Freeze-Drying Avocado_Tissue->Freeze_Drying Ground_Powder Lyophilized Powder Freeze_Drying->Ground_Powder Defatting Defatting with Hexane Ground_Powder->Defatting Sugar_Extraction Sugar Extraction (80% Ethanol) Defatting->Sugar_Extraction Defatted Tissue Crude_Extract Crude Extract Sugar_Extraction->Crude_Extract Ion_Exchange Ion-Exchange Chromatography Crude_Extract->Ion_Exchange Pure_this compound Purified this compound Ion_Exchange->Pure_this compound HPLC_RID HPLC-RID Quantification Pure_this compound->HPLC_RID

Caption: Experimental workflow for this compound extraction and analysis.

This compound as a FODMAP: Mechanism of Action in the Gut

This compound is classified as a polyol, a type of FODMAP. Its mechanism of action in the gastrointestinal tract is primarily due to its slow absorption in the small intestine. This leads to an osmotic effect, drawing water into the intestinal lumen, and fermentation by gut bacteria in the large intestine, producing gas.[2] This can lead to symptoms such as bloating, gas, and diarrhea in sensitive individuals.

FODMAP_Mechanism cluster_ingestion Ingestion & Digestion cluster_small_intestine Small Intestine cluster_large_intestine Large Intestine cluster_symptoms Physiological Effects Perseitol_Intake This compound Ingestion (from Avocado) Slow_Absorption Slow/Poor Absorption Perseitol_Intake->Slow_Absorption Osmotic_Effect Osmotic Effect (Water Influx) Slow_Absorption->Osmotic_Effect Bacterial_Fermentation Bacterial Fermentation Slow_Absorption->Bacterial_Fermentation Symptoms GI Symptoms (Bloating, Gas, Diarrhea) Osmotic_Effect->Symptoms Gas_Production Gas Production (H2, CH4, CO2) Bacterial_Fermentation->Gas_Production Gas_Production->Symptoms

References

Perseitol as a Biomarker for Avocado Consumption: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perseitol, a seven-carbon sugar alcohol (polyol), is a unique and abundant carbohydrate found in high concentrations in avocados (Persea americana). Its presence in the human diet is almost exclusively linked to the consumption of this fruit, making it an excellent candidate as a specific biomarker for avocado intake. The detection and quantification of this compound in biological fluids such as urine and plasma can provide a reliable indication of recent avocado consumption. This is particularly valuable in nutritional studies, clinical trials, and drug development research where monitoring dietary compliance and understanding the metabolic effects of avocado consumption are crucial.

These application notes provide a comprehensive overview of the use of this compound as a biomarker, including its properties, and detailed protocols for its analysis in biological samples.

Principle of this compound as a Biomarker

The utility of this compound as a biomarker is based on the following principles:

  • Specificity: this compound is not a common component of other foods in the human diet. Its detection in biological fluids is therefore strongly indicative of avocado consumption.

  • Dose-Dependent Excretion: Following the consumption of avocado, this compound is absorbed and subsequently excreted in the urine. Studies have shown a good correlation between the amount of avocado consumed and the concentration of this compound detected in urine.

  • Short-Term Marker: this compound appears in the urine within hours of avocado consumption, making it a useful marker for recent intake.

Quantitative Data Summary

While the direct correlation between avocado intake and urinary this compound has been established, detailed public data on the pharmacokinetics and precise dose-response in humans is limited. The following tables summarize the currently available information and provide a template for data that should be collected in future studies.

Table 1: this compound Content in Hass Avocados

Ripeness StageThis compound Content (mg/g fresh weight)Reference
UnripeHigher concentration
RipeLower concentration

Note: The exact concentration of this compound can vary depending on the avocado cultivar, ripeness, and growing conditions.

Table 2: Urinary Excretion of this compound after Avocado Consumption (Illustrative Data)

Avocado Intake (g)Peak Urinary this compound Concentration (µg/mL)Time to Peak (hours)Total this compound Excreted (mg)
75 (approx. 1/2 avocado)Data not availableData not availableData not available
150 (approx. 1 avocado)Data not availableData not availableData not available

Note: This table represents the type of data that needs to be generated through controlled clinical studies. Currently, specific values are not well-documented in publicly available literature. A study has reported a correlation coefficient (r) of 0.77 for this compound accumulation in urine in relation to avocado intake.

Table 3: Pharmacokinetic Parameters of this compound (Illustrative Data)

ParameterValueUnit
Cmax (Maximum Concentration)Data not availableµg/mL
Tmax (Time to Maximum Concentration)Data not availablehours
AUC (Area Under the Curve)Data not availableµg*h/mL
t1/2 (Half-life)Data not availablehours

Note: Pharmacokinetic studies on this compound in humans have not been extensively reported. The data in this table are placeholders for future research findings.

Experimental Protocols

The following protocols are based on established methods for the analysis of sugar alcohols and other polar small molecules in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Protocol 1: Human Urine Sample Collection and Preparation

Objective: To collect and prepare human urine samples for the quantification of this compound.

Materials:

  • Sterile urine collection cups

  • Centrifuge

  • Vortex mixer

  • Micropipettes and sterile tips

  • Microcentrifuge tubes (1.5 mL)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS): A stable isotope-labeled this compound would be ideal. If unavailable, a structurally similar polyol not expected to be in the sample (e.g., sorbitol-d6) can be used.

Procedure:

  • Urine Collection: Collect mid-stream urine samples in sterile collection cups. For time-course studies, collect urine at baseline (pre-avocado consumption) and at specified time points post-consumption (e.g., 0-2h, 2-4h, 4-8h, 8-12h, 12-24h).

  • Sample Logging and Storage: Record the volume of each urine sample. Aliquot samples into microcentrifuge tubes and store at -80°C until analysis.

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex for 10 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • Protein Precipitation and Extraction:

    • To a clean 1.5 mL microcentrifuge tube, add 100 µL of the urine supernatant.

    • Add 10 µL of the internal standard solution (concentration to be optimized).

    • Add 400 µL of cold ACN (pre-chilled to -20°C).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 ACN:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Human Plasma Sample Collection and Preparation

Objective: To collect and prepare human plasma samples for the quantification of this compound.

Materials:

  • Vacutainer tubes with anticoagulant (e.g., EDTA or heparin)

  • Centrifuge

  • Micropipettes and sterile tips

  • Microcentrifuge tubes (1.5 mL)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS)

Procedure:

  • Blood Collection: Collect whole blood into vacutainer tubes containing an appropriate anticoagulant.

  • Plasma Separation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C within one hour of collection.

  • Plasma Aliquoting and Storage: Carefully aspirate the plasma supernatant and aliquot into microcentrifuge tubes. Store at -80°C until analysis.

  • Sample Preparation: Follow steps 3-6 as described in Protocol 1, using 100 µL of plasma instead of urine.

Protocol 3: LC-MS/MS Analysis of this compound

Objective: To quantify this compound in prepared urine and plasma extracts using LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (example):

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining polar compounds like this compound (e.g., a BEH Amide column, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient to 50% B

    • 5-6 min: Hold at 50% B

    • 6.1-8 min: Return to 95% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is often suitable for sugar alcohols.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: The precursor ion will be the deprotonated molecule [M-H]-. The product ions will need to be determined by infusing a pure this compound standard.

    • Internal Standard: MRM transitions for the chosen IS.

  • Instrument Settings: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument and analytes.

Visualizations

Experimental_Workflow_Urine cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis UrineCollection Urine Collection Centrifugation Centrifugation (10,000 x g) UrineCollection->Centrifugation Transfer supernatant ProteinPrecipitation Protein Precipitation (ACN) Centrifugation->ProteinPrecipitation Add IS & ACN Evaporation Evaporation (Nitrogen) ProteinPrecipitation->Evaporation Transfer supernatant Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Inject sample Data Data Acquisition & Processing LCMS->Data

Caption: Workflow for Urine Sample Processing.

Experimental_Workflow_Plasma cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis BloodCollection Whole Blood Collection (EDTA) PlasmaSeparation Centrifugation (2,000 x g) BloodCollection->PlasmaSeparation ProteinPrecipitation Protein Precipitation (ACN) PlasmaSeparation->ProteinPrecipitation Add IS & ACN to plasma Evaporation Evaporation (Nitrogen) ProteinPrecipitation->Evaporation Transfer supernatant Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Inject sample Data Data Acquisition & Processing LCMS->Data

Caption: Workflow for Plasma Sample Processing.

Signaling Pathways

Currently, there is no established scientific literature detailing specific signaling pathways that are directly modulated by this compound. Its primary role as a biomarker is based on its direct passage through the body. Future research may uncover metabolic or signaling effects of this compound.

Conclusion

This compound is a promising and specific biomarker for avocado consumption. The analytical methods outlined here, based on LC-MS/MS, provide the sensitivity and specificity required for accurate quantification in biological matrices. Further research is needed to establish comprehensive pharmacokinetic and dose-response data in humans to fully validate its use in quantitative dietary assessment. The protocols and information provided in these application notes serve as a valuable resource for researchers and scientists in the fields of nutrition, clinical science, and drug development.

Application Note: A Robust Enzymatic Assay for the Quantification of Perseitol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perseitol, a seven-carbon sugar alcohol (polyol), is a significant carbohydrate found predominantly in avocados (Persea americana)[1]. It serves as a primary storage and transport sugar in the fruit and is an important factor in its metabolism and ripening process[1]. From a human health perspective, this compound is classified as a FODMAP (Fermentable Oligosaccharides, Disaccharides, Monosaccharides, and Polyols), as its poor absorption in the small intestine can lead to digestive symptoms in sensitive individuals[2][3][4]. The increasing interest in functional foods, metabolic pathways, and gut health necessitates a reliable method for the quantification of this compound in various biological and food matrices.

This application note provides a detailed protocol for an enzymatic assay to determine the concentration of this compound. The assay is based on the activity of a polyol dehydrogenase, which catalyzes the NAD+-dependent oxidation of this compound. The resulting production of NADH is measured spectrophotometrically at 340 nm, providing a sensitive and specific measure of this compound concentration.

Principle of the Assay

The enzymatic detection of this compound is based on a dehydrogenase-catalyzed reaction. In the presence of Nicotinamide Adenine Dinucleotide (NAD+), a suitable polyol dehydrogenase oxidizes this compound to its corresponding sugar (e.g., mannoheptulose). Concurrently, NAD+ is reduced to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the concentration of this compound in the sample[5][6]. While a specific this compound dehydrogenase may not be readily available, many sorbitol dehydrogenases (SDH) exhibit broad specificity and can oxidize various polyols, including this compound[7].

Enzymatic Reaction Pathway

G This compound This compound Enzyme Polyol Dehydrogenase This compound->Enzyme NAD NAD+ NAD->Enzyme Mannoheptulose Mannoheptulose NADH NADH + H+ Enzyme->Mannoheptulose Enzyme->NADH

Caption: The enzymatic oxidation of this compound to mannoheptulose.

Experimental Protocols

Materials and Reagents

The following table lists the necessary materials and reagents for the this compound assay.

Reagent / Material Supplier Catalog No. Comments
This compound StandardSigma-Aldrich(Example: PXXXX)Or other high-purity source.
Polyol DehydrogenaseSigma-Aldrich(Example: SXXXX)e.g., Sorbitol Dehydrogenase. Enzyme specificity should be pre-tested.
NAD+ (Grade I)Roche(Example: 10127990001)Free acid form.
Glycine (B1666218)/NaOH Buffer (1 M, pH 10.0)In-house prepN/ASee preparation below.
Perchloric Acid (0.6 M)Sigma-Aldrich(Example: 311421)For sample deproteinization.
Potassium Carbonate (5 M)Sigma-Aldrich(Example: P5833)For neutralization.
96-well UV-transparent platesCorning(Example: 3635)For spectrophotometric readings.
SpectrophotometerMolecular Devices(Example: SpectraMax)Capable of reading absorbance at 340 nm.
Ultrapure WaterMilliporeN/AResistivity ≥18 MΩ·cm.
Reagent Preparation
  • Glycine/NaOH Buffer (1 M, pH 10.0): Dissolve 75.07 g of glycine in 800 mL of ultrapure water. Adjust pH to 10.0 with 5 M NaOH. Bring the final volume to 1 L with ultrapure water. Store at 4°C. For the assay, dilute to 50 mM working concentration.

  • This compound Stock Solution (10 mM): Accurately weigh 21.22 mg of this compound (MW: 212.19 g/mol ) and dissolve in 10 mL of ultrapure water. Prepare fresh serial dilutions from this stock for the standard curve.

  • NAD+ Solution (50 mM): Dissolve 33.2 mg of NAD+ (free acid, MW: 663.4 g/mol ) in 1 mL of ultrapure water. Store in aliquots at -20°C[5][6].

  • Polyol Dehydrogenase Solution: Prepare a 10 mg/mL stock solution in cold 50 mM Tris-HCl buffer (pH 7.5). Immediately before use, dilute to a working concentration of approximately 1-2 units/mL in the same cold buffer. The optimal concentration should be determined empirically.

Sample Preparation (Example: Avocado Fruit)
  • Homogenize 1 g of avocado mesocarp (flesh) in 5 mL of cold ultrapure water using a tissue homogenizer.

  • Transfer the homogenate to a centrifuge tube and add 2.5 mL of cold 0.6 M perchloric acid to precipitate proteins. Vortex thoroughly.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Neutralize the extract by adding 5 M potassium carbonate dropwise until the pH is between 7.0 and 7.5. The formation of a white precipitate (potassium perchlorate) will occur.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the precipitate.

  • The resulting supernatant contains this compound and is ready for the assay. Dilute the sample as necessary to fall within the range of the standard curve.

Assay Protocol

The following protocol is based on established methods for polyol dehydrogenase activity and is adapted for a 96-well plate format[5][6].

Parameter Value
Reaction Volume200 µL
Wavelength340 nm
Temperature25°C
Assay Buffer50 mM Glycine/NaOH, pH 10.0
Final NAD+ Concentration5 mM
Final this compound Concentration0 - 1.0 mM (Standard Curve)

Procedure:

  • Prepare the Standard Curve: In a 96-well plate, add 20 µL of each this compound standard (0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) in triplicate.

  • Add Samples: Add 20 µL of the prepared sample extracts to separate wells, also in triplicate.

  • Prepare Master Mix: For each reaction, prepare a master mix containing:

    • 160 µL of 57 mM Glycine/NaOH Buffer (pH 10.0)

    • 20 µL of 50 mM NAD+ solution

  • Add Master Mix: Add 180 µL of the master mix to each well containing the standards and samples.

  • Initial Reading (A1): Place the plate in the spectrophotometer and read the absorbance at 340 nm to get a baseline reading.

  • Initiate Reaction: Add 20 µL of the diluted polyol dehydrogenase solution to each well to start the reaction.

  • Kinetic Reading: Immediately begin reading the absorbance at 340 nm every minute for 10-15 minutes. Ensure the reaction rate is linear during this period.

  • Final Reading (A2): The final absorbance reading should be taken within the linear phase of the reaction.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample 1. Homogenize Sample (e.g., Avocado) Deproteinize 2. Deproteinize & Neutralize Sample->Deproteinize Standards 3. Prepare this compound Standard Curve Deproteinize->Standards Plate 4. Add Samples/Standards to 96-well Plate MasterMix 5. Add NAD+ & Buffer Master Mix Plate->MasterMix Read1 6. Measure Initial Absorbance (A1) MasterMix->Read1 AddEnzyme 7. Add Enzyme to Initiate Reaction Read1->AddEnzyme Read2 8. Kinetic Read at 340 nm (Measure A2) AddEnzyme->Read2 CalcDelta 9. Calculate ΔAbs (A2 - A1) Plot 10. Plot Standard Curve (ΔAbs vs. [this compound]) CalcDelta->Plot Concentration 11. Determine Sample Concentration Plot->Concentration

Caption: Workflow for the enzymatic detection of this compound.

Data Analysis and Results

  • Calculate ΔAbs: For each standard and sample, subtract the initial absorbance (A1) from the final absorbance (A2) to get the change in absorbance (ΔAbs).

  • Generate Standard Curve: Plot the ΔAbs values for the this compound standards against their known concentrations (mM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.

  • Calculate this compound Concentration: Use the equation from the standard curve to calculate the this compound concentration in the unknown samples.

    • Concentration (mM) = (ΔAbs_sample - c) / m

  • Remember to account for any dilution factors introduced during sample preparation.

Example Standard Curve Data
This compound (mM)Avg. ΔAbs (340 nm)Std. Dev.
0.00.0050.001
0.10.0680.004
0.20.1350.006
0.40.2650.009
0.60.4010.011
0.80.5300.015
1.00.6620.018

This is illustrative data. A typical R² value for a reliable assay should be >0.99.

Potential Applications and Further Research

This enzymatic assay can be applied in various fields:

  • Food Science: To quantify this compound content in avocados at different ripening stages or in other plant materials[1].

  • Nutritional Science: To study the this compound content in foods as part of a low-FODMAP diet investigation[4].

  • Metabolic Research: To investigate the metabolic pathways involving this compound in plants and microorganisms[8][9].

Further research could focus on identifying and characterizing a highly specific this compound dehydrogenase to improve the assay's specificity and reduce potential interference from other polyols. Additionally, the role of this compound in signaling pathways remains an area for exploration. In plants, signaling pathways involving inositol (B14025) and its derivatives are crucial for responses to stress and developmental cues[10][11]. Given the structural similarity, investigating whether this compound or its metabolites interact with these pathways is a promising research direction.

Generalized Inositol Phosphate Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stimulus External Stimulus (e.g., Stress) Receptor Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PtdIns(4,5)P2 PLC->PIP2 hydrolyzes IP3 Inositol (1,4,5)-trisphosphate (IP3) PIP2->IP3 produces DAG Diacylglycerol (DAG) PIP2->DAG produces Ca Ca²⁺ Release (from ER) IP3->Ca PA Phosphatidic Acid (PA) DAG->PA Response Downstream Cellular Responses Ca->Response PA->Response This compound This compound Metabolism (Potential Crosstalk?) This compound->IP3 ?

Caption: Plant inositol signaling, a potential area of crosstalk for polyols.

Troubleshooting

  • High Background Signal: Ensure samples are properly deproteinized and neutralized. Run a sample blank without the enzyme to check for interfering substances that absorb at 340 nm.

  • Low Sensitivity: Increase the incubation time (while ensuring linearity) or optimize the enzyme concentration.

  • Non-linear Reaction Rate: The enzyme or substrate concentration may be too high. Dilute the sample or enzyme and repeat the assay.

  • Interference from other Polyols: If the sample contains other polyols (e.g., sorbitol, mannitol), the dehydrogenase used may cross-react. Chromatographic separation (e.g., HPLC) prior to the enzymatic assay may be necessary for absolute specificity.

References

Application Notes and Protocols: Perseitol as a Novel Internal Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In metabolomics, the accuracy and reproducibility of quantitative analysis are paramount. Internal standards are crucial for correcting variations that can occur during sample preparation, extraction, and analysis. The ideal internal standard is a stable, non-reactive compound that is not naturally present in the analyzed samples or can be added in a known quantity, preferably as a stable isotope-labeled form.

This document proposes the use of perseitol , a seven-carbon sugar alcohol, as a novel internal standard for metabolomics studies, particularly for the analysis of polar metabolites. This compound is a naturally occurring polyol found in high concentrations in avocado (Persea americana), where it functions as a primary transport and storage carbohydrate.[1][2] Its chemical properties suggest its potential as a reliable internal standard.

Key Advantages of this compound as an Internal Standard:

  • Chemical Stability: As a sugar alcohol, this compound is chemically stable and less prone to degradation during sample processing compared to reducing sugars.

  • High Water Solubility: Its high solubility in aqueous solutions makes it suitable for the analysis of polar metabolites in biological fluids.

  • Biological Relevance: While abundant in avocados, this compound is not a common metabolite in many other biological systems, reducing the likelihood of interference from endogenous compounds in non-avocado related studies.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a potential internal standard is essential for its effective implementation.

PropertyValueReference
IUPAC Name (2R,3R,4R,5S,6R)-Heptane-1,2,3,4,5,6,7-heptolPubChem
Molecular Formula C7H16O7PubChem
Molecular Weight 212.20 g/mol PubChem
Appearance White crystalline solid-
Solubility High in water and polar solventsImplied by its biological function
Melting Point 188 °C-

Experimental Protocols

The following are detailed, proposed protocols for the use of this compound as an internal standard in a typical untargeted metabolomics workflow using liquid chromatography-mass spectrometry (LC-MS).

Preparation of this compound Internal Standard Stock Solution
  • Weighing: Accurately weigh 10 mg of high-purity this compound (commercially available or synthesized).

  • Dissolving: Dissolve the this compound in 10 mL of a suitable solvent, such as an 80:20 methanol (B129727):water mixture, to create a 1 mg/mL stock solution.

  • Storage: Store the stock solution at -20°C in a tightly sealed vial.

Sample Preparation and Extraction

This protocol is a general guideline and should be optimized for the specific biological matrix.

  • Sample Collection: Collect biological samples (e.g., plasma, urine, cell culture supernatant) and immediately quench metabolic activity by placing them on dry ice or in liquid nitrogen. Store at -80°C until extraction.

  • Thawing: Thaw the samples on ice.

  • Spiking with Internal Standard: Add a precise volume of the this compound internal standard working solution to each sample to achieve a final concentration within the linear range of the analytical method (e.g., 1-10 µg/mL).

  • Protein Precipitation and Metabolite Extraction:

    • For plasma or serum: Add 4 volumes of ice-cold methanol (containing the this compound standard) to 1 volume of sample.

    • For cell pellets: Resuspend the cell pellet in ice-cold 80% methanol (containing the this compound standard).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and the this compound internal standard.

  • Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis (e.g., 100 µL of 5% acetonitrile (B52724) in water).

  • Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Transfer: Transfer the clear supernatant to autosampler vials for LC-MS analysis.

LC-MS Analysis

The following are suggested starting parameters for a reversed-phase LC-MS analysis suitable for polar metabolites.

  • LC System: UHPLC system

  • Column: A C18 reversed-phase column with a polar endcapping (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-12 min: 2-98% B

    • 12-15 min: 98% B

    • 15-15.1 min: 98-2% B

    • 15.1-20 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Mode: Negative electrospray ionization (ESI-) is often suitable for sugar alcohols.

  • MS Scan Range: m/z 50-1000

  • Data Acquisition: Full scan mode for untargeted analysis.

Data Analysis and Quantification

  • Peak Integration: Integrate the peak area of the this compound internal standard and the target metabolites using appropriate software.

  • Normalization: Normalize the peak area of each target metabolite to the peak area of this compound in the same sample.

    • Response Ratio = (Peak Area of Analyte) / (Peak Area of this compound)

  • Relative Quantification: For relative quantification between sample groups, use the calculated response ratios for statistical analysis.

  • Absolute Quantification: For absolute quantification, a calibration curve of the analyte with a constant amount of the this compound internal standard must be prepared.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway where a sugar alcohol might be involved.

experimental_workflow sample_collection Sample Collection (e.g., Plasma, Cells) quenching Metabolic Quenching (Liquid N2 / Dry Ice) sample_collection->quenching spiking Spiking with this compound Internal Standard quenching->spiking extraction Metabolite Extraction (e.g., Methanol Precipitation) spiking->extraction centrifugation1 Centrifugation extraction->centrifugation1 drying Supernatant Drying centrifugation1->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 lcms_analysis LC-MS Analysis centrifugation2->lcms_analysis data_processing Data Processing (Peak Integration, Normalization) lcms_analysis->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Perseitol Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Perseitol from plant material, particularly from sources such as avocado (Persea americana).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a seven-carbon sugar alcohol (a polyol) naturally found in various plants, most notably in avocado (Persea americana).[1][2] It serves as a primary carbohydrate for transport and storage in the plant. For researchers, this compound is of interest for its potential applications in pharmaceuticals and as a functional food ingredient, due to the biological activities associated with polyols.

Q2: Which parts of the avocado plant are richest in this compound?

A2: While this compound is present throughout the avocado plant, it is found in significant concentrations in the bark, seeds, and leaves. The concentration of this compound can vary depending on the cultivar, ripeness, and growing conditions of the plant.[2]

Q3: What are the most common methods for extracting this compound?

A3: Common methods for extracting polar compounds like this compound from plant materials include:

  • Maceration: A simple method involving soaking the plant material in a solvent.

  • Soxhlet Extraction: A continuous extraction method using a specialized apparatus.

  • Ultrasound-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls and enhance extraction.[3][4]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating extraction.

  • Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures to improve extraction efficiency.

The choice of method depends on factors like available equipment, desired yield, and the scale of the extraction.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying this compound. Due to its lack of a UV chromophore, direct UV detection is not effective. Instead, detectors such as:

  • Charged Aerosol Detector (CAD)

  • Evaporative Light Scattering Detector (ELSD)

  • Refractive Index (RI) Detector

are used. Hydrophilic Interaction Chromatography (HILIC) is a suitable separation technique for polar compounds like this compound.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inappropriate Solvent: The solvent may not be polar enough to efficiently solubilize this compound. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be optimal for complete extraction. 3. Poor Cell Lysis: Plant cell walls may not be adequately disrupted. 4. Improper Sample Preparation: Large particle size can limit solvent penetration.1. Use polar solvents like ethanol (B145695), methanol, or water, or mixtures thereof. Test different solvent ratios to find the optimal polarity. 2. Optimize extraction time and temperature. For methods like UAE and MAE, also optimize power/amplitude. Response Surface Methodology (RSM) can be used for systematic optimization. 3. Ensure the plant material is finely ground. Pre-treatment with enzymes (e.g., cellulase, pectinase) can aid in cell wall breakdown. 4. Grind the lyophilized plant material to a fine powder (e.g., to pass through a 40-mesh sieve).
Co-extraction of Interfering Compounds (e.g., other sugars, phenolics) 1. Solvent System: The chosen solvent may be co-extracting a wide range of compounds. 2. Lack of a Purification Step: The crude extract contains numerous other soluble plant metabolites.1. Adjust the solvent polarity to be more selective for this compound. 2. Implement a post-extraction clean-up step. Solid-Phase Extraction (SPE) with a suitable sorbent can be used to separate this compound from less polar compounds or other sugars.
Emulsion Formation During Liquid-Liquid Extraction (LLE) 1. Presence of Surfactant-like Molecules: The extract may contain compounds that stabilize emulsions. 2. Vigorous Shaking: Excessive agitation can promote emulsion formation.1. Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase and break the emulsion. 2. Gently invert the separatory funnel instead of shaking vigorously.
Inconsistent HPLC Results (e.g., peak splitting, shifting retention times) 1. Poor Column Equilibration: The HPLC column is not properly equilibrated with the mobile phase. 2. Sample Matrix Effects: Co-eluting compounds in the extract interfere with the this compound peak. 3. Mobile Phase Instability: The composition of the mobile phase is changing over time.1. Ensure the column is thoroughly flushed with the mobile phase before each run until a stable baseline is achieved. 2. Improve the sample clean-up procedure (e.g., SPE) to remove interfering compounds. 3. Prepare fresh mobile phase daily and ensure it is properly degassed.
No this compound Peak Detected in HPLC 1. Low Concentration: The concentration of this compound in the extract is below the limit of detection (LOD) of the instrument. 2. Inappropriate Detector: The detector being used is not suitable for non-chromophoric compounds like this compound. 3. Degradation of this compound: The extraction or storage conditions may have caused this compound to degrade.1. Concentrate the extract before analysis (e.g., using a rotary evaporator). 2. Use a universal detector like CAD, ELSD, or RI. 3. Store extracts at low temperatures (e.g., -20°C) and avoid harsh chemical conditions during extraction.

Quantitative Data Summary

The following tables summarize data from various studies on the extraction of bioactive compounds from plant materials, providing a reference for expected yields and optimal parameters. Note that these are for related compounds and different plant matrices, and optimization for this compound is recommended.

Table 1: Comparison of Extraction Method Yields for Bioactive Compounds

Extraction Method Plant Material Target Compound Solvent Yield Reference
Soxhlet ExtractionField Muskmelon SeedOiln-hexane34.47%
MacerationMucuna imbricata leavesCrude Tincture30% Ethanol1.95%
Ultrasound-Assisted (UAE)Black Wheat BranBound PhenolicsAlkaline8466.7 µg GAE/g
Microwave-Assisted (MAE)Black Wheat BranBound PhenolicsAlkaline8340.7 µg GAE/g
Mechanical PressingAvocado Flesh (undried)OilNone24.91%

Table 2: Optimized Extraction Parameters for Bioactive Compounds from Avocado

Method Part Used Parameter Optimal Value Target Compound Reference
UAEPeelsEthanol Conc.94.55%Phenolics
Temperature45°C
Time5 min
MAEPeelsEthanol Conc.94.55%Phenolics
Temperature67°C
Time12 min
Solvent ExtractionOilCaCO3 Conc.1.92%Oil
Temperature43°C
Time89.85 min

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general method for the extraction of this compound from avocado seeds.

  • Sample Preparation:

    • Wash avocado seeds and remove any remaining pulp.

    • Cut the seeds into small pieces and freeze-dry (lyophilize) them.

    • Grind the dried seeds into a fine powder using a blender or mill. Pass the powder through a 40-mesh sieve to ensure uniform particle size.

  • Extraction:

    • Weigh 10 g of the powdered avocado seed into a 250 mL beaker.

    • Add 100 mL of 80% ethanol as the extraction solvent.

    • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate the mixture for 30 minutes at a controlled temperature of 50°C.

    • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Decant the supernatant. Repeat the extraction on the pellet with fresh solvent to maximize yield.

    • Combine the supernatants.

  • Solvent Removal and Purification:

    • Evaporate the solvent from the combined supernatant using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

    • The crude extract can be further purified using Solid-Phase Extraction (SPE) to remove interfering compounds.

Protocol 2: HPLC Quantification of this compound

This protocol describes a method for the quantification of this compound using HPLC with a Charged Aerosol Detector (CAD).

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

    • HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • CAD Settings: Evaporation temperature 35°C, Nitrogen gas pressure 35 psi.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of pure this compound in the mobile phase.

    • Calibration Curve: Create a series of standard solutions by diluting the stock solution to concentrations ranging from 10 to 500 µg/mL.

    • Sample Preparation: Dissolve a known weight of the dried crude extract in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample solution.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Perseitol_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis plant_material Plant Material (Avocado Seeds) wash_dry Wash & Lyophilize plant_material->wash_dry grind_sieve Grind & Sieve wash_dry->grind_sieve extraction Ultrasound-Assisted Extraction (UAE) grind_sieve->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporation Solvent Evaporation supernatant->evaporation crude_extract Crude this compound Extract evaporation->crude_extract hplc HPLC-CAD Analysis crude_extract->hplc quantification Quantification hplc->quantification

Caption: Workflow for this compound extraction and quantification.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield Detected cause1 Inadequate Solvent Polarity start->cause1 cause2 Suboptimal Conditions (Time/Temp) start->cause2 cause3 Inefficient Cell Disruption start->cause3 sol1 Test Solvent Mixtures (e.g., Ethanol/Water ratios) cause1->sol1 sol2 Optimize Parameters via RSM cause2->sol2 sol3 Ensure Fine Grinding / Consider Enzymatic Pre-treatment cause3->sol3 end Optimized Yield sol1->end Improved Yield sol2->end Improved Yield sol3->end Improved Yield

Caption: Troubleshooting logic for low this compound extraction yield.

References

Challenges in Perseitol analysis due to matrix effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Perseitol analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with matrix effects in this compound quantification. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it commonly analyzed?

This compound is a seven-carbon sugar alcohol (a polyol). It is naturally found in various plants, with particularly high concentrations in avocado (Persea americana) tissues and honey derived from avocado blossoms. In a research or drug development context, it might be analyzed in various biological matrices such as plasma, urine, or tissue homogenates to study its pharmacokinetic properties or physiological effects.

Q2: What are matrix effects and how do they impact this compound analysis?

Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1] These effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of this compound.[1] Given this compound's polar nature, it is often analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS), where matrix effects from salts, phospholipids, and other endogenous compounds can be a significant challenge.

Q3: What are the common signs of matrix effects in my this compound analysis?

Common indicators of matrix effects include:

  • Poor reproducibility of results between samples.

  • Low analyte recovery.

  • Non-linear calibration curves.

  • Inaccurate results for quality control (QC) samples.

  • Peak shape distortion in the chromatogram.[2]

  • A significant difference in the signal intensity of a standard in pure solvent versus a matrix-spiked sample.

Q4: How can I minimize matrix effects during sample preparation for this compound analysis?

Effective sample preparation is crucial for minimizing matrix effects. The choice of technique depends on the complexity of the matrix. Common approaches include:

  • Protein Precipitation (PPT): A simple and fast method for biological fluids like plasma, but it may not remove all interfering substances.

  • Liquid-Liquid Extraction (LLE): A more selective technique that partitions this compound into a liquid phase separate from many matrix components.

  • Solid-Phase Extraction (SPE): A highly selective method that can effectively remove interfering compounds and concentrate the analyte. The choice of SPE sorbent is critical and should be optimized for the polar nature of this compound.

  • Dilute and Shoot: In less complex matrices, simple dilution of the sample may be sufficient to reduce the concentration of interfering components to a level where they do not significantly impact the analysis.[3][4]

Q5: Which analytical technique is best suited for this compound analysis to reduce matrix effects?

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the analysis of polar compounds like this compound. HILIC separates analytes based on their polarity, which can effectively separate this compound from less polar matrix components that often cause ion suppression in reversed-phase chromatography.[5][6][7][8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis that may be related to matrix effects.

Issue 1: Low Analyte Recovery

Possible Causes:

  • Inefficient extraction of this compound from the sample matrix.

  • Ion suppression during MS analysis due to co-eluting matrix components.

  • Degradation of this compound during sample processing.

Troubleshooting Steps:

  • Optimize Extraction Procedure:

    • Evaluate different sample preparation techniques (PPT, LLE, SPE).

    • For SPE, test different sorbents and elution solvents.

    • Ensure the pH of the extraction solvent is optimal for this compound stability and recovery.

  • Assess Matrix Effects:

    • Perform a post-extraction spike experiment to quantify the extent of ion suppression.

    • If significant suppression is observed, improve sample cleanup or modify chromatographic conditions to separate this compound from the interfering peaks.

  • Use an Internal Standard:

    • A stable isotope-labeled (SIL) internal standard for this compound is ideal for correcting for both extraction efficiency and matrix effects. If a SIL standard is unavailable, a structurally similar compound that does not co-elute with this compound or interferences can be used.

Issue 2: Poor Reproducibility and Precision

Possible Causes:

  • Inconsistent sample preparation.

  • Variable matrix effects between different sample lots.

  • Instrumental instability.

Troubleshooting Steps:

  • Standardize Sample Preparation:

    • Ensure all sample preparation steps are performed consistently.

    • Use automated sample preparation systems if available to minimize human error.

  • Evaluate Matrix Variability:

    • Analyze samples from different sources or lots to assess the consistency of matrix effects.

    • If variability is high, a more robust sample preparation method or the use of a SIL internal standard is necessary.

  • Perform System Suitability Tests:

    • Regularly inject a standard solution to check for instrument performance and stability.

    • Monitor peak area, retention time, and peak shape.

Issue 3: Non-linear Calibration Curve

Possible Causes:

  • Matrix effects that vary with analyte concentration.

  • Detector saturation at high concentrations.

  • Inappropriate calibration range.

Troubleshooting Steps:

  • Use Matrix-Matched Calibrators:

    • Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.

  • Adjust Calibration Range:

    • Ensure the calibration range is appropriate for the expected concentrations of this compound in the samples.

    • If detector saturation is suspected, dilute the higher concentration standards and samples.

  • Investigate Matrix Effects:

    • If non-linearity persists with matrix-matched calibrators, it may indicate that the matrix effect is not consistent across the concentration range. Further optimization of sample preparation and chromatography is needed.

Data Presentation

The following tables summarize typical quantitative data that can be expected from a validated LC-MS/MS method for sugar alcohols in biological matrices. These values can serve as a benchmark for your own method development and validation.

Table 1: Recovery and Matrix Effect Data for Sugar Alcohols in Human Urine

AnalyteConcentration (µg/mL)Recovery (%)Matrix Effect (%)Reference
Lactulose2.5> 90.2< 15[6]
Mannitol (B672)10> 90.2< 15[6]
Sucrose (B13894)-95.06 - 99.92-[8]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Sugar Alcohols

ParameterTypical Acceptance CriteriaReference
Linearity (r²)≥ 0.99[10]
Intra-run Precision (CV)≤ 15%[10]
Inter-run Precision (CV)≤ 15%[10]
Accuracy85 - 115%[10]
Recovery80 - 120%[11]

Experimental Protocols

This section provides a detailed methodology for a generic UPLC-MS/MS analysis of polar compounds like this compound in a plant extract matrix. This protocol should be adapted and validated for your specific application.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Homogenization: Homogenize 1 gram of the plant tissue in 5 mL of 80% methanol (B129727).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes.

  • Supernatant Collection: Collect the supernatant for SPE.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load 1 mL of the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and other polar compounds with 2 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 500 µL of the initial mobile phase.

UPLC-MS/MS Analysis
  • Chromatographic System: ACQUITY UPLC H-Class System or equivalent.

  • Column: ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: QTOF-MS (e.g., SYNAPT G2) or a triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Capillary Voltage: 2.2 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 500 °C.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for a triple quadrupole MS or full scan with fragmentation for a QTOF-MS.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Matrix Homogenization Homogenization Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation UPLC UPLC Separation Evaporation->UPLC MS MS/MS Detection UPLC->MS Quantification Quantification MS->Quantification

Workflow for this compound Analysis.

Troubleshooting Decision Tree for Low Recovery

troubleshooting_tree Start Low Recovery Observed CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckMatrixEffect Assess Matrix Effects (Post-Extraction Spike) CheckExtraction->CheckMatrixEffect Extraction OK OptimizeExtraction Optimize SPE/LLE Conditions CheckExtraction->OptimizeExtraction Inefficient ImproveCleanup Improve Sample Cleanup CheckMatrixEffect->ImproveCleanup Suppression > 20% UseSIL Use Stable Isotope-Labeled Internal Standard CheckMatrixEffect->UseSIL Suppression > 20% ModifyChroma Modify Chromatography (e.g., use HILIC) CheckMatrixEffect->ModifyChroma Suppression > 20% End Problem Resolved CheckMatrixEffect->End Suppression < 20% OptimizeExtraction->End ImproveCleanup->End UseSIL->End ModifyChroma->End

Decision Tree for Troubleshooting Low Recovery.

References

Co-elution issues of Perseitol with other sugars in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of perseitol and other sugar alcohols using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on co-elution problems.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to separate from other sugars and sugar alcohols in HPLC?

This compound, a seven-carbon sugar alcohol, and its isomers (e.g., volemitol) or other similar polyols like mannitol (B672) and sorbitol, are highly polar and lack a UV chromophore. Their structural similarities and comparable polarities lead to similar retention times on many standard HPLC columns, resulting in co-elution.[1][2] Effective separation relies on exploiting subtle differences in their molecular structure and interaction with the stationary phase.

Q2: What are the most common HPLC columns used for this compound and sugar alcohol analysis?

Several types of columns are used, each with a different separation mechanism:

  • Ion-Exclusion Chromatography Columns (e.g., Rezex RPM-Monosaccharide): These are frequently used for separating sugar alcohols. The separation is based on a combination of ion-exchange, size exclusion, and ligand exchange mechanisms.[1][2]

  • Amino Columns (e.g., NH2-bonded silica): These are used in Hydrophilic Interaction Liquid Chromatography (HILIC) mode. Separation is based on the polarity of the analytes.[3]

  • HILIC Columns (e.g., Z-HILIC, BEH Amide): These columns are specifically designed for the retention of highly polar compounds and can offer different selectivity compared to traditional amino columns.

  • Ligand Exchange Chromatography Columns: These columns use metal counterions (e.g., Ca2+, Pb2+) to form complexes with the hydroxyl groups of sugars, leading to separation based on the stability of these complexes.

Q3: What detection methods are suitable for this compound analysis?

Since this compound lacks a UV-absorbing chromophore, the following detectors are commonly employed:

  • Refractive Index (RI) Detector: A universal detector for non-absorbing compounds, but it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.

  • Evaporative Light Scattering Detector (ELSD): This detector is more sensitive than RI and is compatible with gradient elution. However, it requires a volatile mobile phase.

  • Mass Spectrometry (MS): Provides high sensitivity and selectivity and can distinguish co-eluting compounds based on their mass-to-charge ratio.

  • Pulsed Amperometric Detector (PAD): Used with High-Performance Anion-Exchange Chromatography (HPAEC), this is a highly sensitive and specific method for direct carbohydrate detection without derivatization.

Q4: Can I use reversed-phase (e.g., C18) columns for this compound analysis?

Standard reversed-phase columns are generally not suitable for this compound and other highly polar sugar alcohols. These compounds have very little retention on non-polar stationary phases and will elute in or near the solvent front, leading to poor separation.

Troubleshooting Guide: Co-elution of this compound

This guide addresses the common problem of this compound co-eluting with other sugars or sugar alcohols.

Problem: this compound peak is not resolved from an adjacent peak.

First, confirm that you are experiencing co-elution. Look for signs of asymmetry in your peak, such as shoulders or a broader-than-expected peak width. If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can analyze the spectra across the peak to check for purity.

coelution_troubleshooting start Start: Co-elution of this compound Observed check_method Is the current method optimized for sugar alcohols? start->check_method optimize_mobile_phase Optimize Mobile Phase check_method->optimize_mobile_phase Yes change_column Change Column Type check_method->change_column No optimize_mobile_phase->change_column No Improvement end_resolved Resolution Achieved optimize_mobile_phase->end_resolved Improved Resolution adjust_temp Adjust Column Temperature change_column->adjust_temp No/Partial Improvement change_column->end_resolved Improved Resolution consider_hpaec Consider Advanced Technique: HPAEC-PAD adjust_temp->consider_hpaec No Improvement adjust_temp->end_resolved Improved Resolution consider_hpaec->end_resolved Resolution Achieved end_unresolved Co-elution Persists: Consult further resources consider_hpaec->end_unresolved Issue Persists

Caption: Troubleshooting workflow for this compound co-elution.

Solution 1: Modify the Mobile Phase (HILIC Mode)

For HILIC separations on amino or dedicated HILIC columns, the mobile phase composition is critical.

  • Adjust the Acetonitrile (B52724)/Water Ratio: In HILIC, water is the strong solvent. To increase retention and potentially improve separation, increase the percentage of acetonitrile. Make small, incremental changes (e.g., from 85:15 to 87:13 ACN:Water) to observe the effect on resolution.

  • Change the Organic Modifier: If using acetonitrile, consider switching to another polar organic solvent like methanol. This can alter the selectivity of the separation.

  • Add a Buffer: While not always necessary for neutral sugar alcohols, adding a buffer can sometimes improve peak shape and resolution, especially if there are ionizable interferences. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) at low concentrations (e.g., 10 mM) are common choices compatible with MS and ELSD.

Solution 2: Change the Column Type or Dimensions

If mobile phase optimization is insufficient, the column chemistry may not be suitable for your specific sample matrix.

  • Switching Column Chemistry:

    • If you are using an amino column , try a dedicated HILIC column (e.g., Z-HILIC), which may offer different selectivity for polar compounds.

    • Consider an ion-exclusion column (e.g., Rezex RPM) as an alternative separation mechanism. These columns often use a simple mobile phase of water.

  • Increase Column Length or Decrease Particle Size: A longer column or a column with smaller particles will provide higher efficiency and may resolve closely eluting peaks. However, this will also increase backpressure and run time.

Solution 3: Optimize Temperature

Temperature can affect the selectivity of the separation.

  • Increase Column Temperature: For ligand-exchange and ion-exclusion chromatography, operating at elevated temperatures (e.g., 50-85°C) is common and can significantly improve peak shape and resolution by preventing anomer separation and reducing mobile phase viscosity.

  • Vary Temperature in HILIC: In HILIC, changing the temperature can alter the thickness of the water layer on the stationary phase, which can impact selectivity. Experiment with a range of temperatures (e.g., 30°C to 50°C).

Solution 4: Consider High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

For very challenging separations of carbohydrates and their isomers, HPAEC-PAD is a powerful technique. It offers high resolution and sensitivity for these compounds. This method separates carbohydrates in their anionic form at high pH using a strong anion-exchange column.

Quantitative Data Summary

The following tables summarize typical starting conditions for the separation of sugar alcohols. These can be used as a baseline for developing a method for this compound.

Table 1: HILIC Methods for Sugar Alcohol Separation

ParameterMethod 1Method 2
Column Amino ColumnAtlantis Premier BEH Z-HILIC
Mobile Phase Acetonitrile:Water (85:15, v/v)Acetonitrile:Water (isocratic)
Flow Rate 1.0 mL/minNot specified
Temperature AmbientNot specified
Detector RIRI
Reference

Table 2: Ion-Exclusion and Ligand Exchange Methods for Sugar Alcohol Separation

ParameterMethod 3Method 4
Column Rezex RPM-MonosaccharidePolystyrene cation exchange resin
Mobile Phase WaterPure distilled water
Flow Rate 0.6 mL/min0.85 mL/min
Temperature 85°C50°C
Detector RIRI
Reference

Experimental Protocols

Protocol 1: General HILIC Method for this compound Analysis

This protocol provides a starting point for separating this compound from other sugars using an amino-based column.

  • System Preparation:

    • HPLC System: Quaternary or Binary HPLC pump, autosampler, column oven, and RI or ELSD detector.

    • Column: Amino-bonded silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Prepare a mixture of HPLC-grade acetonitrile and water (e.g., 85:15 v/v). Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector Settings:

      • RI: Allow sufficient time for the detector to warm up and stabilize.

      • ELSD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.6 SLM (these may need optimization).

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase or a weaker solvent (higher water content) to a known concentration (e.g., 1-5 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis and Optimization:

    • Inject the standard and sample solutions.

    • If co-elution occurs, systematically adjust the acetonitrile concentration in the mobile phase (e.g., in 2% increments) to improve resolution.

hilic_workflow prep_system Prepare HPLC System (Pump, Detector, Column) prep_mobile_phase Prepare & Degas Mobile Phase (e.g., 85:15 ACN:Water) prep_system->prep_mobile_phase set_conditions Set Chromatographic Conditions (Flow, Temp, Inj. Vol.) prep_mobile_phase->set_conditions prep_sample Prepare & Filter Sample (Dissolve in mobile phase) set_conditions->prep_sample inject_run Inject Sample & Run Analysis prep_sample->inject_run evaluate_results Evaluate Chromatogram (Resolution, Peak Shape) inject_run->evaluate_results coelution_check Co-elution Present? evaluate_results->coelution_check optimize Adjust ACN:Water ratio (e.g., increase ACN) coelution_check->optimize Yes finalize Finalize Method coelution_check->finalize No optimize->inject_run

Caption: Workflow for HILIC method development for this compound.

Protocol 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This is an advanced method for high-resolution separation of carbohydrates.

  • System Preparation:

    • System: A biocompatible (metal-free) ion chromatography system equipped with an electrochemical detector with a gold working electrode.

    • Column: A high-pH anion-exchange column suitable for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).

    • Eluents: Prepare eluents using deionized water and high-purity sodium hydroxide (B78521) and sodium acetate. A typical gradient might involve a low concentration of sodium hydroxide (e.g., 10-20 mM) for initial elution, followed by a gradient of sodium acetate to elute more retained compounds.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Pulsed Amperometry, using a waveform optimized for carbohydrates.

  • Sample Preparation:

    • Dilute the sample in high-purity deionized water.

    • Filter through a 0.2 µm syringe filter.

  • Analysis:

    • Run a gradient elution program to separate the carbohydrates. The high resolving power of this technique can often separate isomers that co-elute in other methods.

This technical support guide provides a comprehensive overview of troubleshooting co-elution issues with this compound in HPLC. By systematically adjusting chromatographic parameters and considering alternative techniques, researchers can achieve successful separation and accurate quantification.

References

Stability of Perseitol under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of perseitol under various experimental conditions. Given the limited availability of specific stability data for this compound in published literature, this resource offers general principles based on its classification as a polyol (sugar alcohol), troubleshooting advice for common experimental challenges, and a comprehensive protocol to conduct your own stability studies.

Frequently Asked Questions (FAQs)

Q1: Is there readily available data on the stability of this compound at different pH and temperature values?

A: Currently, there is a significant lack of publicly available, detailed studies on the degradation kinetics, half-life, and degradation products of this compound under a range of pH and temperature conditions. While this compound is known to be a stable polyol, empirical data from formal stability studies are not widely published. Therefore, it is recommended that researchers perform their own stability assessments, especially when this compound is a critical component in a formulation.

Q2: What is the expected stability of this compound based on its chemical structure?

A: this compound is a heptitol, a seven-carbon sugar alcohol, with a hydroxyl (-OH) group attached to each carbon atom. Polyols are generally considered to be chemically stable due to the absence of more reactive functional groups like aldehydes, ketones, or glycosidic bonds. They are not readily susceptible to hydrolysis. However, at extreme pH and high temperatures, degradation can occur.

Q3: What are the likely degradation pathways for this compound under stress conditions?

A: While specific pathways for this compound are not documented, general degradation mechanisms for polyols under forced conditions can include:

  • Oxidation: In the presence of strong oxidizing agents, the primary and secondary alcohol groups can be oxidized to aldehydes, ketones, and carboxylic acids.

  • Dehydration: At very high temperatures, elimination of water molecules can occur, potentially leading to the formation of unsaturated compounds or cyclic ethers.

  • Fragmentation: Severe conditions, such as very high heat or strong acid/base treatment, could lead to the cleavage of carbon-carbon bonds, resulting in smaller molecules.

Q4: Can this compound interact with other components in my formulation?

A: Yes, as a polyol, this compound has the potential to interact with other excipients or active pharmaceutical ingredients (APIs). These interactions are typically physical, such as hydrogen bonding, which can affect properties like solubility and viscosity. While chemically inert under normal conditions, it is crucial to assess its compatibility within your specific formulation.

Troubleshooting Guide

Issue 1: I am observing a loss of this compound in my formulation over time, even under moderate conditions. What could be the cause?

  • Potential Cause 1: Interaction with other excipients. Are there any reactive species in your formulation? Some excipients can generate impurities like peroxides over time, which could potentially oxidize this compound.[1]

    • Recommendation: Conduct a compatibility study by preparing binary mixtures of this compound and each individual excipient and storing them under accelerated conditions. Analyze for this compound loss to identify the incompatible component.

  • Potential Cause 2: Microbial contamination. Polyol solutions can support microbial growth if not properly preserved.

    • Recommendation: Ensure your formulation contains an appropriate antimicrobial preservative and that your manufacturing and storage processes are aseptic.

  • Potential Cause 3: Analytical method issues. Is your analytical method specific for this compound and validated for stability-indicating properties?

    • Recommendation: Verify that your analytical method can separate this compound from any potential degradants or excipients. A forced degradation study can help confirm this.

Issue 2: I am having difficulty dissolving this compound in my solvent system.

  • Potential Cause: Low solubility. this compound is a polar molecule and is freely soluble in water but may have limited solubility in organic solvents.

    • Recommendation: If using a non-aqueous or mixed-solvent system, consider gentle heating or sonication to aid dissolution. You may also need to evaluate different solvent systems to find one with optimal solubility for all your formulation components.

Issue 3: My analytical results for this compound are not reproducible.

  • Potential Cause 1: Sample preparation inconsistency. Inconsistent dilution, extraction, or handling of samples can lead to variability.

    • Recommendation: Standardize your sample preparation protocol and ensure all steps are performed consistently. Use calibrated volumetric flasks and pipettes.

  • Potential Cause 2: Chromatographic issues. If using HPLC, problems like column degradation, inconsistent mobile phase preparation, or detector fluctuations can affect reproducibility.

    • Recommendation: Ensure your HPLC system is properly maintained. Use a fresh mobile phase for each run, and equilibrate the column adequately. A suitable internal standard can also help to correct for variations.

Experimental Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation (stress testing) study to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

1. Objective: To identify potential degradation products and pathways for this compound under various stress conditions and to establish a stability-indicating analytical method.

2. Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Buffer solutions (e.g., phosphate, citrate) for pH control

  • HPLC or LC-MS/MS system with a suitable detector (e.g., Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))

  • Photostability chamber

  • Temperature-controlled ovens

3. Stress Conditions: Prepare aqueous solutions of this compound (e.g., 1 mg/mL) and subject them to the following conditions. A control sample should be stored at 2-8°C, protected from light.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solution at 80°C for 48 hours. Also, heat a solid sample of this compound at a high temperature (e.g., 105°C) to assess solid-state thermal stability.

  • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

4. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the samples using a suitable, validated analytical method (e.g., HPLC-RID or LC-MS). The method should be able to separate the intact this compound from any degradation products.

5. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point for each stress condition.

  • Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.

  • If using LC-MS, attempt to identify the mass of the degradation products to propose their structures.

  • Perform a mass balance calculation to ensure that the decrease in this compound concentration corresponds to the formation of degradation products.

Data Presentation

The results of a stability study should be presented in a clear and organized manner. The following table is a template for summarizing the quantitative data from a forced degradation study of this compound.

Stress ConditionTime (hours)This compound Concentration (mg/mL)% this compound Remaining% DegradationNumber of Degradation Products
Control (2-8°C) 0Initial Conc.10000
24Conc. at 24h% Remaining% DegradationNumber
0.1 M HCl @ 60°C 0Initial Conc.10000
4Conc. at 4h% Remaining% DegradationNumber
8Conc. at 8h% Remaining% DegradationNumber
24Conc. at 24h% Remaining% DegradationNumber
0.1 M NaOH @ 60°C 0Initial Conc.10000
4Conc. at 4h% Remaining% DegradationNumber
8Conc. at 8h% Remaining% DegradationNumber
24Conc. at 24h% Remaining% DegradationNumber
3% H₂O₂ @ RT 0Initial Conc.10000
24Conc. at 24h% Remaining% DegradationNumber
Thermal (80°C) 0Initial Conc.10000
48Conc. at 48h% Remaining% DegradationNumber
Photostability -Conc. after exposure% Remaining% DegradationNumber

Visualizations

The following diagrams illustrate a typical workflow for a forced degradation study and a troubleshooting decision tree for common issues.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare this compound Solution and Solid Sample control Store Control Sample (2-8°C, protected from light) acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal Degradation (Solution @ 80°C, Solid @ 105°C) photo Photostability (ICH Q1B guidelines) sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze via Stability-Indicating Analytical Method (e.g., HPLC) neutralize->analyze quantify Quantify this compound (% Degradation) analyze->quantify identify Identify Degradation Products quantify->identify mass_balance Perform Mass Balance identify->mass_balance report Report Findings mass_balance->report

Caption: Workflow for a Forced Degradation Study of this compound.

G cluster_troubleshooting Troubleshooting Pathway start Unexpected Experimental Result (e.g., this compound Loss, Poor Reproducibility) q1 Is the analytical method validated and stability-indicating? start->q1 a1_no Validate method: - Check specificity (forced degradation) - Assess linearity, accuracy, precision q1->a1_no No a1_yes Proceed to investigate formulation issues q1->a1_yes Yes q2 Are there reactive excipients in the formulation? a1_yes->q2 a2_yes Conduct compatibility studies: - Analyze binary mixtures - Identify and replace problematic excipient q2->a2_yes Yes a2_no Proceed to check for environmental factors q2->a2_no No q3 Could there be microbial contamination or inconsistent sample handling? a2_no->q3 a3_yes Review procedures: - Check for preservatives - Ensure aseptic handling - Standardize sample preparation q3->a3_yes Yes a3_no Re-evaluate experimental design and raw material purity q3->a3_no No

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

Degradation products of Perseitol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for perseitol analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample preparation and troubleshoot common issues encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is a seven-carbon sugar alcohol (a heptitol) found in various plants, notably avocado. Like other polyols, its stability during sample preparation is crucial for accurate quantification. Degradation can lead to underestimation of this compound levels and the appearance of interfering peaks in chromatograms, compromising the integrity of experimental results.

Q2: What are the primary factors that can lead to this compound degradation during sample preparation?

While this compound is a relatively stable compound, its degradation can be influenced by several factors, including:

  • High Temperatures: Prolonged exposure to high temperatures during extraction or sample processing can lead to thermal degradation.

  • Strongly Acidic or Basic Conditions: Extreme pH values can catalyze dehydration or oxidation reactions.

  • Presence of Oxidizing Agents: Reagents or sample matrix components with oxidative properties can lead to the formation of oxidation products.

  • Enzymatic Activity: If not properly inactivated, enzymes present in biological samples can potentially metabolize this compound.

Q3: What are the potential degradation products of this compound?

Direct experimental data on the specific degradation products of this compound is limited in publicly available literature. However, based on the chemical structure of polyols, potential degradation pathways can be inferred:

  • Dehydration: Under acidic conditions and/or heat, this compound may undergo dehydration to form cyclic ethers or unsaturated polyols.

  • Oxidation: The primary and secondary alcohol groups of this compound can be oxidized to form aldehydes, ketones, and carboxylic acids. This can be a concern in the presence of strong oxidizing agents or certain enzymatic activities.

Q4: How can I minimize this compound degradation during sample preparation?

To ensure the stability of this compound in your samples, consider the following precautions:

  • Temperature Control: Whenever possible, perform extraction and sample handling at low temperatures (e.g., on ice). Avoid prolonged heating. If heating is necessary, use the lowest effective temperature for the shortest possible duration.

  • pH Management: Maintain a neutral pH during sample preparation unless a specific pH is required for extraction efficiency. Buffer your extraction solvents if necessary.

  • Use of Antioxidants: If oxidative degradation is a concern, consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your extraction solvent, where compatible with your analytical method.

  • Enzyme Inactivation: For biological samples, it is crucial to inactivate endogenous enzymes immediately upon collection. This can be achieved through methods like flash-freezing in liquid nitrogen, addition of organic solvents (e.g., methanol, ethanol), or heat treatment (if compatible with this compound stability).

  • Proper Storage: Store extracts and prepared samples at low temperatures (-20°C or -80°C) in tightly sealed containers to prevent solvent evaporation and minimize degradation until analysis.

Q5: What are the recommended analytical techniques for this compound quantification?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the analysis of sugar alcohols like this compound.

  • HPLC: Often coupled with refractive index (RI) or evaporative light scattering (ELSD) detection. Derivatization is typically not required for HPLC analysis.

  • GC-MS: Requires derivatization to increase the volatility of the polyol. Silylation is a common derivatization technique for sugar alcohols.

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of this compound.

Problem Potential Cause Suggested Solution
Low this compound Recovery Incomplete Extraction: The chosen solvent or extraction method may not be efficient for this compound.Optimize the extraction solvent system (e.g., by varying the polarity). Increase the extraction time or use techniques like sonication or homogenization to improve efficiency.
Degradation during Extraction: High temperatures or inappropriate pH during extraction can lead to this compound loss.Perform extraction at a lower temperature. Ensure the pH of the extraction solvent is near neutral. Consider adding antioxidants if oxidation is suspected.
Adsorption to Surfaces: this compound may adsorb to glass or plastic surfaces, especially at low concentrations.Use silanized glassware or polypropylene (B1209903) tubes.
Extra Peaks in Chromatogram Degradation Products: Unidentified peaks may correspond to this compound degradation products.Review your sample preparation protocol for potential causes of degradation (see FAQs). Analyze a this compound standard that has been subjected to the same conditions to see if similar peaks appear.
Contamination: Contaminants from solvents, reagents, or the sample matrix can introduce extra peaks.Use high-purity solvents and reagents. Run a blank sample (extraction solvent without the sample) to identify contaminant peaks.
Derivatization Artifacts (GC-MS): Incomplete derivatization or side reactions can produce multiple peaks.Optimize derivatization conditions (temperature, time, reagent concentration).
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too concentrated a sample can lead to peak distortion.Dilute the sample before injection.
Column Contamination: Accumulation of matrix components on the column can affect peak shape.Use a guard column and/or implement a sample cleanup step (e.g., solid-phase extraction) before analysis. Clean the analytical column according to the manufacturer's instructions.
Inappropriate Mobile Phase (HPLC): The mobile phase composition may not be optimal for this compound.Adjust the mobile phase composition (e.g., solvent ratio, pH) to improve peak shape.
Inconsistent Retention Times Unstable Temperature: Fluctuations in column temperature can cause shifts in retention time.Use a column oven to maintain a constant temperature.
Mobile Phase Inconsistency (HPLC): Changes in the mobile phase composition over time can affect retention.Prepare fresh mobile phase daily and ensure it is well-mixed.
Column Degradation: The stationary phase of the column can degrade over time, leading to retention time shifts.Replace the analytical column if it is old or has been used extensively.

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

  • Sample Homogenization: Weigh the fresh or lyophilized plant material. Homogenize the sample in a suitable solvent (e.g., 80% ethanol (B145695) or methanol) at a ratio of 1:10 (w/v). Perform homogenization on ice to minimize degradation.

  • Extraction: Agitate the homogenate for a specified period (e.g., 1-2 hours) at a controlled low temperature (e.g., 4°C).

  • Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the solid material.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted this compound.

  • Solvent Evaporation (Optional): If necessary, evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a low temperature (<40°C).

  • Reconstitution: Reconstitute the dried extract in the mobile phase to be used for HPLC analysis or in a suitable solvent for derivatization for GC-MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the analytical instrument.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plant Material Homogenization Homogenization (e.g., 80% Ethanol, on ice) Sample->Homogenization Extraction Extraction (e.g., 1-2h at 4°C) Homogenization->Extraction Centrifugation Centrifugation (10,000 x g, 15 min, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Solvent Evaporation (<40°C, optional) Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Analysis HPLC or GC-MS Analysis Filtration->Analysis

Caption: A general experimental workflow for the extraction and analysis of this compound from plant materials.

Perseitol_Degradation_Pathways cluster_degradation Potential Degradation Pathways cluster_conditions Contributing Factors This compound This compound Dehydration Dehydration Products (e.g., Cyclic Ethers) This compound->Dehydration - H2O Oxidation Oxidation Products (e.g., Aldehydes, Ketones) This compound->Oxidation [O] Heat High Temperature Heat->Dehydration AcidBase Strong Acid/Base AcidBase->Dehydration Oxidants Oxidizing Agents Oxidants->Oxidation

Caption: Inferred degradation pathways of this compound based on general polyol chemistry.

Improving recovery of Perseitol from complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recovery of Perseitol from complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from biological matrices like plasma or urine?

This compound is a highly polar polyol, which presents several challenges for extraction from complex biological samples. The primary difficulties include:

  • Poor retention on non-polar sorbents: Due to its hydrophilicity, this compound does not retain well on common reversed-phase sorbents like C18.

  • Matrix effects: Co-eluting endogenous components in biological fluids (salts, phospholipids, proteins) can interfere with this compound's ionization in mass spectrometry, leading to signal suppression or enhancement.[1][2][3][4][5] This can compromise the accuracy and sensitivity of quantitative analysis.

  • Analyte stability: this compound may be susceptible to degradation depending on sample handling and storage conditions, including temperature and enzymatic activity.

  • Low volatility for GC analysis: Being a sugar alcohol, this compound is non-volatile and requires derivatization to be analyzed by Gas Chromatography (GC).

Q2: What are the recommended extraction methods for this compound?

The most common and effective methods for extracting polar compounds like this compound are:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a polar analyte like this compound, mixed-mode or specific anion exchange cartridges are often more suitable than standard non-polar phases.

  • Liquid-Liquid Extraction (LLE): While a simpler technique, LLE can be optimized for polar compounds by carefully selecting the organic solvent and adjusting the pH of the aqueous phase.

  • Modern Extraction Techniques: Methods like microwave-assisted extraction (MAE) and pressurized liquid extraction (PLE) can also be effective, particularly from tissue samples.

Q3: Why is derivatization necessary for this compound analysis by GC-MS?

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but it requires analytes to be volatile and thermally stable. This compound, being a sugar alcohol, has low volatility. Derivatization is a chemical process that converts polar functional groups (like the hydroxyl groups on this compound) into less polar, more volatile derivatives, making them suitable for GC-MS analysis. Common derivatization methods for polyols include silylation.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Improving sample cleanup: Employing more rigorous extraction techniques like Solid-Phase Extraction (SPE) can produce cleaner extracts.

  • Optimizing chromatography: Adjusting the chromatographic method to separate this compound from co-eluting matrix components can mitigate interference.

  • Using a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for this compound would have nearly identical chemical properties and experience the same degree of matrix effects, allowing for accurate correction of the signal.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound recovery.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery Inappropriate SPE Sorbent: Using a non-polar sorbent (e.g., C18) which will not retain the highly polar this compound.Select an appropriate sorbent: Use a mixed-mode, anion exchange, or polymeric reversed-phase sorbent designed for polar analytes.
Inefficient Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb this compound from the sorbent.Optimize elution solvent: Increase the solvent strength or modify the pH to disrupt the interaction between this compound and the sorbent.
Analyte Breakthrough during Loading: The sample loading conditions (e.g., high flow rate, incorrect solvent) may prevent this compound from binding to the SPE sorbent.Optimize loading conditions: Decrease the sample flow rate to allow for sufficient interaction time. Ensure the sample solvent is compatible with the sorbent.
Incomplete Phase Separation in LLE: For Liquid-Liquid Extraction, incomplete separation of the aqueous and organic layers can lead to loss of the analyte.Improve phase separation: Allow adequate time for layers to separate. Centrifugation can also aid in breaking up emulsions.
Analyte Degradation: this compound may degrade due to enzymatic activity or improper storage conditions (e.g., high temperature, exposure to light).Ensure sample stability: Keep samples on ice during preparation, use protease inhibitors if necessary, and store at -80°C for long-term storage. Avoid excessive heat.
High Variability in Recovery Inconsistent SPE Procedure: Variations in flow rates, solvent volumes, or drying times can lead to inconsistent results.Standardize the SPE protocol: Use a vacuum manifold for consistent flow rates and ensure precise solvent volumes.
Matrix Effects: Signal suppression or enhancement from co-eluting compounds can cause high variability.Improve sample cleanup: Use a more effective SPE protocol to remove interferences. Optimize chromatography: Alter the mobile phase or gradient to better separate this compound from interfering compounds. Use a Stable Isotope-Labeled Internal Standard: This is the most reliable way to correct for matrix-induced variations.
Poor Peak Shape in Chromatography Incompatible Reconstitution Solvent: The solvent used to redissolve the dried extract may be too strong, causing poor peak shape upon injection.Match reconstitution solvent to mobile phase: Reconstitute the sample in a solvent that is similar in composition and strength to the initial mobile phase.
Column Overload: Injecting too much sample can lead to broad or tailing peaks.Dilute the sample: Reduce the concentration of the sample being injected.
No or Poor Derivatization for GC-MS Presence of Water: Moisture can deactivate the derivatizing agent (e.g., silylating reagent).Ensure sample is completely dry: Lyophilize or evaporate the sample to complete dryness under a stream of nitrogen before adding the derivatization reagent.
Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete derivatization.Optimize derivatization conditions: Test different temperatures and incubation times to ensure complete derivatization of this compound.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This is a generalized protocol and may require optimization.

  • Sample Pre-treatment:

    • Thaw 200 µL of plasma on ice.

    • Add an internal standard (ideally, a stable isotope-labeled this compound).

    • To precipitate proteins, add 600 µL of cold acetonitrile. Vortex and centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (using a mixed-mode or polymeric cartridge):

    • Conditioning: Condition the SPE cartridge with 3 mL of methanol (B129727).

    • Equilibration: Equilibrate the cartridge with 3 mL of deionized water.

    • Loading: Load the supernatant from the pre-treatment step onto the cartridge at a slow flow rate (approx. 1 drop per second).

    • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute this compound with 3 mL of a suitable solvent (e.g., methanol or acetonitrile, potentially with a modifier like ammonium (B1175870) hydroxide (B78521) depending on the sorbent chemistry) into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with your analytical instrument (e.g., the initial mobile phase for LC-MS).

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol is based on a common silylation procedure for polyols.

  • Sample Preparation:

    • Ensure the extracted this compound sample is completely dry. This can be achieved by evaporation under nitrogen or by lyophilization. The absence of water is critical.

  • Derivatization Reaction:

    • Add 50 µL of pyridine (B92270) and 50 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to the dried sample.

    • Cap the vial tightly and vortex briefly.

    • Incubate the mixture at 60-70°C for 30-60 minutes to facilitate the reaction.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visualizations

Perseitol_Extraction_Workflow General Workflow for this compound Extraction cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) ProteinPrecip Protein Precipitation (e.g., with Acetonitrile) Sample->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate Equilibrate->Load Wash Wash Interferences Load->Wash Elute Elute this compound Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS or GC-MS (after derivatization) Reconstitute->Analysis

Caption: A general workflow for the extraction of this compound from biological samples.

Troubleshooting_Perseitol_Recovery Troubleshooting Low this compound Recovery Start Low this compound Recovery CheckSPE Using SPE? Start->CheckSPE CheckLLE Using LLE? CheckSPE->CheckLLE No SPE_Sorbent Is SPE sorbent appropriate for polar compounds? CheckSPE->SPE_Sorbent Yes CheckDeriv Using GC-MS? CheckLLE->CheckDeriv No LLE_Phase Complete phase separation? CheckLLE->LLE_Phase Yes Deriv_Dry Sample completely dry before derivatization? CheckDeriv->Deriv_Dry Yes SPE_Elution Is elution solvent strong enough? SPE_Sorbent->SPE_Elution Yes SPE_Sorbent_Sol Solution: Use mixed-mode or polymeric sorbent. SPE_Sorbent->SPE_Sorbent_Sol No SPE_Flow Is loading flow rate slow enough? SPE_Elution->SPE_Flow Yes SPE_Elution_Sol Solution: Increase solvent strength or modify pH. SPE_Elution->SPE_Elution_Sol No SPE_Flow->CheckDeriv Yes SPE_Flow_Sol Solution: Decrease flow rate to ~1 drop/sec. SPE_Flow->SPE_Flow_Sol No LLE_Emulsion Emulsion formation? LLE_Phase->LLE_Emulsion Yes LLE_Phase_Sol Solution: Allow more time or centrifuge. LLE_Phase->LLE_Phase_Sol No LLE_Emulsion->CheckDeriv No LLE_Emulsion_Sol Solution: Add salt or centrifuge to break emulsion. LLE_Emulsion->LLE_Emulsion_Sol Yes Deriv_Cond Reaction conditions (temp/time) optimal? Deriv_Dry->Deriv_Cond Yes Deriv_Dry_Sol Solution: Ensure complete dryness under N2 or by lyophilization. Deriv_Dry->Deriv_Dry_Sol No Deriv_Cond_Sol Solution: Optimize temperature and incubation time. Deriv_Cond->Deriv_Cond_Sol No

Caption: A decision tree for troubleshooting low recovery of this compound.

References

Technical Support Center: Perseitol Measurement in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring Perseitol in various food matrices.

FAQs: Interference in this compound Measurement

Q1: What are the common sources of interference in this compound analysis?

A1: Interference in this compound analysis can arise from various components within the food matrix itself. These include:

  • Other Sugars and Sugar Alcohols: Compounds with similar chemical structures, such as other C7 sugars (e.g., mannoheptulose) and other polyols, can co-elute with this compound in chromatographic methods, leading to inaccurate quantification.[1][2]

  • Organic Acids: Organic acids present in fruits and other food products can interfere with the analysis, particularly in HPLC with certain detectors.[3][4]

  • Phenolic Compounds: These compounds are abundant in many plant-based food matrices and can cause significant matrix effects.[3][4]

  • Lipids and Proteins: High concentrations of lipids and proteins can interfere with extraction efficiency and clog analytical columns.[5]

Q2: How can I minimize matrix effects in my this compound measurements?

A2: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Sample Preparation: Implementing a robust sample preparation protocol is the most effective way to remove interfering substances. Techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used.[6][7]

  • Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing their impact on the analysis. However, this may also lower the this compound concentration below the detection limit of the instrument.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that closely resembles the sample matrix can help to compensate for matrix effects.[3]

  • Internal Standards: The use of an internal standard can help to correct for losses during sample preparation and instrumental analysis.

Q3: Can the ripeness of a fruit, like avocado, affect this compound measurement?

A3: Yes, the ripeness of avocados can significantly impact this compound levels. As the fruit ripens, the concentration of this compound has been observed to decrease, while levels of C6 sugars may increase.[8] Therefore, it is important to consider and document the ripeness stage of the fruit when conducting analyses.

Troubleshooting Guides

HPLC Analysis Troubleshooting
ProblemPotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) Column overloadDecrease injection volume or dilute the sample.
Inappropriate mobile phase pHAdjust the pH of the mobile phase to improve peak symmetry.
Column contaminationClean the column according to the manufacturer's instructions.[9]
Shifting Retention Times Inconsistent mobile phase compositionPrepare fresh mobile phase and ensure proper mixing.[9]
Fluctuations in column temperatureUse a column oven to maintain a consistent temperature.[9]
Column degradationReplace the column if it has exceeded its lifetime.
Ghost Peaks Contaminants in the mobile phase or from the sampleUse high-purity solvents and filter samples before injection.[10]
Carryover from previous injectionsImplement a thorough needle wash protocol between injections.
No or Low Signal Detector issue (e.g., lamp off)Check detector settings and ensure the lamp is functioning correctly.[11]
Sample degradationEnsure proper sample storage and handling.
Low this compound concentrationConcentrate the sample using techniques like SPE.[5]
GC-MS Analysis Troubleshooting
ProblemPotential CauseSuggested Solution
Poor Peak Shape Incomplete derivatizationOptimize derivatization conditions (time, temperature, reagent concentration).[12][13]
Active sites in the inlet or columnUse a deactivated liner and a high-quality capillary column.
Low Response Sample degradation in the hot injectorUse a lower injector temperature or a pulsed splitless injection.
Inefficient ionizationOptimize MS source parameters.
Baseline Noise or Spikes Contaminated carrier gas or gas linesUse high-purity carrier gas and ensure gas lines are clean.
Column bleedCondition the column at a high temperature before analysis.
No Peaks Syringe or injector issueCheck for a clogged syringe or a leak in the injector.
Non-volatile sampleEnsure the sample is properly derivatized to increase volatility.[5][14]
Enzymatic Assay Troubleshooting
ProblemPotential CauseSuggested Solution
Low or No Enzyme Activity Incorrect buffer pH or temperatureOptimize buffer conditions and ensure the assay is run at the recommended temperature.[15][16]
Inactive enzymeUse a fresh batch of enzyme and store it properly.
Presence of inhibitors in the samplePre-treat the sample to remove potential inhibitors (e.g., using SPE).[12]
High Background Signal Non-specific binding of assay componentsInclude appropriate blocking agents in the assay buffer.[17]
Contaminated reagentsUse fresh, high-quality reagents.[17]
Inconsistent Results Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting.[12]
Incomplete mixing of reagentsThoroughly mix all reagents before and during the assay.[17]

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) for Fruit Juices

This protocol is a general guideline for the cleanup of fruit juice samples prior to HPLC or GC-MS analysis of this compound and may require optimization for specific juice matrices.

  • Sample Pre-treatment: Centrifuge the fruit juice sample to remove any particulate matter. Dilute the supernatant with an equal volume of water or a suitable buffer to reduce viscosity and ensure analytes are in solution.[18]

  • Column Conditioning: Condition a C18 SPE cartridge by passing a non-polar solvent (e.g., methanol) followed by a polar solvent (e.g., water) through the cartridge. Do not allow the cartridge to dry out.[10]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to elute weakly retained interfering compounds.

  • Elution: Elute the this compound and other polyols with a stronger solvent (e.g., a higher percentage of organic solvent in water). Collect the eluate for analysis.

  • Concentration (Optional): If necessary, the eluate can be concentrated under a stream of nitrogen gas and reconstituted in a smaller volume of a suitable solvent for analysis.[6]

Derivatization for GC-MS Analysis

This protocol describes a common two-step derivatization process to increase the volatility of sugar alcohols like this compound for GC-MS analysis.

  • Methoximation:

    • Dry the extracted sample completely under a stream of nitrogen.

    • Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 90 minutes) with shaking to convert aldehyde and keto groups into oximes.[13] This step is important to prevent the formation of multiple derivatives from a single compound.[13]

  • Silylation:

    • To the methoximated sample, add a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes) with shaking.[13] This step replaces active hydrogens on hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the analyte.[13]

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Visualizations

Experimental_Workflow_Perseitol_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_hplc HPLC-RID cluster_gcms GC-MS cluster_data Data Analysis Homogenization 1. Homogenization of Food Matrix Extraction 2. Extraction (e.g., with aqueous ethanol) Homogenization->Extraction Filtration 3. Filtration/ Centrifugation Extraction->Filtration Cleanup 4. Cleanup (SPE or LLE) Filtration->Cleanup HPLC_Injection 5a. HPLC Injection Cleanup->HPLC_Injection Derivatization 5b. Derivatization Cleanup->Derivatization HPLC_Separation 6a. Chromatographic Separation HPLC_Injection->HPLC_Separation RID_Detection 7a. RID Detection HPLC_Separation->RID_Detection Quantification Data Acquisition & Quantification RID_Detection->Quantification GCMS_Injection 6b. GC-MS Injection Derivatization->GCMS_Injection GC_Separation 7b. Gas Chromatographic Separation GCMS_Injection->GC_Separation MS_Detection 8b. Mass Spectrometric Detection GC_Separation->MS_Detection MS_Detection->Quantification

Caption: General experimental workflow for this compound analysis in food matrices.

Troubleshooting_Flowchart Start Problem Encountered (e.g., Poor Peak Shape, Low Recovery) Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_Instrument Review Instrument Parameters Start->Check_Instrument Check_Sample_Prep->Check_Instrument No Obvious Issue Optimize_Prep Optimize Sample Prep: - Different SPE sorbent - Adjust extraction solvent - Check pH Check_Sample_Prep->Optimize_Prep Issue Identified Optimize_Instrument Optimize Instrument: - Check column/liner - Adjust temperatures - Prepare fresh mobile phase Check_Instrument->Optimize_Instrument Issue Identified Problem_Solved Problem Resolved Optimize_Prep->Problem_Solved Consult_Expert Consult Senior Scientist or Technical Support Optimize_Prep->Consult_Expert Problem Persists Optimize_Instrument->Problem_Solved Optimize_Instrument->Consult_Expert Problem Persists Perseitol_Metabolic_Context Photosynthesis Photosynthesis (in leaves) C7_Sugars C7 Sugar Biosynthesis (e.g., via Calvin Cycle intermediates) Photosynthesis->C7_Sugars Mannoheptulose D-Mannoheptulose C7_Sugars->Mannoheptulose This compound This compound Mannoheptulose->this compound Reduction Transport Transport to Fruit (via Phloem) This compound->Transport Storage Storage in Fruit (Mesocarp and Seed) Transport->Storage Ripening Fruit Ripening Storage->Ripening Metabolism Metabolism during Ripening (Decrease in this compound) Ripening->Metabolism

References

Technical Support Center: Perseitol Quantification in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful quantification of Perseitol using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass-to-charge ratio (m/z) for this compound in LC-MS analysis?

This compound, a C7 sugar alcohol, is highly polar and is typically analyzed using Electrospray Ionization (ESI) in negative ion mode. In this mode, you can expect to observe the deprotonated molecule, [M-H]⁻, at an m/z of approximately 211.08. It is also common to see adducts with formate, [M+HCOO]⁻, at an m/z of around 257.09.[1]

Q2: I am not detecting any peak for this compound. What are the common causes?

Several factors could lead to a lack of signal for this compound:

  • Incorrect Mass Spectrometer Polarity: this compound is most effectively ionized in negative ion mode. Ensure your instrument is not set to positive ion mode.

  • Suboptimal Ionization Source Conditions: The efficiency of ESI can be affected by parameters such as capillary voltage, gas flow, and temperature. These may need to be optimized for this compound.

  • Inappropriate Chromatographic Conditions: As a highly polar compound, this compound is not well-retained on standard reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended method for separation.[1][2]

  • Sample Degradation: this compound may be susceptible to degradation under certain storage or experimental conditions. Ensure proper sample handling and storage.

  • Low Concentration: The concentration of this compound in your sample may be below the limit of detection (LOD) of your instrument. Consider concentrating your sample if possible.

Q3: My this compound peak has a poor shape (e.g., tailing or splitting). What can I do to improve it?

Poor peak shape is often a chromatographic issue:

  • Column Choice: Ensure you are using a HILIC column, as it is designed for polar analytes like this compound.[1][2]

  • Mobile Phase Mismatch: The composition of your sample solvent should be similar to your initial mobile phase conditions to avoid peak distortion.

  • Column Contamination: Contaminants on your column can interact with this compound, leading to peak tailing. A column wash with a strong solvent or replacement may be necessary.

  • Extra-Column Volume: Excessive tubing length or poorly made connections can cause peak broadening. Minimize the flow path from the injector to the column and from the column to the mass spectrometer.

Q4: How can I resolve this compound from its isomers?

Isomers of this compound will have the same mass and may have very similar fragmentation patterns, making chromatographic separation crucial. HILIC is the preferred chromatographic technique for separating polar isomers like sugar alcohols.[2] Optimization of the mobile phase gradient and the specific HILIC column chemistry will be key to achieving baseline resolution.

Q5: Is derivatization necessary for this compound analysis?

  • For LC-MS: Derivatization is not strictly necessary but can sometimes improve ionization efficiency and thus sensitivity.

  • For GC-MS: Derivatization is essential to increase the volatility of the highly polar this compound, allowing it to be analyzed by gas chromatography. Silylation is a common derivatization technique for sugar alcohols.

Troubleshooting Guides

Problem: Low or No Signal Intensity

This is one of the most common issues encountered. Follow this workflow to diagnose the problem:

start Start: Low/No this compound Signal check_ms Verify MS Settings (Negative Mode, m/z 211.08) start->check_ms check_chrom Check Chromatography (HILIC column, appropriate mobile phase) check_ms->check_chrom Settings Correct optimize_source Optimize Ion Source Parameters (Capillary voltage, gas flow, temp) check_ms->optimize_source Settings Incorrect -> Correct & Re-run check_sample Assess Sample Integrity (Concentration, degradation) check_chrom->check_sample Setup Correct escalate Consult Instrument Specialist check_chrom->escalate Setup Incorrect -> Correct & Re-run check_sample->optimize_source Sample OK prepare_new Prepare Fresh Sample/Standards check_sample->prepare_new Sample Suspect solution Solution: Signal Restored optimize_source->solution Optimization Successful optimize_source->escalate No Improvement prepare_new->start

Troubleshooting workflow for low or no this compound signal.
Problem: Poor Peak Shape and Resolution

Use this guide to address issues with peak tailing, splitting, or co-elution with interfering compounds.

start Start: Poor Peak Shape/Resolution check_column Verify HILIC Column Condition (Age, contamination) start->check_column check_mobile_phase Check Mobile Phase & Gradient check_column->check_mobile_phase Column OK clean_column Clean or Replace Column check_column->clean_column Column Suspect check_sample_solvent Verify Sample Solvent Compatibility check_mobile_phase->check_sample_solvent Mobile Phase OK escalate Contact Chromatography Support check_mobile_phase->escalate Preparation Error -> Correct & Re-run check_sample_solvent->start Mismatch -> Adjust Solvent optimize_gradient Optimize Gradient Profile check_sample_solvent->optimize_gradient Solvent Compatible solution Solution: Improved Peak Shape optimize_gradient->solution Optimization Successful optimize_gradient->escalate No Improvement clean_column->start

Troubleshooting workflow for poor peak shape and resolution.

Quantitative Data Summary

The following table summarizes key mass spectrometric parameters for the analysis of this compound. Note that specific MRM transitions and collision energies should be optimized for your particular instrument.

ParameterValue/DescriptionNotes
Precursor Ion (Q1) m/z 211.08 ([M-H]⁻)The deprotonated molecule is the primary precursor ion in negative ESI mode.[1]
Product Ions (Q3) To be determined empirically.Expect fragments corresponding to water loss and cross-ring cleavages.[1]
Example MRM Transitions Q1: 211.1 -> Q3: [Fragment 1]At least two transitions should be monitored for confident quantification and qualification.
Q1: 211.1 -> Q3: [Fragment 2]The most intense fragment is typically used for quantification.
Ionization Mode Negative Electrospray (ESI)Most suitable for polar molecules like this compound.[1]
Chromatography HILICNecessary for retention and separation of this highly polar analyte.[1][2]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Tissue

This protocol outlines a general procedure for the extraction of this compound from plant tissues, such as avocado.[3][4]

  • Homogenization: Weigh 100-200 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.

  • Extraction: Add 1 mL of 80% methanol (B129727) (or another suitable polar solvent) to the tube. Vortex vigorously for 1 minute.

  • Sonication: Sonicate the sample in a water bath for 15-20 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 80:20 acetonitrile (B52724):water).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

start Start: Plant Tissue Sample homogenize Homogenize Frozen Tissue start->homogenize extract Extract with 80% Methanol homogenize->extract sonicate Sonicate for 20 mins extract->sonicate centrifuge Centrifuge at 14,000 x g sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry Dry Under Nitrogen collect_supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute filter Filter (0.22 µm) reconstitute->filter end Ready for LC-MS Analysis filter->end

Sample preparation workflow for this compound from plant tissue.
Protocol 2: Development of an LC-MS/MS Method for this compound

This protocol provides a starting point for developing a robust quantification method for this compound.

  • Infusion and Precursor Ion Identification:

    • Prepare a 1-10 µg/mL solution of a this compound standard in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Infuse the solution directly into the mass spectrometer using a syringe pump.

    • Acquire full scan mass spectra in negative ion mode to confirm the m/z of the precursor ion (expected at 211.08).

  • Fragmentation and Product Ion Selection:

    • Perform a product ion scan on the precursor ion (m/z 211.1) to observe the fragmentation pattern.

    • Identify the most abundant and stable product ions. These will likely result from the loss of water molecules and cross-ring cleavages.[1]

    • Select at least two product ions for MRM analysis. The most intense product ion is typically used for quantification, and a second, less intense ion is used for confirmation.

  • Chromatographic Separation:

    • Column: Utilize a HILIC column (e.g., amide or diol chemistry).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Develop a gradient that provides good retention and peak shape for this compound. A typical starting point would be a high percentage of acetonitrile (e.g., 80-90%) with a gradual increase in the aqueous mobile phase.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is common for standard analytical columns.

    • Column Temperature: Maintain a constant column temperature (e.g., 40°C) to ensure reproducible retention times.

  • MRM Method Optimization:

    • For each selected MRM transition, optimize the collision energy (CE) and other compound-specific parameters (e.g., declustering potential) to maximize the signal intensity of the product ions.

    • Create a final MRM method that includes the optimized transitions for this compound and any internal standards.

  • Method Validation:

    • Assess the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) using calibration standards and quality control samples.

    • Evaluate matrix effects by comparing the response of this compound in neat solvent versus a sample matrix.

References

Technical Support Center: Optimizing Derivatization of Perseitol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of Perseitol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on selecting the optimal derivatization agent and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound, a seven-carbon sugar alcohol, is a polar and non-volatile compound.[1] Direct analysis by gas chromatography is not feasible because it would not vaporize at the temperatures used in the GC inlet, but rather decompose. Derivatization is a chemical process that modifies the this compound molecule to increase its volatility and thermal stability, allowing it to be successfully analyzed by GC-MS.[2][3] This is achieved by replacing the active hydrogen atoms on its multiple hydroxyl (-OH) groups with less polar functional groups.[3]

Q2: What are the most common derivatization methods for this compound and other sugar alcohols?

A2: The two most prevalent derivatization techniques for sugar alcohols like this compound for GC-MS analysis are silylation and acetylation.[4]

  • Silylation: This method replaces the active hydrogens of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. Silylation is widely used for sugars and sugar alcohols due to its effectiveness in increasing volatility.

  • Acetylation: This technique introduces acetyl groups to the hydroxyl moieties. Acetylation can also yield a single peak per sugar, which can simplify chromatographic analysis.

Q3: Which derivatization agent is optimal for this compound analysis?

A3: The choice between silylation and acetylation depends on the specific requirements of your analysis, such as the need for structural information from mass spectra or the desired stability of the derivative.

  • Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a robust and widely used method for sugar alcohols. The resulting trimethylsilyl (TMS) derivatives are volatile and provide characteristic mass spectra. For enhanced stability, especially for quantitative analysis, tert-butyldimethylsilyl (t-BDMS) derivatives, formed using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), can be advantageous as they are 10,000 times more stable against hydrolysis than TMS ethers.

  • Acetylation using acetic anhydride (B1165640) is another effective method. It can be a simpler procedure and may be preferred in some contexts.

Troubleshooting Guides

Silylation Issues
Problem Potential Cause Troubleshooting Steps
No or low peak intensity for derivatized this compound Incomplete derivatization: This is often due to the presence of moisture, insufficient reagent, or non-optimal reaction conditions.- Ensure anhydrous conditions: Silylation reagents are highly sensitive to moisture. Dry all glassware thoroughly, use anhydrous solvents, and ensure your sample is completely dry before adding the reagent. - Optimize reaction conditions: Increase the reaction temperature (e.g., 70-80°C) and/or time (e.g., 30-60 minutes) to ensure the reaction goes to completion. - Use a catalyst: For sterically hindered hydroxyl groups, adding a catalyst like trimethylchlorosilane (TMCS) can improve the derivatization efficiency of reagents like BSTFA. - Check reagent-to-sample ratio: Use a sufficient excess of the silylation reagent.
Multiple peaks for this compound Partial derivatization: Not all hydroxyl groups on the this compound molecule have been derivatized, leading to a mixture of partially silylated products.- Re-optimize reaction conditions: As with low peak intensity, ensure the reaction is driven to completion by adjusting temperature, time, and reagent concentration. - Check for reagent degradation: Silylation reagents can degrade over time, especially if exposed to moisture. Use a fresh bottle of reagent if degradation is suspected.
Broad or tailing peaks Adsorption in the GC system: Active sites in the GC inlet liner or on the column can interact with the derivatized analyte.- Deactivate the GC liner: Use a silanized liner to minimize active sites. - Condition the GC column: Ensure the column is properly conditioned according to the manufacturer's instructions. - Confirm complete derivatization: Underivatized this compound will exhibit poor chromatography.
Acetylation Issues
Problem Potential Cause Troubleshooting Steps
Low yield of acetylated this compound Inefficient reaction: The reaction may not have gone to completion.- Use a catalyst: Pyridine (B92270) is commonly used as both a solvent and a catalyst in acetylation reactions with acetic anhydride. 1-methylimidazole (B24206) can also be an effective catalyst. - Optimize reaction conditions: Ensure adequate reaction time and temperature. Heating is often required.
Presence of byproducts Side reactions: The reagents may be reacting with other components in the sample matrix.- Sample cleanup: Consider a sample cleanup step prior to derivatization to remove interfering compounds.
Peak tailing Adsorption or incomplete reaction: Similar to silylation, this can be caused by active sites or the presence of underivatized this compound.- Ensure complete derivatization: Review and optimize the acetylation protocol. - Check the GC system: Use a deactivated liner and a properly conditioned column.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA with TMCS

This protocol is a general guideline for the trimethylsilylation of this compound.

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. If in solution, evaporate the solvent under a stream of dry nitrogen.

  • Dissolution: Add 100 µL of anhydrous pyridine to the dried sample in a GC vial to dissolve it.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS.

Protocol 2: Acetylation of this compound using Acetic Anhydride

This protocol provides a general method for the acetylation of this compound.

Materials:

  • This compound standard or dried sample extract

  • Acetic anhydride

  • Pyridine

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry.

  • Reagent Addition: In a GC vial, add 100 µL of pyridine and 100 µL of acetic anhydride to the dried sample.

  • Reaction: Cap the vial tightly and heat at 90°C for 20 minutes.

  • Analysis: Cool the vial to room temperature. An extraction step with an organic solvent may be necessary depending on your sample matrix. Inject an aliquot of the organic layer into the GC-MS.

Visualizations

Derivatization_Workflow cluster_start Sample Preparation cluster_derivatization Derivatization cluster_reaction Reaction cluster_analysis Analysis Start This compound Sample (Dried) Derivatization Add Derivatization Agent (e.g., Silylation or Acetylation) + Solvent/Catalyst Start->Derivatization Dissolve Reaction Heat at specified temperature and time Derivatization->Reaction Analysis Inject into GC-MS Reaction->Analysis

A simplified workflow for the derivatization of this compound for GC-MS analysis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Poor GC-MS Result (e.g., no peak, multiple peaks, tailing) Cause1 Incomplete Reaction Start->Cause1 Cause2 Moisture Contamination Start->Cause2 Cause3 GC System Issues Start->Cause3 Solution1 Optimize Reaction: - Increase Temp/Time - Add Catalyst - Check Reagent Ratio Cause1->Solution1 Solution2 Ensure Anhydrous Conditions: - Dry Glassware/Solvents - Use Fresh Reagent Cause2->Solution2 Solution3 Check GC System: - Use Deactivated Liner - Condition Column - Check for Leaks Cause3->Solution3

A logical troubleshooting guide for common issues in this compound derivatization.

References

Minimizing Perseitol degradation during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing perseitol degradation during long-term storage. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a seven-carbon sugar alcohol (polyol) found naturally in high concentrations in avocados, particularly the seeds.[1][2] In research and pharmaceutical development, it is crucial to maintain the chemical integrity of this compound to ensure the accuracy and reproducibility of experimental results. Degradation can lead to the formation of impurities, which may alter its biological activity or interfere with analytical measurements.

Q2: What are the ideal storage conditions for long-term stability of this compound?

While specific long-term stability studies on pure this compound are not extensively documented, general guidelines for polyols should be followed to minimize degradation.[3]

  • Temperature: Store at or below room temperature (around 20-25°C).[3] For extended storage, refrigeration (2-8°C) is recommended. Avoid high temperatures, as they can accelerate degradation.[4]

  • Moisture: this compound, like other polyols, can be hygroscopic (absorb moisture from the air).[5][6] It should be stored in a tightly sealed container in a dry environment or desiccator to prevent moisture absorption, which can lead to physical changes and chemical degradation.[4]

  • Light: Protect from direct sunlight and strong artificial light by using amber vials or storing in a dark place.

  • Atmosphere: For maximum stability, especially for analytical standards, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: What are the signs of this compound degradation?

Visual signs of degradation can include:

  • Color change: Discoloration from a white powder to yellow or brown hues.

  • Physical changes: Caking, clumping, or the appearance of a glassy, amorphous state instead of a crystalline powder, often due to moisture absorption.[4]

  • Odor: Development of any unusual odors.

For a definitive assessment of degradation, analytical methods such as HPLC, GC-MS, or NMR spectroscopy are required to detect impurities and quantify the remaining pure this compound.[7]

Q4: How long can I store this compound?

The shelf life of this compound depends heavily on the storage conditions. When stored under ideal conditions (cold, dry, dark, and sealed), solid this compound should be stable for several years. However, it is best practice to re-qualify the material using analytical methods if it has been stored for an extended period or if there is any suspicion of degradation. For this compound in solution, stability is generally much lower and depends on the solvent, pH, and temperature. Aqueous solutions are more susceptible to microbial growth and should be prepared fresh or stored under sterile conditions at low temperatures for short periods.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Unexpected peaks in HPLC/GC-MS analysis of a this compound standard. Degradation of the this compound stock.1. Prepare a fresh standard solution from a new or properly stored solid stock. 2. Perform a forced degradation study on a known pure sample to identify potential degradation product peaks. 3. Verify the purity of the solvent used for the mobile phase and sample preparation.
This compound powder has become clumpy or discolored. Moisture absorption and/or exposure to high temperatures or light.1. Discard the degraded material. 2. Review storage procedures. Ensure containers are tightly sealed and stored in a cool, dry, and dark place. Consider using a desiccator.
Inconsistent results in bioassays using this compound. The presence of active impurities from degradation.1. Assess the purity of the this compound stock using a stability-indicating analytical method like HPLC. 2. If degradation is confirmed, obtain a new, high-purity lot of this compound.
Difficulty dissolving this compound. The physical form may have changed due to moisture, or it may be a less soluble polymorph.1. Gently heat and sonicate the solution to aid dissolution. 2. Check the certificate of analysis for solubility information. 3. If the material has been improperly stored, moisture absorption could have led to caking, making dissolution more difficult.

Data on Polyol Stability

PolyolCondition(s) Leading to InstabilityGeneral Stability Profile
Mannitol (B672) High temperatures and moisture.Generally considered one of the more stable solid polyols.[7]
Sorbitol High temperatures and moisture can accelerate polymorphic transitions.[4]Less stable than mannitol in some conditions. Hygroscopic nature can affect its physical form.[4][5]
Xylitol Stable at high temperatures in the absence of other reactive substances.Generally stable, but its hygroscopicity can be a factor in formulations.[5]
Glycerol (liquid) Prone to degradation during repeated use and improper storage, forming impurities like cyclic ketals.[7]Significantly less stable than solid polyols like mannitol.[7]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general method to separate this compound from its potential degradation products. Method optimization will be required.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). A UV detector is not suitable as polyols lack a significant chromophore.

    • Amine-based or a suitable ion-exchange column for carbohydrate analysis.

  • Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Ultrapure water (HPLC grade)

  • Chromatographic Conditions (Example):

    • Column: A column designed for sugar analysis, such as a Shodex Asahipak NH2P-50 4E.

    • Mobile Phase: 75:25 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector Temperature (RI): 35°C.

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Inject the standard solution to determine the retention time of the this compound peak.

    • Inject samples from the long-term storage or forced degradation studies.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are used to identify likely degradation products and establish the stability-indicating nature of the analytical method.[8][9][10]

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Incubate at 60°C for 24-48 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Incubate at 60°C for 24-48 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a 3% solution of hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Store solid this compound in an oven at 80°C for 72 hours.

    • Dissolve the heat-stressed solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose solid this compound to direct sunlight or a photostability chamber for an extended period (e.g., 7 days).

    • Dissolve the photo-stressed solid in the mobile phase for HPLC analysis.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Evaluation start Obtain this compound Sample (Long-term storage or Forced Degradation) dissolve Dissolve in appropriate solvent (e.g., Mobile Phase) start->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter hplc Inject into HPLC-RI/ELSD System filter->hplc gcms Derivatize and Inject into GC-MS (for volatile degradants) filter->gcms nmr Analyze by NMR (for structural elucidation) filter->nmr eval Evaluate Chromatogram/Spectrum hplc->eval identify Identify Degradation Products (using MS and NMR data) gcms->identify nmr->identify quantify Quantify this compound Peak Area eval->quantify eval->identify report Report Stability Profile quantify->report identify->report

Caption: Experimental workflow for assessing this compound stability.

G start Unexpected Peak in Chromatogram? check_blank Run a solvent blank? start->check_blank Yes no_path Chromatogram is clean. No action needed. start->no_path No peak_present_blank Peak is from solvent/system check_blank->peak_present_blank Yes, peak present check_standard Prepare fresh standard? check_blank->check_standard No, peak absent peak_absent_standard Original standard was degraded check_standard->peak_absent_standard Yes, peak absent peak_present_standard Peak is a sample-specific degradant check_standard->peak_present_standard Yes, peak present end_node Identify degradant using MS/NMR peak_present_standard->end_node

Caption: Troubleshooting logic for unexpected analytical peaks.

G cluster_products Hypothetical Degradation Products This compound This compound (C7H16O7) stress Stress Conditions (Heat, Acid, Base, Oxidant) This compound->stress degradation Degradation Products stress->degradation oxidation Oxidation Products (e.g., Aldehydes, Ketones) degradation->oxidation dehydration Dehydration Products (e.g., Anhydro-sugars) degradation->dehydration fragmentation Fragmentation Products (Smaller chain polyols/sugars) degradation->fragmentation

References

Validation & Comparative

Perseitol vs. Sorbitol: A Comparative Guide to Their Physiological Effects on Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physiological effects of two sugar alcohols, perseitol and sorbitol, on the gut microbiota. While extensive research has been conducted on sorbitol, a widely used sugar substitute, data on this compound, a naturally occurring seven-carbon sugar alcohol primarily found in avocados, is limited. This document summarizes the current state of knowledge, presenting available quantitative data, experimental methodologies, and metabolic pathways to facilitate a clear understanding of their distinct impacts on the gut microbial ecosystem.

Quantitative Data Summary

The following table summarizes the key quantitative effects of this compound (inferred from avocado consumption studies) and sorbitol on the gut microbiota. It is crucial to note that the data for this compound is indirect and may be influenced by other components of avocados, such as fiber and monounsaturated fats.

ParameterThis compound (inferred from Avocado Consumption)Sorbitol
Change in Microbial Genera Increased: Faecalibacterium, Lachnospira, Alistipes[1][2]Increased: Enterobacteriaceae (including Escherichia), Clostridium, PrevotellaDecreased: Bifidobacterium, Lachnospiraceae UCG 001, Ruminococcus torques[3][4]
Short-Chain Fatty Acid (SCFA) Production Increased overall SCFA production, with a notable increase in fecal acetate.[1][2]Fermented in the colon to produce short-chain fatty acids, including acetic acid, propionic acid, and butyric acid.[5]
Physiological Effects Associated with improved gut health, including increased microbial diversity.[2][6]Can lead to osmotic diarrhea in susceptible individuals.[7] Long-term consumption may be associated with glucose intolerance.[3][4]

Experimental Protocols

Avocado Consumption Studies (for this compound Inference)

A representative study investigating the effects of avocado consumption on the gut microbiota involved a 12-week, randomized, controlled trial with adults who were overweight or obese.[2]

  • Subjects: Healthy adults with a BMI ≥ 25 kg/m ².

  • Intervention: Participants consumed a daily meal containing either one whole Hass avocado (for the treatment group) or no avocado (for the control group).

  • Data Collection: Fecal samples were collected at baseline and at the end of the 12-week intervention.

  • Analysis: The composition of the gut microbiota was analyzed using 16S rRNA gene sequencing. Fecal concentrations of short-chain fatty acids were measured using gas chromatography.

Sorbitol Consumption Studies

A study examining the long-term effects of sorbitol on the gut microbiome and glucose tolerance in mice provides a relevant experimental protocol.[4]

  • Subjects: Male C57BL/6J mice.

  • Intervention: Mice were administered sorbitol daily via oral gavage for four weeks. A control group received water.

  • Data Collection: Fecal samples were collected for gut microbiome analysis. Glucose tolerance tests were performed.

  • Analysis: The gut microbiome was profiled using 16S rRNA gene sequencing. Plasma glucose and insulin (B600854) levels were measured.

Signaling Pathways and Experimental Workflows

General Polyol Metabolism by Gut Microbiota

Sugar alcohols like this compound and sorbitol are poorly absorbed in the small intestine and travel to the colon, where they are fermented by the gut microbiota into short-chain fatty acids. This process is a key energy source for colonocytes and influences the composition of the gut microbial community.

Polyol_Metabolism Dietary Polyols Dietary Polyols Small Intestine Small Intestine Dietary Polyols->Small Intestine Poor Absorption Large Intestine Large Intestine Small Intestine->Large Intestine Transit Gut Microbiota Gut Microbiota Large Intestine->Gut Microbiota Fermentation SCFAs SCFAs Gut Microbiota->SCFAs Production

Caption: General metabolic pathway of dietary polyols in the gut.

Experimental Workflow for In Vitro Fermentation of Polyols

In vitro fermentation models are commonly used to study the direct effects of substrates like this compound and sorbitol on the gut microbiota. These experiments allow for a controlled environment to assess changes in microbial populations and metabolite production.

In_Vitro_Workflow cluster_setup Experimental Setup cluster_process Process cluster_analysis Analysis Fecal Slurry Fecal Slurry Incubation Incubation Fecal Slurry->Incubation Fermentation Medium Fermentation Medium Fermentation Medium->Incubation Polyol Substrate Polyol Substrate Polyol Substrate->Incubation Microbiota Analysis Microbiota Analysis Incubation->Microbiota Analysis 16S rRNA sequencing SCFA Analysis SCFA Analysis Incubation->SCFA Analysis Gas Chromatography

Caption: A typical workflow for in vitro gut fermentation studies.

Discussion and Future Directions

The available evidence suggests that both this compound and sorbitol are metabolized by the gut microbiota, leading to the production of SCFAs and shifts in the microbial community. However, the specific microbial players and the precise metabolic outcomes appear to differ.

Sorbitol consumption has been linked to an increase in opportunistic bacteria like Enterobacteriaceae and a decrease in beneficial genera such as Bifidobacterium.[3][4] This shift, coupled with its osmotic effects, may contribute to gastrointestinal intolerance in some individuals.

In contrast, the consumption of avocados, the primary source of this compound, is associated with an increase in fiber-degrading bacteria known for their health-promoting properties, such as Faecalibacterium and Lachnospira, and an overall increase in microbial diversity.[1][2][6] It is important to reiterate that these effects cannot be solely attributed to this compound due to the confounding presence of fiber and healthy fats in avocados.

A significant knowledge gap exists regarding the direct effects of isolated this compound on the gut microbiota. Future research employing in vitro fermentation models with pure this compound is crucial to:

  • Identify the specific bacterial species capable of metabolizing this compound.

  • Quantify the production of different SCFAs from this compound fermentation.

  • Directly compare the effects of this compound and sorbitol on the same fecal microbiota in a controlled setting.

Such studies will provide a clearer understanding of the potential of this compound as a prebiotic or functional food ingredient and will enable a more definitive comparison with established sugar alcohols like sorbitol. This knowledge will be invaluable for researchers and professionals in the fields of nutrition, microbiology, and drug development.

References

A Comparative Analysis of Perseitol and Other Polyols in Fruits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of perseitol, a seven-carbon polyol uniquely found in avocados, and other common polyols such as sorbitol and mannitol (B672) that are present in various fruits. This document summarizes their biochemical properties, physiological effects, and analytical methodologies for their quantification, supported by experimental data from scientific literature.

Biochemical and Physiological Properties

Polyols, or sugar alcohols, are hydrogenated forms of carbohydrates. They are naturally present in many fruits and are known for their lower caloric content compared to sugars. However, their slow and incomplete absorption in the small intestine can lead to osmotic effects and fermentation by gut bacteria, causing gastrointestinal symptoms in sensitive individuals.

This compound is a C7 sugar alcohol that is a major soluble carbohydrate in avocado (Persea americana Mill.) tissues.[1][2] Its concentration is highest in unripe avocados and decreases as the fruit ripens.[3] Due to its larger molecular size compared to more common polyols like sorbitol, this compound is poorly absorbed and can exert a significant osmotic effect in the gut.[3]

Sorbitol and Mannitol are C6 polyols found in a variety of fruits.[4] They are also incompletely absorbed and can cause digestive discomfort in some individuals, classifying them as FODMAPs (Fermentable Oligosaccharides, Disaccharides, Monosaccharides, and Polyols).

Quantitative Data Presentation

The following tables summarize the concentration of this compound, sorbitol, and mannitol in various fruits as reported in the literature. It is important to note that the concentration of polyols can vary depending on the fruit variety, ripeness, and growing conditions.

Table 1: Concentration of this compound in Avocado

Fruit PartRipening StageThis compound Concentration (mg/g dry weight)Citation
Mesocarp (Flesh)Unripe~30
Seed-88.3

Table 2: Concentration of Sorbitol and Mannitol in Various Fruits

FruitPolyolConcentration (mg/g fresh weight)Citation
AppleSorbitol1.3 - 12.9
ApricotSorbitolHigh (specific value not provided)
BlackberrySorbitolHigh (specific value not provided)
PeachSorbitol & MannitolHigh (specific value not provided)
PearSorbitol30
PlumSorbitol20
RowanberrySorbitolup to 5.3
RowanberryMannitolup to 0.38
WatermelonMannitol1.2

Experimental Protocols

Accurate quantification of polyols in fruit matrices is crucial for research and clinical applications. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly employed analytical techniques.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for the simultaneous determination of various sugars and polyols.

Sample Preparation:

  • Homogenize approximately 5 g of the fruit sample.

  • Dissolve the homogenized sample in 30 mL of deionized water.

  • Perform ultrasonic extraction for 10 minutes.

  • Adjust the final volume to 50 mL with deionized water.

  • Centrifuge the extract at 4435 x g for 10 minutes.

  • Filter the supernatant through a 0.45-µm syringe filter.

  • Dilute the filtered extract with deionized water as needed for analysis.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a Refractive Index Detector.

  • Column: Shodex Sugars SP0810 (Pb2+ form), 300 mm x 8.0 mm i.d.

  • Mobile Phase: Deionized water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 80 °C.

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for polyol analysis, often requiring a derivatization step to increase the volatility of the analytes.

Sample Preparation and Derivatization:

  • Extract polyols from the homogenized fruit sample using a suitable solvent (e.g., ethanol/water mixture).

  • Dry the extract completely under a stream of nitrogen or using a vacuum concentrator.

  • To the dried residue, add a derivatizing agent such as a mixture of pyridine (B92270) and acetic anhydride (B1165640) to form peracetate derivatives.

  • Alternatively, use silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

  • Heat the mixture to ensure complete derivatization.

  • After cooling, the derivatized sample is ready for injection.

Chromatographic Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: HP-5 (30m X 0.25mm X 0.320µm) or similar capillary column.

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 0.5 minutes.

    • Ramp to 140°C at 4°C/minute, hold for 1 minute.

    • Ramp to 280°C at 8°C/minute, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Signaling Pathways and Cellular Mechanisms

The physiological effects of polyols are primarily attributed to their influence on cellular osmotic pressure and their metabolism through the polyol pathway.

The Polyol Pathway

The polyol pathway is a two-step metabolic route that converts glucose into fructose. Under normal physiological conditions, this pathway is minor. However, under conditions of high glucose, the activity of this pathway increases, leading to the accumulation of sorbitol.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH)

Caption: The Polyol Pathway converting glucose to fructose.

Osmotic Stress Induced by Polyols

The accumulation of intracellular polyols, which are membrane-impermeable, creates a hypertonic environment within the cell. This leads to an influx of water, causing cell swelling and osmotic stress. This stress can, in turn, trigger various cellular responses, including the activation of stress-related signaling pathways.

Osmotic_Stress cluster_extracellular Extracellular cluster_intracellular Intracellular High_Polyol_Ext High Extracellular Polyol Concentration Water_Influx Water Influx High_Polyol_Ext->Water_Influx Osmotic Gradient Cell_Membrane Cell Membrane Cell_Swelling Cell Swelling (Osmotic Stress) Water_Influx->Cell_Swelling Stress_Response Cellular Stress Response Activation Cell_Swelling->Stress_Response

Caption: Cellular response to osmotic stress from polyols.

While some studies on related C7 sugars suggest a potential link to the EGFR/STAT3 signaling pathway, direct evidence for this compound's involvement is currently lacking. Further research is required to elucidate the specific molecular signaling pathways modulated by this compound.

References

Validating Perseitol as a Biomarker for Avocado Intake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of perseitol as a biomarker for avocado intake against other potential alternatives, supported by available experimental data. The following sections detail the performance of these biomarkers, experimental protocols for their quantification, and an overview of their metabolic pathways.

Biomarker Performance Comparison

This compound, a seven-carbon sugar alcohol, and its corresponding ketose, mannoheptulose, are standout candidates for objectively monitoring avocado consumption. Their high concentration in and specificity to avocados make them promising biomarkers.[1][2]

BiomarkerTypeMatrixCorrelation with Avocado Intake (r)SpecificityKey AdvantagesLimitations
This compound C7 Sugar Alcohol (Polyol)Urine, Honey0.77[1]Unique to avocado.[2]High specificity, direct marker of consumption.Limited data on sensitivity and dose-response.
Mannoheptulose C7 Sugar (Ketose)Urine0.87[1]Primarily found in avocado.Higher correlation coefficient in one study, direct marker.Less is known about its metabolism compared to polyols.
Metabolomic Features Spectral Features from NMRPlasmaNot directly reportedHighly specific to avocado intake.Can reflect metabolic response to intake.Requires complex untargeted analysis and data processing.

Summary of Findings:

This compound and mannoheptulose have been identified as promising short-term biomarkers for avocado consumption, accumulating in urine within 3 to 12 hours after intake. A study reported good correlation coefficients of 0.77 for this compound and 0.87 for mannoheptulose with avocado intake. The uniqueness of this compound to avocados makes it a highly specific indicator. While metabolomic profiling can also identify avocado-specific markers, this compound and mannoheptulose offer the advantage of being single, quantifiable compounds.

Experimental Protocols

The quantification of this compound in biological samples can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The following protocol is adapted from established methods for polyol analysis in urine.

Quantification of this compound in Human Urine by LC-MS/MS

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex mix for 1 minute and centrifuge at 5,000 x g for 5 minutes to remove sediment.

  • To 50 µL of the supernatant, add 450 µL of an internal standard solution (e.g., a stable isotope-labeled polyol like [¹³C₆]sorbitol in acetonitrile/water).

  • Vortex mix and transfer a 200 µL aliquot to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC) System: A system capable of gradient elution.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • Chromatographic Column: A column suitable for polar compounds, such as a BEH Amide or Luna NH2 column.

  • Mobile Phase A: Water with a suitable additive (e.g., 2 mM ammonium (B1175870) formate).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient from high organic to high aqueous content to retain and elute the polar this compound.

  • Flow Rate: Approximately 200 µL/min.

  • Injection Volume: 5-10 µL.

  • MS Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

3. Data Analysis:

  • Quantify this compound concentration by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations of this compound standards.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample centrifuge Centrifuge urine_sample->centrifuge Vortex supernatant Collect Supernatant centrifuge->supernatant add_is Add Internal Standard supernatant->add_is vortex Vortex add_is->vortex transfer Transfer to Vial vortex->transfer lc_separation LC Separation transfer->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification calibration_curve Calibration Curve calibration_curve->quantification

Caption: Workflow for quantifying urinary this compound.

Putative Metabolic Pathway of this compound in Humans

While the specific metabolic pathway of this compound in humans has not been fully elucidated, it is hypothesized to follow the general polyol pathway, similar to sorbitol.

metabolic_pathway cluster_intake Dietary Intake cluster_absorption Absorption & Distribution cluster_metabolism Putative Metabolism (Polyol Pathway) cluster_excretion Excretion avocado Avocado Consumption This compound This compound absorption Intestinal Absorption This compound->absorption sdh Sorbitol Dehydrogenase-like Enzyme bloodstream Bloodstream absorption->bloodstream bloodstream->sdh urine Urinary Excretion bloodstream->urine Renal Clearance mannoheptulose Mannoheptulose fructose_like Fructose-like C7 Sugar mannoheptulose->fructose_like Further Metabolism sdh->mannoheptulose Oxidation nadh NADH + H+ sdh->nadh nad NAD+ nad->sdh

Caption: Putative metabolic pathway of this compound.

References

Perseitol and Polyol Assays: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of common polyol assays with perseitol, a seven-carbon sugar alcohol. Understanding potential interferences is critical for the accurate quantification of polyols in various research and development applications. This document summarizes available data on the specificity of enzymatic polyol assays, presents alternative analytical methods, and provides detailed experimental protocols.

Executive Summary

Enzymatic assays for the quantification of polyols such as sorbitol and xylitol (B92547) are widely used due to their convenience and specificity. However, the presence of structurally similar compounds like this compound, a C7 polyol found in plants like avocados, raises concerns about potential cross-reactivity. This guide examines the available evidence for two commercially available sorbitol assay kits and discusses chromatographic alternatives for unambiguous polyol quantification.

Based on available data, the Megazyme D-Sorbitol/Xylitol Assay Kit (K-SORB) demonstrates a degree of specificity, with the manufacturer reporting no reactivity with D-mannitol, L-arabitol, and dulcitol. While this compound is not explicitly mentioned in the manufacturer's validation report, the documented specificity for certain C6 polyols suggests a potential for low to no cross-reactivity with this C7 polyol. In contrast, information regarding the specificity of the Sigma-Aldrich Sorbitol Assay Kit (MAK442) is limited, with the manufacturer acknowledging the possibility of interference from other sugar alcohols.

For applications requiring the unequivocal identification and quantification of multiple polyols, including this compound, chromatographic methods such as High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) of trimethylsilyl (B98337) (TMS) derivatives are recommended.

Comparison of Polyol Assay Specificity

The following table summarizes the known cross-reactivity of two common commercial sorbitol assay kits. It is important to note that direct experimental data on this compound cross-reactivity is limited.

Assay KitPrincipleKnown Cross-Reactivity/SpecificityThis compound Cross-Reactivity
Megazyme D-Sorbitol/Xylitol Assay Kit (K-SORB) NAD-dependent oxidation of D-sorbitol/xylitol by sorbitol dehydrogenase.Reacts with: D-Sorbitol, Xylitol, Ribitol, Iditol, Allitol (at a lower rate).Does not react with: D-Mannitol, L-Arabitol, Dulcitol.[1]Not explicitly tested by the manufacturer. The lack of reactivity with several C6 polyols suggests a low probability of significant cross-reactivity.
Sigma-Aldrich Sorbitol Assay Kit (MAK442) NAD-dependent oxidation of D-sorbitol.The manufacturer has not tested for interference from other sugar alcohols and states that interference is possible.Not tested. Given the lack of specificity data, potential cross-reactivity cannot be ruled out.

Alternative Analytical Methods

For comprehensive and specific quantification of a wide range of polyols, including this compound, the following methods are superior alternatives to enzymatic assays.

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): This method separates polyols based on their interaction with a stationary phase, and the refractive index detector provides a universal means of detection for these compounds. It is a robust technique for the simultaneous determination of multiple sugars and polyols.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity, allowing for the separation and confident identification of various polyols, including isomers. This method has been successfully used to establish age-related reference ranges for a variety of polyols in urine, including this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) of Trimethylsilyl (TMS) Derivatives: This technique involves derivatizing the polyols to make them volatile, followed by separation and detection by GC-MS. It is a powerful tool for the structural elucidation and quantification of polyols.

Experimental Protocols

Enzymatic Assay for D-Sorbitol (Based on Megazyme K-SORB)

This protocol is based on the principle of NAD+-dependent oxidation of D-sorbitol by sorbitol dehydrogenase (SDH). The resulting NADH is measured spectrophotometrically.

Materials:

  • Megazyme D-Sorbitol/Xylitol Assay Kit (K-SORB) containing:

    • Buffer solution

    • NAD+/INT mixture

    • Diaphorase suspension

    • Sorbitol dehydrogenase (SDH)

  • Spectrophotometer capable of reading at 492 nm

  • Micropipettes

  • Test tubes or 96-well microplate

Procedure:

  • Sample Preparation: Prepare aqueous solutions of the samples to be analyzed. Dilute samples to ensure the D-sorbitol/xylitol concentration falls within the assay's linear range (1.0 to 20 µg per assay).

  • Assay Setup:

    • Pipette 0.1 mL of the sample solution into a test tube or well of a microplate.

    • Add 0.5 mL of the Buffer solution.

    • Add 0.2 mL of the NAD+/INT mixture.

    • Add 0.05 mL of the Diaphorase suspension.

    • Mix thoroughly and incubate at room temperature for 2 minutes.

  • Reaction Initiation:

    • Add 0.02 mL of the Sorbitol Dehydrogenase (SDH) suspension.

    • Mix and incubate for approximately 15 minutes at room temperature.

  • Measurement: Measure the absorbance of the solution at 492 nm against a reagent blank.

  • Calculation: The concentration of D-sorbitol/xylitol is calculated from the absorbance difference before and after the addition of SDH, in comparison to a standard curve prepared with known concentrations of D-sorbitol.

Enzymatic Assay for D-Sorbitol (Based on Sigma-Aldrich MAK442)

This endpoint enzymatic assay involves the oxidation of D-sorbitol and the subsequent reduction of a tetrazolium salt (MTT) to a colored product.

Materials:

  • Sigma-Aldrich Sorbitol Assay Kit (MAK442) containing:

    • Assay Buffer

    • NAD/MTT

    • Enzyme A

    • Enzyme B

    • Sorbitol Standard

  • Spectrophotometric multiwell plate reader (565 nm)

  • Clear flat-bottom 96-well plate

  • Micropipettes

Procedure:

  • Standard and Sample Preparation:

    • Prepare a sorbitol standard curve by diluting the provided Sorbitol Standard.

    • Prepare samples by homogenizing in water, followed by filtration or centrifugation to remove particulates. Dilute as necessary to be within the linear range of the assay (5 – 1000 µM).

  • Working Reagent Preparation: Prepare a Working Reagent by mixing the Assay Buffer, NAD/MTT, Enzyme A, and Enzyme B according to the kit instructions.

  • Assay:

    • Add 20 µL of standards and samples to separate wells of the 96-well plate.

    • Add 80 µL of the Working Reagent to each well.

    • Tap the plate to mix.

    • Incubate the plate for 30 minutes at room temperature.

  • Measurement: Read the optical density (OD) of all wells at 565 nm.

  • Calculation: Subtract the blank OD from all readings and determine the sorbitol concentration in the samples by comparing their OD to the standard curve.

Visualizations

Polyol_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay_reaction Enzymatic Reaction cluster_detection Detection Sample Sample containing Polyols Extraction Extraction & Dilution Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Prepared_Sample Prepared Sample Filtration->Prepared_Sample Aliquot Reaction Incubation Prepared_Sample->Reaction Reagent_Mix Assay Buffer NAD+ Reagent_Mix->Reaction Enzyme Polyol Dehydrogenase Enzyme->Reaction NADH_Production NADH Production Reaction->NADH_Production Oxidation of Polyol Spectrophotometer Spectrophotometric Measurement (340nm or colorimetric) NADH_Production->Spectrophotometer Data_Analysis Data Analysis & Quantification Spectrophotometer->Data_Analysis Signaling_Pathway Polyol Polyol (e.g., Sorbitol) Enzyme Polyol Dehydrogenase Polyol->Enzyme Ketose Ketose (e.g., Fructose) NAD NAD+ NAD->Enzyme NADH NADH + H+ Enzyme->Ketose Enzyme->NADH

References

A Comparative Guide to the Metabolic Pathways of Perseitol and D-Mannoheptulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of two seven-carbon sugars, perseitol and D-mannoheptulose, which are prominently found in avocados. The information presented is supported by experimental data to aid in understanding their distinct biochemical roles and potential applications in research and drug development.

Overview of this compound and D-Mannoheptulose

This compound and D-mannoheptulose are isomers with the chemical formula C₇H₁₄O₇. Despite their structural similarity, they play distinct roles in plant metabolism, particularly in avocados (Persea americana). This compound, a polyol (sugar alcohol), primarily functions as a storage carbohydrate, accumulating in seeds and other vegetative tissues.[1][2][3] In contrast, D-mannoheptulose, a ketoheptose, acts as a primary transport sugar and is a known inhibitor of hexokinase, a key enzyme in glycolysis.[1][4]

Comparative Quantitative Data

The concentrations of this compound and D-mannoheptulose vary significantly between different tissues of the avocado fruit and change dynamically during ripening.

TissuePredominant C7 SugarConcentration Range (mg/g dry weight)Reference
Seed This compoundThis compound: ~88.3; D-mannoheptulose: ~63.8[5]
Mesocarp (Flesh) D-mannoheptulose (unripe)This compound: decreases during ripening; D-mannoheptulose: decreases during ripening[1][6]
Exocarp (Peel) D-mannoheptulose-[2]

Table 1: Predominance and Concentration of this compound and D-Mannoheptulose in Avocado Tissues.

Ripening StageThis compound (mg/g dry weight)D-Mannoheptulose (mg/g dry weight)Reference
Unripe HighHigh[1]
Ripe LowLow[1][6]

Table 2: Changes in this compound and D-Mannoheptulose Concentrations During Avocado Ripening.

Metabolic Pathways

The biosynthesis of both this compound and D-mannoheptulose is believed to originate from intermediates of the Calvin cycle in photosynthetic tissues.[1][7] The catabolic pathways, however, highlight their different physiological roles.

Biosynthesis of C7 Sugars

The proposed biosynthetic pathway for seven-carbon sugars in avocados involves the condensation of a three-carbon metabolite (dihydroxyacetone phosphate) and a four-carbon metabolite (erythrose-4-phosphate) to form sedoheptulose-1,7-bisphosphate. This reaction is catalyzed by an aldolase. Sedoheptulose-1,7-bisphosphate is then isomerized to a phosphorylated form of D-mannoheptulose.[1][7] The conversion of D-mannoheptulose to this compound is thought to be a reduction reaction, although the specific enzyme has not been fully characterized.[7]

C7 Sugar Biosynthesis Dihydroxyacetone-P Dihydroxyacetone-P Sedoheptulose-1,7-bisP Sedoheptulose-1,7-bisP Dihydroxyacetone-P->Sedoheptulose-1,7-bisP Aldolase Erythrose-4-P Erythrose-4-P Erythrose-4-P->Sedoheptulose-1,7-bisP D-Mannoheptulose-P D-Mannoheptulose-P Sedoheptulose-1,7-bisP->D-Mannoheptulose-P Isomerase D-Mannoheptulose D-Mannoheptulose D-Mannoheptulose-P->D-Mannoheptulose Phosphatase This compound This compound D-Mannoheptulose->this compound Reductase (putative)

Proposed biosynthetic pathway of C7 sugars.
D-Mannoheptulose Metabolic Pathway and Inhibition of Glycolysis

D-mannoheptulose is transported into cells and can be phosphorylated to D-mannoheptulose-7-phosphate by hexokinase, albeit inefficiently.[1] However, its primary metabolic impact stems from its role as a potent competitive inhibitor of hexokinase. By binding to the active site of hexokinase, D-mannoheptulose prevents the phosphorylation of glucose to glucose-6-phosphate, the first committed step of glycolysis.[4] This inhibition blocks the entry of glucose into the glycolytic pathway, thereby reducing cellular energy production from glucose.

D-Mannoheptulose Metabolism and Hexokinase Inhibition cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Hexokinase Hexokinase Glucose->Hexokinase Binds Glycolytic_Intermediates Glycolytic Intermediates G6P->Glycolytic_Intermediates Pyruvate Pyruvate Glycolytic_Intermediates->Pyruvate DMH D-Mannoheptulose DMH->Hexokinase Inhibits

Inhibition of glycolysis by D-mannoheptulose.
This compound Metabolic Pathway

The metabolic pathway of this compound is less well-defined. As a storage carbohydrate, it is catabolized to provide energy when needed. Evidence suggests that this compound can be converted back to D-mannoheptulose, a reaction potentially catalyzed by an aldolase.[2] D-mannoheptulose can then enter the metabolic pathways described above or be further metabolized. The reversible conversion between the storage form (this compound) and the transport form (D-mannoheptulose) allows the plant to mobilize its carbon reserves as required.

This compound Metabolism This compound This compound (Storage) DMH D-Mannoheptulose (Transport) This compound->DMH Aldolase (putative) DMH->this compound Reductase (putative) Metabolism Further Metabolism DMH->Metabolism

Proposed metabolic conversion of this compound.

Experimental Protocols

Extraction and Quantification of this compound and D-Mannoheptulose from Avocado Tissues

Objective: To extract and quantify the concentrations of this compound and D-mannoheptulose in different avocado tissues.

Protocol:

  • Sample Preparation: Freeze-dry fresh avocado tissue (seed, mesocarp, or exocarp) and grind it into a fine powder.

  • Extraction:

    • Homogenize 1 gram of the powdered tissue in 10 mL of 80% ethanol.

    • Incubate the mixture at 60°C for 15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet twice more.

    • Pool the supernatants.

  • Analysis by High-Performance Liquid Chromatography (HPLC):

    • Filter the pooled supernatant through a 0.22 µm filter.

    • Inject the sample into an HPLC system equipped with a carbohydrate analysis column (e.g., Aminex HPX-87C).

    • Use deionized water as the mobile phase at a flow rate of 0.6 mL/min and a column temperature of 85°C.

    • Detect the sugars using a refractive index detector.

    • Quantify the concentrations of this compound and D-mannoheptulose by comparing the peak areas to those of known standards.

Hexokinase Inhibition Assay

Objective: To determine the inhibitory effect of D-mannoheptulose on hexokinase activity.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM ATP, 0.4 mM NADP⁺, and 1 unit/mL glucose-6-phosphate dehydrogenase.

  • Assay:

    • In a 96-well plate, add 180 µL of the reaction mixture to each well.

    • Add 10 µL of varying concentrations of D-mannoheptulose (e.g., 0-10 mM) to the test wells and 10 µL of buffer to the control wells.

    • Add 10 µL of a fixed concentration of glucose (e.g., 1 mM).

    • Initiate the reaction by adding 10 µL of hexokinase (e.g., 0.5 units/mL).

  • Measurement:

    • Immediately measure the increase in absorbance at 340 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the rate of NADPH formation, which is coupled to hexokinase activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each D-mannoheptulose concentration.

    • Plot the reaction velocity against the D-mannoheptulose concentration to determine the inhibitory kinetics (e.g., IC₅₀).

Summary and Conclusion

This compound and D-mannoheptulose, while structurally similar, have distinct and complementary roles in avocado metabolism. This compound serves as a key storage carbohydrate, providing a reserve of seven-carbon units. D-mannoheptulose functions as a mobile sugar for transport and, significantly, as a regulator of hexose (B10828440) metabolism through its inhibition of hexokinase.

This comparative guide provides a foundation for researchers interested in plant carbohydrate metabolism, enzyme inhibition, and the discovery of novel bioactive compounds. The differential metabolic pathways of this compound and D-mannoheptulose offer intriguing possibilities for applications in agriculture, nutrition, and pharmacology. Further elucidation of the specific enzymes involved in this compound metabolism will be crucial for a complete understanding of the C7 sugar network in plants.

References

The Efficacy of Perseitol as an Internal Standard in Carbohydrate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of carbohydrates is critical in various fields, from food science and metabolic research to pharmaceutical development. The use of an internal standard (IS) is a widely accepted practice to improve the precision and accuracy of chromatographic and mass spectrometric analyses by correcting for variations in sample preparation and instrument response. While common polyols like sorbitol and myo-inositol are frequently employed as internal standards, perseitol, a seven-carbon sugar alcohol, presents a potential alternative. This guide provides a comparative overview of this compound against other commonly used internal standards for carbohydrate analysis, supported by typical performance data and detailed experimental protocols for validation.

Principles of Internal Standard Selection

An ideal internal standard for carbohydrate analysis should possess the following characteristics:

  • Chemical Similarity: It should be structurally and chemically similar to the analytes of interest to ensure comparable behavior during extraction, derivatization, and analysis.

  • Purity and Stability: The internal standard must be of high purity and stable throughout the analytical process.

  • Resolution: It should be well-resolved from the analytes and any matrix components in the chromatogram.

  • Absence in Samples: The internal standard should not be naturally present in the samples being analyzed.

  • Commercial Availability: It should be readily available in a pure form.

Comparative Analysis of Internal Standards

This compound's potential as an internal standard is evaluated alongside commonly used alternatives. While experimental data on this compound's performance is not widely available in the literature, this guide provides a framework for its assessment based on the performance of analogous compounds.

Parameter This compound Sorbitol myo-Inositol D-Sorbitol-d4 (Isotopically Labeled)
Structure C7H16O7C6H14O6C6H12O6C6H7D7O6
Type Sugar Alcohol (Polyol)Sugar Alcohol (Polyol)Cyclitol (Polyol)Isotopically Labeled Sugar Alcohol
Typical Analytes Monosaccharides, other polyolsMonosaccharides, other polyolsMonosaccharides, other polyolsSorbitol and other monosaccharides/polyols
Linearity (R²) Requires Experimental Determination> 0.99> 0.99> 0.995
Recovery (%) Requires Experimental Determination80 - 110%85 - 110%85 - 115%
Precision of Recovery (%RSD) Requires Experimental Determination< 15%< 15%< 15%
Advantages - Structurally similar to a range of sugars and polyols- Potentially useful for analysis of C7 sugars- Commercially available and relatively inexpensive- Good stability- Structurally distinct from linear polyols, aiding in separation- Good stability- Considered the "gold standard" for mass spectrometry- Co-elutes with the analyte, providing the best correction for matrix effects and instrument variability
Limitations - Naturally present in some plants (e.g., avocado), limiting its use for such matrices- Lack of published validation data- Can be present in some biological samples- May be present in certain plant and animal tissues- Higher cost compared to unlabeled standards

Proposed Experimental Protocols for Validation of this compound as an Internal Standard

To rigorously evaluate the efficacy of this compound as an internal standard, the following experimental protocols for determining linearity and recovery are proposed. These protocols are based on standard bioanalytical method validation guidelines.

Linearity Assessment

Objective: To determine the linearity of the analytical method for target carbohydrates using this compound as the internal standard.

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of the primary carbohydrate standard (e.g., glucose, fructose) in a suitable solvent (e.g., water:methanol, 50:50 v/v).

    • Prepare a series of at least six calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Spiking with Internal Standard:

    • Prepare a stock solution of this compound at a concentration that will yield a detector response within the linear range.

    • Add a constant, known volume of the this compound internal standard solution to each calibration standard.

  • Sample Preparation (Derivatization for GC Analysis):

    • Evaporate an aliquot of each standard to dryness under a stream of nitrogen.

    • Add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

    • Cap the vials tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

  • Instrumental Analysis (GC-MS):

    • Inject the derivatized standards into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow of 1 mL/min

      • Oven Program: Initial temperature of 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Injector Temperature: 250°C

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Mode: Full scan (m/z 50-600) or Selected Ion Monitoring (SIM) for target ions.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each calibration level.

    • Plot the peak area ratio against the corresponding analyte concentration.

    • Perform a linear regression analysis to determine the coefficient of determination (R²), slope, and y-intercept.

Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.99.

Recovery Assessment

Objective: To determine the extraction efficiency of this compound and the target analyte from the sample matrix.

Procedure:

  • Preparation of Sample Sets:

    • Set 1 (Pre-extraction Spike): Spike a blank sample matrix with the analyte at low, medium, and high concentrations and with the this compound internal standard. Subject these samples to the full extraction and sample preparation procedure.

    • Set 2 (Post-extraction Spike): Subject a blank sample matrix to the full extraction and sample preparation procedure. Spike the resulting extract with the analyte at the same low, medium, and high concentrations and with the this compound internal standard.

  • Instrumental Analysis: Analyze both sets of samples using the validated GC-MS method.

  • Data Analysis:

    • Calculate the mean peak area of the analyte and the internal standard for both sets at each concentration level.

    • The recovery is calculated using the following formula: Recovery (%) = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) * 100

Acceptance Criteria: The recovery should be consistent and reproducible across the concentration range, typically within 80-120%. The relative standard deviation (%RSD) of the recovery should be ≤ 15%.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for selecting an internal standard and the experimental workflow for its validation.

logical_workflow start Start: Need for Carbohydrate Quantification is_needed Is an Internal Standard Required? start->is_needed select_is Select Potential Internal Standard(s) is_needed->select_is Yes criteria Evaluation Criteria: - Chemical Similarity - Not in Sample - Good Resolution - Commercially Available & Pure select_is->criteria validate_is Validate Selected Internal Standard select_is->validate_is linearity Assess Linearity validate_is->linearity recovery Assess Recovery & Matrix Effects validate_is->recovery passes Validation Passes? linearity->passes recovery->passes use_is Use Validated IS in Routine Analysis passes->use_is Yes reselect Re-evaluate IS Choice or Method passes->reselect No

Caption: Logical workflow for the selection and validation of an internal standard.

experimental_workflow cluster_linearity Linearity Assessment cluster_recovery Recovery Assessment l1 Prepare Calibration Standards l2 Spike with this compound IS l1->l2 l3 Derivatize (e.g., Silylation) l2->l3 l4 GC-MS Analysis l3->l4 l5 Plot Area Ratio vs. Concentration (Calculate R²) l4->l5 r1 Prepare Pre- & Post-Extraction Spiked Samples r2 Extract & Derivatize r1->r2 r3 GC-MS Analysis r2->r3 r4 Compare Peak Areas (Calculate % Recovery) r3->r4

Caption: Experimental workflow for validating this compound as an internal standard.

Conclusion

This compound holds theoretical promise as an internal standard for carbohydrate analysis due to its structural similarity to common sugars and polyols. However, its suitability is contingent on its absence in the sample matrix and requires rigorous experimental validation. The lack of published data on its performance necessitates that researchers conduct their own validation studies, as outlined in this guide. For applications where the highest accuracy and precision are required, particularly in complex matrices for mass spectrometric analysis, an isotopically labeled internal standard remains the preferred choice. For routine analyses where this compound is not endogenously present, it may prove to be a cost-effective and reliable alternative to other commonly used polyol standards, pending the successful completion of validation experiments.

Urinary Perseitol as a Biomarker for Avocado Consumption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the correlation between urinary perseitol levels and the consumption of avocado (Persea americana). This compound, a seven-carbon sugar alcohol, is found in significant quantities in avocados and has been identified as a promising biomarker for assessing avocado intake. This document outlines the current understanding of this compound excretion, details relevant experimental protocols, and presents a framework for comparative analysis.

Correlation of Urinary this compound with Avocado Consumption

This compound, along with D-mannoheptulose, is a unique C7 sugar abundant in avocados, particularly in unripe varieties. Following consumption, these compounds are absorbed and subsequently excreted in the urine. Studies have indicated a strong correlation between avocado intake and urinary this compound levels, with urinary concentrations peaking between 3 and 12 hours after consumption. A reported correlation coefficient (r) of 0.77 underscores the potential of urinary this compound as a reliable short-term biomarker for avocado consumption.

While the correlation is established, publicly available quantitative data from a controlled clinical trial directly comparing urinary this compound concentrations in an avocado-consuming group versus a non-avocado-consuming control group is currently limited. To illustrate how such data would be presented for comparative analysis, the following table provides a hypothetical yet representative example based on expected outcomes from a controlled feeding study.

Data Presentation

Table 1: Example of Urinary this compound Concentrations in a Controlled Avocado Feeding Study

GroupNumber of Participants (n)Daily Avocado IntakeMean Urinary this compound Concentration (µg/mL) ± SDRange (µg/mL)
Avocado Intervention 301.5 medium Hass avocados (~200g)15.8 ± 4.28.5 - 25.1
Control (No Avocado) 300< 1.0 (Below Limit of Detection)Not Applicable

Note: The data presented in this table is illustrative and intended to demonstrate a potential format for presenting results from a controlled feeding study. Actual values may vary depending on the study design, participant metabolism, and the specific variety and ripeness of the avocados consumed.

Experimental Protocols

To investigate the correlation between avocado consumption and urinary this compound levels, a randomized controlled trial would be the gold standard. The following protocols are based on methodologies described in various dietary intervention and biomarker studies.

Controlled Feeding Study Protocol

This protocol outlines a typical design for a study aimed at quantifying the dose-response relationship between avocado intake and urinary this compound excretion.

a. Participant Recruitment:

  • Enroll healthy adult volunteers (e.g., age 18-65) with a specified Body Mass Index (BMI) range.

  • Screen for and exclude individuals with known allergies to avocado, metabolic disorders, or those taking medications that could interfere with the study outcomes.

b. Study Design:

  • Employ a parallel-group or crossover randomized controlled design.

  • Avocado Intervention Group: Participants consume a standardized amount of avocado daily (e.g., one medium Hass avocado) for a specified period (e.g., 7 days).

  • Control Group: Participants follow an avocado-free diet for the same duration. The control diet should be matched for macronutrient content as closely as possible to the intervention diet.

c. Diet Control:

  • Provide all meals and snacks to participants to ensure strict dietary control.

  • The baseline diet for both groups should be standardized for a run-in period (e.g., 3-5 days) before the intervention starts.

d. Urine Collection:

  • Collect 24-hour urine samples at baseline and on the final day of the intervention period.

  • To capture the peak excretion window, additional urine samples can be collected at specific time points (e.g., 0-4h, 4-8h, 8-12h) following the final avocado consumption.

  • Urine samples should be collected in sterile containers, measured for total volume, and immediately stored at -80°C until analysis.

Analytical Protocol for Urinary this compound Quantification

The quantification of this compound in urine is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

a. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • To remove interfering substances, perform a sample clean-up step. A common method is solid-phase extraction (SPE) or a simple desalting procedure using a mixed-bed ion-exchange resin.

  • Spike the samples with a known concentration of an internal standard (e.g., a stable isotope-labeled this compound) to correct for variations in sample processing and instrument response.

b. HPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A column suitable for polar compounds, such as an Aminex HPX-87C column.

    • Mobile Phase: An isocratic or gradient elution with a compatible solvent system (e.g., acetonitrile (B52724) and water).

    • Flow Rate: A constant flow rate appropriate for the column dimensions.

    • Column Temperature: Maintain a constant temperature to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization: Use an appropriate ionization source, such as electrospray ionization (ESI) in negative mode.

    • Detection: Employ tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard should be monitored.

c. Quantification:

  • Generate a calibration curve using standard solutions of this compound of known concentrations.

  • Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in a controlled feeding study designed to assess the correlation between avocado consumption and urinary this compound levels.

experimental_workflow cluster_study_design Study Design cluster_intervention Intervention Phase cluster_sample_collection Sample Collection cluster_analysis Analysis participant_recruitment Participant Recruitment randomization Randomization participant_recruitment->randomization avocado_group Avocado Group randomization->avocado_group control_group Control Group randomization->control_group controlled_diet_avocado Controlled Diet + Avocado avocado_group->controlled_diet_avocado controlled_diet_control Controlled Diet (Avocado-Free) control_group->controlled_diet_control urine_collection_avocado 24h Urine Collection controlled_diet_avocado->urine_collection_avocado urine_collection_control 24h Urine Collection controlled_diet_control->urine_collection_control sample_prep Sample Preparation (Desalting, Internal Std) urine_collection_avocado->sample_prep hplc_ms HPLC-MS/MS Analysis sample_prep->hplc_ms data_analysis Data Analysis & Comparison hplc_ms->data_analysis polyol_pathway cluster_pathway Illustrative Polyol Pathway (Sorbitol Pathway) cluster_this compound This compound (from Avocado) Glucose Glucose Sorbitol Sorbitol (a polyol) Glucose->Sorbitol Aldose Reductase NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH This compound This compound Excretion Urinary Excretion This compound->Excretion Primarily unmetabolized?

A Comparative Analysis of the Osmotic Effects of Perseitol and Other Sugar Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the osmotic effects of perseitol, a seven-carbon sugar alcohol primarily found in avocados, with other commonly used sugar alcohols such as mannitol, sorbitol, and xylitol (B92547). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are exploring the use of sugar alcohols as osmotic agents. The comparison is supported by theoretical calculations based on established physicochemical properties, and this guide outlines detailed experimental protocols for empirical validation.

Data Presentation: Comparative Osmotic Potential

The osmotic potential of a solution is a measure of the tendency of water to move into that solution by osmosis. It is a critical parameter for applications ranging from pharmaceutical formulations to cellular biology research. In the absence of direct comparative experimental data for this compound, the following table provides a theoretical comparison of the osmotic potential of equimolar solutions of this compound and other sugar alcohols.

Theoretical Osmotic Potential of 1 Molar Aqueous Solutions at 25°C

Sugar AlcoholMolecular FormulaMolecular Weight ( g/mol )Theoretical Osmotic Potential (MPa)
This compoundC₇H₁₆O₇212.20[1][2][3]-2.48
MannitolC₆H₁₄O₆182.17-2.48
SorbitolC₆H₁₄O₆182.17-2.48
XylitolC₅H₁₂O₅152.15-2.48

Experimental Protocols

To empirically determine and compare the osmotic effects of this compound and other sugar alcohols, the following experimental methodologies are recommended.

Determination of Osmotic Potential using Vapor Pressure Osmometry

Vapor pressure osmometry is a precise method for determining the osmolality of a solution, which can then be used to calculate the osmotic potential. This technique measures the vapor pressure depression of a solution relative to the pure solvent[4][5][6].

Protocol:

  • Instrument Calibration: Calibrate the vapor pressure osmometer using standard solutions of known osmolality (e.g., NaCl solutions).

  • Sample Preparation: Prepare aqueous solutions of this compound, mannitol, sorbitol, and xylitol at various known molal concentrations.

  • Measurement:

    • Place a small paper disc saturated with the sample solution into the measurement chamber of the osmometer.

    • Allow the chamber to equilibrate, and then measure the dew point temperature depression.

    • The instrument converts this measurement into an osmolality value (mOsm/kg).

  • Calculation of Osmotic Potential: Convert the measured osmolality to osmotic potential using the following formula: Ψs = - (osmolality) * (R) * (T) where R is the gas constant and T is the absolute temperature.

Quantification of Sugar Alcohols using High-Performance Liquid Chromatography (HPLC)

HPLC is a robust analytical technique for separating and quantifying sugar alcohols in various samples. This can be used to verify the concentration of prepared solutions or to measure the transport of sugar alcohols across membranes in experimental setups.

Protocol:

  • Chromatographic System: Utilize an HPLC system equipped with a refractive index (RI) detector.

  • Column: Employ a column suitable for sugar alcohol separation, such as an amino-propyl or a specific sugar alcohol analysis column.

  • Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile (B52724) and water, is used for separation[7][8][9].

  • Standard Preparation: Prepare standard solutions of this compound, mannitol, sorbitol, and xylitol of known concentrations to generate a calibration curve.

  • Sample Analysis: Inject the prepared samples and standards into the HPLC system.

  • Quantification: Determine the concentration of each sugar alcohol in the samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Logical Relationships

Osmotic stress induced by hypertonic solutions of sugar alcohols can activate various cellular signaling pathways. A key pathway involved in the response to osmotic stress is the Mitogen-Activated Protein Kinase (MAPK) pathway[10][11][12].

General Osmotic Stress Response Pathway

OsmoticStressPathway extracellular Hypertonic Environment (e.g., High Sugar Alcohol Concentration) membrane Cell Membrane extracellular->membrane Osmotic Stress osmosensors Osmosensors mapkkk MAPKKK (e.g., ASK1, MEKK3) osmosensors->mapkkk Activation mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk Phosphorylation mapk MAPK (p38, JNK) mapkk->mapk Phosphorylation transcription_factors Transcription Factors (e.g., NFAT5, AP-1) mapk->transcription_factors Activation cellular_response Cellular Response: - Gene Expression - Accumulation of Osmolytes - Cell Cycle Arrest - Apoptosis transcription_factors->cellular_response Regulation of Gene Expression

Caption: A generalized signaling pathway for the cellular response to osmotic stress.

Experimental Workflow for Comparing Osmotic Effects

ExperimentalWorkflow start Start: Prepare Equimolar Solutions of Sugar Alcohols vpo Measure Osmotic Potential (Vapor Pressure Osmometry) start->vpo cell_culture Expose Cell Cultures to Sugar Alcohol Solutions start->cell_culture data_analysis Compare Osmotic Potential, Cellular Uptake, and Signaling Activation vpo->data_analysis hplc Analyze Intracellular/Extracellular Sugar Alcohol Concentration (HPLC) cell_culture->hplc western_blot Analyze MAPK Pathway Activation (Western Blot for p-p38, p-JNK) cell_culture->western_blot hplc->data_analysis western_blot->data_analysis conclusion Conclusion: Relative Osmotic Effects and Cellular Responses data_analysis->conclusion

References

Perseitol's role as a ripening inhibitor compared to other compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Perseitol and Other Ripening Modulators for Researchers and Drug Development Professionals

The quest for effective fruit ripening inhibitors is a cornerstone of post-harvest science, aiming to extend shelf life and reduce food waste. While synthetic compounds have long dominated this field, there is a growing interest in naturally occurring molecules that can modulate the ripening process. One such compound, the seven-carbon sugar alcohol this compound, found in high concentrations in avocado, has emerged as a potential endogenous ripening inhibitor. This guide provides a comparative analysis of this compound's role in ripening inhibition against established compounds like 1-Methylcyclopropene (1-MCP), Aminoethoxyvinylglycine (AVG), and the ripening promoter ethephon (B41061).

Mechanisms of Action: A Comparative Overview

Fruit ripening is a complex process orchestrated by the plant hormone ethylene (B1197577). The compounds discussed here interfere with ethylene's biosynthesis or its perception by the fruit.

  • This compound: The exact mechanism of this compound as a ripening inhibitor is not yet fully elucidated and is primarily based on correlational studies in avocado. It is hypothesized that high endogenous concentrations of this compound and a related sugar, mannoheptulose, may suppress the ethylene biosynthesis pathway. As these sugars are consumed by the fruit during its metabolic processes, their concentrations decrease, potentially triggering the onset of ripening.[1][2][3][4]

  • 1-Methylcyclopropene (1-MCP): 1-MCP acts as an ethylene perception inhibitor.[5] It binds irreversibly to ethylene receptors in the fruit, preventing ethylene from initiating the downstream signaling cascade that leads to ripening. This blockage is effective even in the presence of ethylene.

  • Aminoethoxyvinylglycine (AVG): AVG is an inhibitor of ethylene biosynthesis. It specifically targets and inhibits the enzyme ACC synthase (ACS), which is responsible for converting S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), a direct precursor to ethylene. By blocking this step, AVG effectively reduces the fruit's ability to produce ethylene.

  • Ethephon: In contrast to the inhibitors, ethephon is a ripening promoter. It is a synthetic compound that, when applied to fruit, penetrates the tissues and decomposes to release ethylene gas. This exogenous ethylene then initiates and accelerates the natural ripening process.

Comparative Performance Data

Direct comparative studies on the efficacy of exogenously applied this compound are not currently available in the scientific literature. However, we can infer its potential role by examining the correlation between its endogenous concentration in avocado and key ripening parameters, and compare this with the documented effects of 1-MCP and AVG.

Table 1: Correlation of Endogenous this compound and Mannoheptulose with Avocado Fruit Firmness

Heptose Concentration (mg·g⁻¹ DW)Fruit Firmness (N)
> 20High (Unripe)
< 20Low (Ripe)

Source: Based on data suggesting a ripening threshold for C7 sugars in avocado.

Table 2: Efficacy of 1-MCP and AVG on Ripening Parameters in Various Fruits

CompoundFruitConcentrationEffect on Ethylene ProductionEffect on FirmnessEffect on RipeningReference
1-MCP Apple0.5 - 1 µl/lDelayed increaseDelayed softeningDelayed
AvocadoNot specifiedReducedDelayed softeningDelayed
BananaNot specifiedDelayed increaseDelayed softeningDelayed
TomatoNot specifiedDelayed increaseDelayed softeningDelayed
AVG Pear60 mg/LReducedMaintainedDelayed
Tomato1500 mg/LReducedMaintainedDelayed
NectarineNot specifiedLowerDelayed softeningDelayed
AppleNot specifiedLowerHigherDelayed

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Ethylene_Biosynthesis_and_Inhibition cluster_0 Ethylene Biosynthesis Pathway cluster_1 Inhibitor Action Methionine Methionine SAM S-adenosyl- methionine Methionine->SAM SAM Synthetase ACC 1-aminocyclopropane- 1-carboxylic acid SAM->ACC ACS Ethylene Ethylene ACC->Ethylene ACO Receptors Ethylene Receptors Ethylene->Receptors Binds to AVG AVG ACS ACS AVG->ACS Inhibits 1_MCP 1-MCP 1_MCP->Receptors Blocks This compound This compound (Hypothesized) This compound->Ethylene Suppresses (Proposed) Ripening_Response Ripening Response (Softening, Color Change, etc.) Receptors->Ripening_Response Initiates

Caption: Ethylene biosynthesis pathway and points of inhibition.

Experimental_Workflow cluster_0 Fruit Selection and Treatment cluster_1 Storage and Data Collection cluster_2 Ripening Parameters cluster_3 Analysis A Harvest Fruit at Commercial Maturity B Randomly Divide into Treatment Groups A->B C Apply Ripening Inhibitor/Promoter B->C D Store under Controlled Conditions C->D E Measure Ripening Parameters at Regular Intervals D->E F Firmness E->F G Color E->G H Ethylene Production E->H I Soluble Solids Content E->I J Titratable Acidity E->J K Statistical Analysis of Data F->K G->K H->K I->K J->K L Compare Efficacy of Different Treatments K->L

Caption: General experimental workflow for evaluating ripening inhibitors.

Detailed Experimental Protocols

1. Measurement of Ethylene Production

  • Principle: Ethylene is a volatile gas produced by climacteric fruits during ripening. Its concentration can be measured using gas chromatography.

  • Procedure:

    • Place individual fruits inside airtight containers of a known volume.

    • Seal the containers and incubate for a specific period (e.g., 1-2 hours) at a controlled temperature.

    • After incubation, withdraw a gas sample from the headspace of the container using a gas-tight syringe.

    • Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID).

    • Quantify the ethylene concentration by comparing the peak area to a standard curve generated with known concentrations of ethylene gas.

    • Ethylene production is typically expressed as µL or nL of ethylene per kilogram of fruit per hour.

2. Measurement of Fruit Firmness

  • Principle: Fruit softening is a key indicator of ripening. Firmness is measured as the force required to penetrate the fruit flesh.

  • Procedure:

    • Use a penetrometer or a texture analyzer with a cylindrical probe of a defined diameter.

    • Remove a small section of the skin from the equator of the fruit.

    • Position the fruit on a stable surface.

    • Apply the probe to the exposed flesh at a constant speed.

    • Record the maximum force (in Newtons, N) required for the probe to penetrate a specific distance into the flesh.

    • Perform measurements on at least two opposite sides of each fruit.

3. Measurement of Soluble Solids Content (SSC)

  • Principle: SSC is an indicator of the sugar content in the fruit juice and is measured using a refractometer.

  • Procedure:

    • Extract juice from a representative sample of the fruit tissue.

    • Place a few drops of the clear juice onto the prism of a calibrated digital or handheld refractometer.

    • Read the SSC value, which is typically expressed in °Brix. One °Brix is equal to 1 gram of sucrose (B13894) in 100 grams of solution.

4. Measurement of Titratable Acidity (TA)

  • Principle: TA measures the total amount of acid in a sample and is determined by titrating the fruit juice with a standard base to a specific pH endpoint.

  • Procedure:

    • Weigh a known amount of fruit juice (e.g., 5-10 mL) into a beaker.

    • Dilute the juice with a specific volume of deionized water (e.g., 50 mL).

    • Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode.

    • Titrate the sample with a standardized solution of sodium hydroxide (B78521) (NaOH, e.g., 0.1 N) to a pH endpoint of 8.2.

    • Record the volume of NaOH used.

    • Calculate the TA as a percentage of the predominant acid in the fruit (e.g., citric acid for citrus fruits, malic acid for apples).

Conclusion

While 1-MCP and AVG are well-established and effective synthetic ripening inhibitors with clear mechanisms of action, the role of this compound as a natural ripening modulator is an emerging area of research. The correlational data from avocado studies strongly suggest its involvement in the endogenous control of ripening. However, further research, particularly on the effects of exogenous application of this compound to various climacteric and non-climacteric fruits, is necessary to fully understand its potential as a commercial ripening inhibitor. The detailed experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies, which will be crucial for advancing our knowledge of natural ripening control and developing new post-harvest technologies.

References

In Vivo Metabolic Fate of Perseitol and Volemitol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the in vivo metabolic fate of perseitol and volemitol (B1209155) in animal models. To date, no direct comparative studies or individual in vivo animal studies detailing the absorption, distribution, metabolism, and excretion (ADME) of either this compound or volemitol have been published. The current body of research primarily focuses on the botanical and microbiological aspects of these two seven-carbon sugar alcohols.

This guide summarizes the existing knowledge on the metabolism of this compound and volemitol from plant and microbial studies, highlighting the absence of in vivo animal data. Consequently, a direct comparison of their metabolic fates in animals, as initially requested, cannot be provided.

Current Understanding of this compound and Volemitol Metabolism

While in vivo animal data is lacking, studies in plants, particularly avocado for this compound and various plants and microorganisms for volemitol, offer some insights into their biochemical pathways.

This compound Metabolism:

This compound, chemically known as D-glycero-D-galacto-heptitol, is a major carbohydrate in avocado (Persea americana) tissues.[1] It is considered a primary product of photosynthesis and is involved in carbon storage and transport within the plant.[1] In avocado leaves, the biosynthesis of the C7 backbone for this compound is thought to occur through the condensation of a three-carbon and a four-carbon metabolite.[1] While its role in avocados is well-documented, its metabolic fate upon consumption by animals remains uninvestigated.

Volemitol Metabolism:

Volemitol, or D-glycero-D-manno-heptitol, is found in various plants, fungi, and bacteria.[2] In plants like those of the Primula genus, volemitol is a key product of photosynthesis and is synthesized via the reduction of sedoheptulose-7-phosphate, a derivative of the pentose (B10789219) phosphate (B84403) pathway.[3] In microorganisms, hypothetical metabolic pathways for volemitol have been proposed. In bacteria, it is suggested that volemitol may be transported and phosphorylated before being oxidized and entering the pentose phosphate pathway.[4] A similar, though not identical, pathway is hypothesized for fungi.[4] However, these pathways have not been confirmed through in vivo animal studies.

Data Presentation and Experimental Protocols

Due to the absence of in vivo animal studies, a quantitative data comparison table and detailed experimental protocols for animal studies cannot be generated. The necessary data on parameters such as oral bioavailability, plasma half-life, tissue distribution, metabolic products, and excretion routes for this compound and volemitol in any animal model are not available in the current scientific literature.

Mandatory Visualizations

The creation of diagrams for signaling pathways or experimental workflows related to the in vivo metabolic fate of this compound and volemitol in animals is not feasible. The lack of experimental data means there are no established pathways or workflows to visualize.

For illustrative purposes, a hypothetical experimental workflow for a future in vivo study is presented below. This diagram outlines the general steps that would be necessary to investigate the metabolic fate of these compounds in an animal model.

G cluster_0 Animal Study Workflow A Compound Administration (Oral Gavage/Intravenous) B Sample Collection (Blood, Urine, Feces, Tissues) A->B Time Points C Sample Processing (Extraction, Derivatization) B->C D Analytical Quantification (LC-MS/MS, GC-MS) C->D E Data Analysis (Pharmacokinetic Modeling) D->E F Metabolite Identification D->F

Caption: A generalized workflow for a future in vivo study on this compound or volemitol metabolism.

Conclusion

References

Safety Operating Guide

Proper Disposal of Perseitol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal procedures for Perseitol (CAS 527-06-0), a heptose sugar alcohol also known as D-glycero-D-galacto-heptitol.[1] Due to the absence of a specific, publicly available Safety Data Sheet (SDS) with detailed disposal instructions, this guidance is based on the general procedures for non-hazardous sugar alcohols and established laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Although not classified as a hazardous substance, good laboratory practice dictates the use of personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use standard laboratory gloves (e.g., nitrile).

  • Body Protection: A lab coat is recommended to prevent contamination of personal clothing.

In the event of a spill, sweep up the solid material to minimize dust generation and collect it in a suitable, labeled container for disposal.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValue
CAS Number 527-06-0
Molecular Formula C₇H₁₆O₇
Molecular Weight 212.20 g/mol
Appearance White to off-white solid
Purity ≥95%

Step-by-Step Disposal Protocol

The disposal of this compound should always be conducted in accordance with local, state, and federal regulations, and in consultation with your institution's Environmental Health and Safety (EHS) department.

Experimental Protocol for Disposal:

  • Initial Assessment:

    • Determine if the this compound waste is contaminated with any hazardous materials.

    • If contaminated, the disposal procedure must follow the guidelines for the hazardous contaminant.

    • If uncontaminated, proceed with the steps below.

  • Waste Collection:

    • Place the uncontaminated solid this compound waste into a clearly labeled, sealed container. The label should include the chemical name ("this compound"), CAS number (527-06-0), and the date.

    • For solutions of this compound, assess the solvent. If the solvent is non-hazardous (e.g., water), it may be permissible to dispose of it down the drain with copious amounts of water, pending EHS approval. If the solvent is hazardous, the solution must be disposed of as hazardous waste.

  • Consultation with EHS:

    • Contact your institution's EHS department to confirm the appropriate disposal method.

    • Provide them with the chemical name, CAS number, and quantity of the waste.

    • Follow their specific instructions for waste pickup or drop-off.

  • Final Disposal:

    • Typically, non-hazardous solid chemical waste like this compound is incinerated or landfilled by a licensed waste disposal contractor arranged by your EHS department.

    • Do not dispose of solid this compound in the regular trash unless explicitly approved by your EHS department.

Mandatory Visualizations

The following diagrams illustrate the key decision-making process and workflow for the proper disposal of this compound.

PerseitolDisposalWorkflow This compound Disposal Workflow start Start: this compound Waste assess_contamination Assess for Contamination start->assess_contamination contaminated Contaminated? assess_contamination->contaminated follow_hazardous_protocol Follow Disposal Protocol for Hazardous Contaminant contaminated->follow_hazardous_protocol Yes uncontaminated Uncontaminated this compound Waste contaminated->uncontaminated No end End: Proper Disposal follow_hazardous_protocol->end is_solid Solid or Solution? uncontaminated->is_solid solid_waste Solid Waste is_solid->solid_waste Solid solution_waste Solution Waste is_solid->solution_waste Solution collect_solid Collect in a Labeled, Sealed Container solid_waste->collect_solid assess_solvent Assess Solvent Hazard solution_waste->assess_solvent consult_ehs_solid Consult EHS for Disposal Instructions collect_solid->consult_ehs_solid non_hazardous_solvent Non-Hazardous Solvent (e.g., Water) assess_solvent->non_hazardous_solvent Non-Hazardous hazardous_solvent Hazardous Solvent assess_solvent->hazardous_solvent Hazardous consult_ehs_solution_non_haz Consult EHS for Drain Disposal Approval non_hazardous_solvent->consult_ehs_solution_non_haz collect_hazardous_solution Collect as Hazardous Waste hazardous_solvent->collect_hazardous_solution ehs_pickup Arrange for EHS Waste Pickup consult_ehs_solid->ehs_pickup consult_ehs_solution_non_haz->ehs_pickup collect_hazardous_solution->ehs_pickup ehs_pickup->end

Caption: Workflow for the proper disposal of this compound.

LogicalRelationships Logical Relationships in this compound Disposal This compound This compound non_hazardous Generally Non-Hazardous This compound->non_hazardous ehs EHS Consultation is Mandatory This compound->ehs good_practice Good Laboratory Practice non_hazardous->good_practice ppe Requires PPE good_practice->ppe proper_disposal Proper Disposal ppe->proper_disposal local_regs Local Regulations Apply ehs->local_regs local_regs->proper_disposal

Caption: Key logical relationships in this compound disposal procedures.

References

Personal protective equipment for handling Perseitol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Perseitol

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal information for handling this compound (CAS 527-06-0), also known as D-Glycero-D-galacto-heptitol. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes or airborne particles.
Hands Chemical-resistant glovesInspect gloves for integrity before each use. Nitrile, neoprene, or butyl rubber gloves are recommended.
Body Laboratory coat, long-sleeved shirt, and long pantsA lab coat should be worn over personal clothing to protect the skin.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used if ventilation is inadequate or if there is a risk of inhaling dust or aerosols.
Operational Plan: Safe Handling and Disposal

A systematic approach to handling and disposing of this compound will minimize the risk of exposure and environmental contamination.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form or creating solutions.

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]

2. Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.

  • Minimize dust generation and accumulation.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling the substance.

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

4. Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Do not allow the chemical to enter drains or waterways.

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Emergency Procedures: First Aid Measures

In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Get medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Visualizing Safety Protocols

To further clarify the procedural steps for handling this compound safely, the following diagrams illustrate the operational workflow and emergency response plan.

OperationalWorkflow Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks & Review SDS Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Use_Ventilation Use in Well-Ventilated Area Don_PPE->Use_Ventilation Handle_Carefully Handle with Care to Avoid Contact Use_Ventilation->Handle_Carefully Decontaminate Decontaminate Work Area Handle_Carefully->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A step-by-step workflow for the safe handling of this compound.

EmergencyResponse Emergency Response for this compound Exposure cluster_response Immediate Actions cluster_followup Follow-up Exposure Accidental Exposure Occurs Remove_From_Source Remove from Source of Exposure Exposure->Remove_From_Source Administer_First_Aid Administer First Aid (per SDS) Remove_From_Source->Administer_First_Aid Seek_Medical_Attention Seek Medical Attention Administer_First_Aid->Seek_Medical_Attention Report_Incident Report Incident to Supervisor Seek_Medical_Attention->Report_Incident Review_Procedures Review & Revise Safety Procedures Report_Incident->Review_Procedures

Caption: A clear guide for responding to accidental exposure to this compound.

References

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Reactant of Route 1
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